molecular formula C11H20N2 B1141544 2,5-Di-tert-butyl-1H-iMidazole CAS No. 1326759-69-6

2,5-Di-tert-butyl-1H-iMidazole

Cat. No.: B1141544
CAS No.: 1326759-69-6
M. Wt: 180.2899
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di-tert-butyl-1H-imidazole is a chemical reagent made available for research and development purposes. The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biomolecules and therapeutic agents . Its derivatives are prominent in scientific research due to their vast array of biological activities and presence in key natural products like histidine and purines . The electron-rich, aromatic imidazole ring is capable of exerting multiple noncovalent interactions, making it a valuable building block for constructing supramolecular complexes and exploring new chemical spaces . Researchers value this scaffold for its amphoteric nature and unique physicochemical properties, which facilitate the development of novel compounds for various investigative applications . The specific tert-butyl substituents on this imidazole derivative are likely to confer distinct steric and electronic properties, making it a compound of interest for further exploration in specialized research areas.

Properties

CAS No.

1326759-69-6

Molecular Formula

C11H20N2

Molecular Weight

180.2899

Synonyms

2,5-Di-tert-butyl-1H-iMidazole

Origin of Product

United States

Foundational & Exploratory

Solubility of 2,5-Di-tert-butyl-1H-imidazole in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of 2,5-Di-tert-butyl-1H-imidazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Di-tert-butyl-1H-imidazole , a sterically hindered imidazole derivative used frequently as an antioxidant, a curing agent intermediate, and a precursor for N-heterocyclic carbenes.[1][2]

The core physicochemical challenge with this molecule lies in its amphiphilic duality : the imidazole ring provides a polar, hydrogen-bonding core, while the two bulky tert-butyl groups impart significant lipophilicity.[1] This guide moves beyond basic solubility tables to explain the mechanistic interactions driving solvent compatibility, providing researchers with the logic needed to optimize purification and formulation workflows.[1][3]

Molecular Architecture & Physicochemical Basis

To predict solubility behavior accurately, one must first understand the structural dynamics of the molecule.[1][3]

  • Tautomeric Equivalence: In the solution phase, 2,5-di-tert-butyl-1H-imidazole exists in dynamic equilibrium with 2,4-di-tert-butyl-1H-imidazole .[1][2] The proton on the nitrogen rapidly shuttles between N1 and N3.[1][2][3] For the purpose of solubility and extraction, these tautomers are treated as a single chemical entity.[1][3]

  • Lipophilic Shielding: The two tert-butyl groups are not just hydrophobic; they are sterically demanding.[1][2][3] They create a "greasy" shield around the polar imidazole core, significantly disrupting the crystal lattice energy but also preventing effective hydration by water molecules.[1][3]

  • Basicity: The imidazole nitrogen (N3) retains its basic character (pKa ~ 7.0–8.0).[2][3][4] This is the "solubility switch"—the molecule can be rendered water-soluble by protonation with strong acids.[1][2][3]

Table 1: Estimated Physicochemical Properties

PropertyValue (Est.)Implication for Solubility
LogP 3.8 – 4.2Highly Lipophilic.[1][2][3] Partitions strongly into organic layers.[1][2][3]
pKa (Conjugate Acid) ~7.5Soluble in aqueous acid (pH < 5); Insoluble in neutral/basic water.[1][2][3][4]
H-Bond Donors 1 (NH)Capable of H-bonding with alcohols/ethers.[1][2][3][4]
H-Bond Acceptors 1 (N:)Good solubility in chlorinated solvents and alcohols.[1][2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with 2,5-di-tert-butyl-1H-imidazole. This data is synthesized from the principles of "Like Dissolves Like" applied to hindered heterocycles.[1][2][3]

Table 2: Solubility Profile

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Explanation
Non-Polar Hydrocarbons Hexane, Heptane, CyclohexaneTemperature Dependent Ideal for Recrystallization. The lipophilic tert-butyl groups interact well with alkanes.[1][2] Solubility is often high at boiling points but drops significantly upon cooling due to crystal packing forces.[1][2][3][4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Excellent match.[1][3][4] The solvent's dipole interacts with the imidazole ring, while the organic nature accommodates the alkyl groups.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh The imidazole NH and N: participate in H-bonding with the alcohol.[1] The alkyl chains are solvated by the alcohol's organic tail.[1][2][3]
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to High Good solubility.[1][3] Ethyl Acetate is often used in mixtures with Hexane for chromatography.[1][2][3]
Aqueous (Neutral/Basic) Water, pH 7.4 Buffer, 0.1M NaOHInsoluble The hydrophobic effect of the two tert-butyl groups overwhelms the polar imidazole head.[1]
Aqueous (Acidic) 0.1M HCl, 1M Acetic AcidSoluble Protonation forms the imidazolium cation, which is highly water-soluble.[1]

Mechanistic Visualization: Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the molecule's state.

SolubilityLogic Start 2,5-Di-tert-butyl-1H-imidazole (Target Molecule) State Desired State? Start->State Dissolve Full Dissolution (Reaction/Analysis) State->Dissolve Homogeneous Solution Purify Purification (Recrystallization) State->Purify Solid Isolation Extract Extraction (Work-up) State->Extract Phase Separation Chlorinated DCM / Chloroform (High Solubility) Dissolve->Chlorinated Alcohols MeOH / EtOH (High Solubility) Dissolve->Alcohols Hydrocarbons Hexane / Heptane (Temp. Dependent) Purify->Hydrocarbons Hot: Soluble Cold: Insoluble Extract->Chlorinated Pull into Org. Phase (from basic water) AcidicWater Aq. HCl (pH < 4) (Salt Formation) Extract->AcidicWater Pull into Aq. Phase

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this to generate precise solubility data for your specific batch/polymorph.[1][2][3]

  • Preparation: Weigh approx. 100 mg of 2,5-di-tert-butyl-1H-imidazole into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Hexane).[1][3][4]

  • Equilibration: Cap tightly. Shake or vortex for 24 hours at 25°C.

    • Check point: If the solid dissolves completely, add more solid until a suspension persists.[1][3]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume (e.g., 0.5 mL) in a tared vessel and weigh the residue.

    • HPLC: Dilute the filtrate with Acetonitrile and analyze against a standard curve.[1][2][3]

Protocol B: Purification via Recrystallization

The most common application of solubility differences.[1][4]

  • Dissolution: Place crude solid in a flask. Add Heptane (or Hexane) and heat to reflux.[1][2][3][4]

  • Saturation: Add solvent dropwise until the solid just dissolves at boiling temperature.[1][2][3]

  • Hot Filtration: If black specks (insoluble impurities) remain, filter the hot solution rapidly through a pre-warmed glass frit.[1][3][4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer.

    • Mechanism:[3][5][6][7][8] The solubility drops drastically as thermal energy decreases, forcing the lipophilic lattice to reform.[1][3]

  • Collection: Filter the white crystals and wash with cold (-20°C) Heptane.

Applications & Implications

Understanding the solubility profile of 2,5-di-tert-butyl-1H-imidazole is critical for several high-value workflows:

  • Curing Agents (Epoxy/Polyurethane):

    • Challenge: The imidazole must dissolve in the resin (usually non-polar/viscous) but remain latent until heated.[2][3]

    • Solution: The tert-butyl groups ensure compatibility with hydrophobic resin matrices (like Bisphenol-A epoxy) where unsubstituted imidazole would precipitate.[1][2][3]

  • Pharmaceutical Intermediates:

    • Challenge: Removing metal catalysts (Pd/Cu) after coupling reactions.[1][2][3][4]

    • Solution: Use the Acidic Water switch.[1][2][3] Dissolve the crude reaction mixture in DCM, wash with dilute HCl. The imidazole moves to the water layer (as a salt), leaving non-basic impurities in the DCM.[1] Neutralize the water layer with NaOH to precipitate the pure imidazole.[1][2][3]

  • Corrosion Inhibitors:

    • Mechanism:[3][5][6][7][8][9] The polar head binds to the metal surface, while the lipophilic tert-butyl tail forms a hydrophobic barrier against water/oxygen.[1][3] Solubility in the carrier oil (hydrocarbon) is essential for deployment.[2][3]

References

  • PubChem. (n.d.).[1][2][3][4] 2-tert-butyl-1H-imidazole (Compound Summary).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]

    • Note: Used as a reference for the physicochemical properties of the tert-butyl imidazole class.
  • Note: Provides practical insights into the chromatographic and recrystalliz
  • Science Alert. (n.d.). Synthesis of 2,4,5-Triphenylimidazoles.[1][10][11][12] Retrieved from [Link]

    • Note: Contextualizes the synthesis and solubility trends of substituted imidazoles.
  • European Patent Office. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).[1][2][3][4] Google Patents.[1][2][3] Retrieved from

    • Note: Authoritative source on industrial purification and crystallization of imidazole deriv

Sources

A Technical Guide to the Physicochemical Characterization of 2,5-Di-tert-butyl-1H-imidazole: Melting Point and Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Foreword: Navigating the Data Landscape for Novel Molecular Entities

In the realm of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of novel molecular entities is paramount. This guide focuses on 2,5-Di-tert-butyl-1H-imidazole, a sterically hindered heterocyclic compound with potential applications in medicinal chemistry. A thorough literature search reveals a conspicuous absence of experimentally determined thermodynamic data and a definitive melting point for this specific molecule. This data gap, while presenting a challenge, provides a valuable opportunity to underscore the importance of foundational experimental techniques in chemical science.

This document, therefore, serves a dual purpose. Firstly, it transparently acknowledges the current lack of specific data for 2,5-Di-tert-butyl-1H-imidazole. Secondly, and more importantly, it provides a robust framework for researchers to independently determine these crucial parameters. By detailing the underlying principles and step-by-step protocols for melting point determination and thermodynamic characterization, this guide empowers scientists to generate the very data they seek, ensuring both scientific rigor and self-sufficiency in their research endeavors.

Section 1: Synthesis and Structural Context

While direct synthetic routes for 2,5-Di-tert-butyl-1H-imidazole are not extensively documented, its synthesis can be logically inferred from established methods for constructing substituted imidazole rings. A plausible approach involves the multi-component condensation reaction, a cornerstone of heterocyclic chemistry.

A general strategy for the synthesis of 2,4,5-trisubstituted imidazoles often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.[1] For the synthesis of 2,5-Di-tert-butyl-1H-imidazole, a bespoke strategy would be required, potentially starting from precursors bearing the tert-butyl groups. One such conceptual pathway is outlined below.

Synthesis_Pathway reagent1 Pivaloin (or suitable precursor) reaction One-pot condensation reagent1->reaction 1,2-dicarbonyl component reagent2 Pivalaldehyde reagent2->reaction Aldehyde component reagent3 Ammonium Acetate reagent3->reaction Nitrogen source product 2,5-Di-tert-butyl-1H-imidazole reaction->product caption Conceptual synthetic pathway for 2,5-Di-tert-butyl-1H-imidazole.

Figure 1: A conceptual one-pot synthesis pathway for 2,5-Di-tert-butyl-1H-imidazole.

The significant steric hindrance imparted by the two tert-butyl groups at the 2 and 5 positions is expected to influence the compound's physical and chemical properties profoundly. This steric bulk can restrict intermolecular interactions, potentially affecting its crystal packing and, consequently, its melting point and sublimation enthalpy.

Section 2: Melting Point Determination: A Cornerstone of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[2]

Experimental Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of an organic compound is the capillary method.[3][4]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of 2,5-Di-tert-butyl-1H-imidazole is thoroughly dried and finely powdered using a mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end gently on a hard surface to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For an unknown compound, a preliminary rapid heating can be performed to estimate the approximate melting point. For an accurate determination, a heating rate of 1-2 °C per minute should be employed, starting from a temperature approximately 20 °C below the estimated melting point.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. The recorded melting point should be reported as a range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement prep1 Dry the crystalline sample prep2 Grind to a fine powder prep1->prep2 load1 Introduce powder into capillary tube prep2->load1 load2 Pack sample to 2-3 mm height load1->load2 meas1 Place capillary in apparatus load2->meas1 meas2 Heat at 1-2 °C/min meas1->meas2 meas3 Record temperature range of melting meas2->meas3 caption Workflow for melting point determination.

Figure 2: A step-by-step workflow for determining the melting point of a solid organic compound.

Section 3: Thermodynamic Data Acquisition: A Deeper Dive into Molecular Energetics

Thermodynamic data, such as the enthalpy of formation, heat capacity, and entropy, are critical for understanding the stability and reactivity of a compound. These parameters are indispensable in drug development for predicting formulation stability, solubility, and bioavailability.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔHc°), which is measured experimentally using bomb calorimetry.[5][6]

3.1.1. Experimental Protocol: Bomb Calorimetry

Instrumentation:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Analytical balance

  • Ignition wire

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]

  • Sample Preparation: A pellet of known mass (typically 0.8-1.2 g) of 2,5-Di-tert-butyl-1H-imidazole is prepared using a pellet press.

  • Bomb Assembly: The pellet is placed in the sample holder within the bomb. A weighed piece of ignition wire is attached to the electrodes, with the wire in contact with the pellet. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. The bomb is then placed in the calorimeter, which is filled with a precisely known volume of water. The sample is ignited electrically, and the temperature change of the water is recorded over time.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. After correcting for the heat of combustion of the ignition wire, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation is then calculated using Hess's law.

Bomb_Calorimetry_Logic start Measure mass of sample and ignition wire step1 Assemble and pressurize bomb with O₂ start->step1 step2 Place bomb in calorimeter with known water volume step1->step2 step3 Ignite sample and record temperature change (ΔT) step2->step3 step4 Calculate heat released (q_total = C_cal * ΔT) step3->step4 step5 Correct for heat from ignition wire step4->step5 step6 Determine enthalpy of combustion (ΔH_c°) step5->step6 end Calculate enthalpy of formation (ΔH_f°) using Hess's Law step6->end caption Logical flow of a bomb calorimetry experiment.

Figure 3: The logical progression for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is widely used to determine heat capacity, melting point, and the enthalpy of phase transitions.

3.2.1. Experimental Protocol: Differential Scanning Calorimetry

Instrumentation:

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum)

  • Analytical balance

Procedure:

  • Sample Preparation: A small, accurately weighed amount of 2,5-Di-tert-butyl-1H-imidazole (typically 2-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show endothermic or exothermic peaks corresponding to phase transitions. The melting point is identified as the onset or peak of the melting endotherm. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus). The heat capacity can also be determined from the shift in the baseline of the thermogram.

Section 4: Data Summary and Comparative Analysis

As previously stated, experimental data for 2,5-Di-tert-butyl-1H-imidazole is not available in the current literature. However, for the benefit of the researcher, the following table presents data for related imidazole compounds to provide a comparative context.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
2,5-Di-tert-butyl-1H-imidazole [Not Available] [To be determined] [To be determined]
2-tert-butyl-1H-imidazole36947-69-0Not reportedNot reported
1-tert-Butyl-1H-imidazole45676-04-8Not reported105 °C / 12 mmHg

Conclusion

The physicochemical characterization of novel compounds such as 2,5-Di-tert-butyl-1H-imidazole is a foundational step in the drug discovery and development pipeline. While a direct search for its thermodynamic data and melting point proves unfruitful, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By employing standard techniques such as capillary melting point determination, bomb calorimetry, and differential scanning calorimetry, researchers can independently and accurately establish these critical parameters. This not only fills the existing data gap but also reinforces the principles of rigorous experimental science.

References

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PMC. [Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? MDPI. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. [Link]

  • 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol. PMC. [Link]

  • experiment (1) determination of melting points. [No Source Found].
  • Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed. [Link]

  • A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. LOCKSS. [Link]

  • DSC signatures of imidazole and urea cure agents. ResearchGate. [Link]

  • CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. YouTube. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Melting point determin
  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. ResearchGate. [Link]

  • Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. ResearchGate. [Link]

  • Experiment 1: Melting-point Determin
  • Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes. [No Source Found].
  • Physical and Thermodynamic Properties of Imidazolium Ionic Liquids. ResearchGate. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Bomb Calorimetry. Truman ChemLab. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • HEAT OF COMBUSTION: BOMB CALORIMETER. [No Source Found].
  • Theoretical Study on the Thermodynamic Hydricity of Imidazole-based Organic Hydrides in Acetonitrile. ResearchGate. [Link]

Sources

tert-Butyl Functionalization in Imidazole Chemistry: From Kinetic Stabilization to Metabolic Shielding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl (


-Bu) group serves as a critical structural anchor in imidazole chemistry, performing two distinct but equally vital roles depending on the application domain. In organometallic catalysis , specifically within 

-Heterocyclic Carbenes (NHCs),

-bound

-Bu groups provide essential kinetic stabilization , preventing dimerization via the Wanzlick equilibrium through extreme steric shielding. In medicinal chemistry ,

-bound

-Bu groups act as metabolic shields , blocking oxidative lability at the imidazole ring, though they introduce their own metabolic liabilities that require careful bioisostere management. This guide synthesizes the mechanistic principles, synthetic protocols, and stability data defining these roles.

Mechanistic Principles of Stabilization

Kinetic Stabilization in NHCs (The "Umbrella" Effect)

The isolation of stable free carbenes (Arduengo carbenes) relies heavily on steric bulk. While electronic stabilization (push-pull effect from nitrogen lone pairs) allows the carbene to exist in the singlet state, it is the steric bulk of substituents at the


 and 

positions that prevents dimerization into enetetramines.
  • The Wanzlick Equilibrium: Unhindered carbenes rapidly dimerize. The bulky

    
    -Bu groups destabilize the dimer thermodynamically and kinetically block the trajectory of a second carbene molecule attacking the 
    
    
    
    center.
  • Percent Buried Volume (

    
    ):  The 
    
    
    
    -Bu group is unique because it is rigid and spherical. Unlike flexible alkyl chains (e.g.,
    
    
    -butyl) or rotating aryls (e.g., mesityl), the
    
    
    -Bu group creates a fixed "umbrella" over the metal center or carbene carbon.
    • Metric:

      
       (1,3-di-tert-butylimidazol-2-ylidene) exhibits a 
      
      
      
      significantly higher than linear alkyl analogs, often exceeding 35-40% depending on the metal coordinate sphere, forcing low-coordination numbers in metal complexes.
Metabolic Stabilization in Drug Design

In pharmaceutical contexts, the imidazole ring is electron-rich and prone to oxidation.

  • C-Blocking: Placing a

    
    -Bu group at 
    
    
    
    or
    
    
    prevents metabolic attack by Cytochrome P450 enzymes (CYPs) at these reactive positions.
  • Lipophilicity Modulation: The

    
    -Bu group significantly increases 
    
    
    
    , aiding membrane permeability.
  • The Metabolic Liability: While

    
    -Bu protects the ring, the group itself is a target for CYP-mediated hydroxylation (
    
    
    
    -oxidation) to a carboxylic acid or alcohol.
    • Expert Insight: Modern lead optimization often replaces labile

      
      -Bu groups with trifluoromethylcyclopropyl  moieties or deuterated  analogs to maintain steric bulk while eliminating the abstractable hydrogen atoms [1].
      

Visualization of Stabilization Logic

The following diagram illustrates the divergent roles of the


-Bu group based on its position (N- vs C-substituted) and the resulting stability pathways.

G Start tert-Butyl Imidazole Functionalization Type1 N-Substitution (1,3-Positions) Start->Type1 Type2 C-Substitution (4,5-Positions) Start->Type2 Mech1 Kinetic Stabilization Type1->Mech1 Steric Bulk Mech2 Metabolic Shielding Type2->Mech2 Electronic/Steric Outcome1 Prevents Dimerization (Wanzlick Eq.) Mech1->Outcome1 High %V_bur Outcome2 Blocks CYP450 Ring Oxidation Mech2->Outcome2 Liability Risk: t-Bu Hydroxylation Outcome2->Liability Metabolic Cost Solution Bioisostere: Trifluoromethylcyclopropyl Liability->Solution Optimization

Figure 1: Logic flow distinguishing the kinetic stabilization of NHCs from the metabolic shielding in medicinal chemistry, highlighting the critical bioisostere replacement strategy.

Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazol-2-ylidene

This protocol describes the synthesis of the


 ligand precursor (imidazolium salt) and its deprotonation to the free carbene. This pathway is preferred over direct alkylation of imidazole, which suffers from elimination side reactions due to the steric bulk of 

-butyl halides.
Phase 1: Multicomponent Condensation (Imidazolium Salt)

Reaction: Glyoxal + Paraformaldehyde + tert-Butylamine


 Imidazolium Chloride
ReagentEquivalentsFunction
tert-Butylamine2.0Nitrogen Source (Steric Bulk)
Glyoxal (40% aq.)1.0C4-C5 Backbone Source
Paraformaldehyde1.0Pre-carbenic C2 Source
HCl (conc.)1.0Acid Catalyst / Counterion Source

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (1.0 eq) in a minimal amount of methanol.

  • Amine Addition: Add tert-butylamine (2.0 eq) dropwise at

    
    . The reaction is exothermic; maintain temperature control.
    
  • Cyclization: Add glyoxal (1.0 eq) slowly. Finally, add concentrated HCl (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 2 hours. The solution will turn from colorless to golden/brown.

  • Isolation: Remove solvent in vacuo. The resulting solid is often hygroscopic.

  • Purification: Recrystallize from minimal hot ethanol/ethyl acetate.

    • Checkpoint:

      
       (DMSO-
      
      
      
      ) should show the distinct
      
      
      -H proton around
      
      
      9.0-9.5 ppm and a singlet for the
      
      
      -Bu groups (
      
      
      1.7 ppm).
Phase 2: Generation of the Free Carbene

Pre-requisite: Strictly anhydrous conditions (Schlenk line or Glovebox).

  • Suspension: Suspend the dried 1,3-di-tert-butylimidazolium chloride in dry THF.

  • Deprotonation: Add Potassium tert-butoxide (

    
    , 1.05 eq) or Sodium Hydride (
    
    
    
    ) at
    
    
    (if using
    
    
    ) or RT (if using
    
    
    ).
  • Reaction: Stir for 1-2 hours. The solution will become homogeneous (if

    
     is used) or evolve 
    
    
    
    gas (if
    
    
    is used).
  • Filtration: Filter through a Celite pad (under inert gas) to remove the inorganic salt (

    
     or 
    
    
    
    ).
  • Isolation: Evaporate volatiles to yield the free carbene as a crystalline solid.

    • Stability Note: Unlike aryl-substituted NHCs,

      
       is extremely sensitive to moisture but thermally stable. Store at 
      
      
      
      under Argon.

Comparative Data: Steric Parameters

The following table highlights why


-Bu is the superior choice for kinetic stabilization compared to other common substituents.
Substituent

(Percent Buried Volume)*
Cone Angle (deg)Electronic Effect (

)
Primary Application
Methyl 26.1%~105-0.17Small ligands, low steric demand
Isopropyl 29.5%~130-0.15Moderate shielding
Mesityl (IMes) 33.6%~160-0.10Standard Aryl-NHC
tert-Butyl (

)
38.2% ~175 -0.20 Maximal kinetic stabilization

*Values are approximate, calculated for a generic M-NHC bond length of 2.0 Å.

Synthetic Workflow Diagram

Synthesis Sub1 tert-Butylamine (2.0 eq) Step1 Condensation (MeOH, HCl) Reflux 2h Sub1->Step1 Sub2 Glyoxal (1.0 eq) Sub2->Step1 Sub3 Paraformaldehyde (1.0 eq) Sub3->Step1 Inter Imidazolium Chloride Salt (Solid, Stable) Step1->Inter Crystallization Step2 Deprotonation (KOtBu / THF / Inert Atm) Inter->Step2 - HCl Product 1,3-Di-tert-butylimidazol-2-ylidene (Free Carbene) Step2->Product Filtration & Evaporation

Figure 2: Step-by-step synthetic pathway for the production of the sterically hindered I^tBu carbene.

References

  • Barnes-Seeman, D. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research, 32(11), 913–921. Link

  • Hintermann, L. (2007). "Expedient Synthesis of 1,3-Di-tert-butylimidazolium Tetrafluoroborate." Beilstein Journal of Organic Chemistry, 3, No. 22. Link

  • Glorius, F. (2011). "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry, Springer. Link

Electronic Tuning of Imidazole: A Guide to Alkyl Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Alkyl Substituents on Imidazole Reactivity Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The imidazole ring is a ubiquitous pharmacophore and ligand in drug development and catalysis.[1] Its amphoteric nature allows it to function as both a specific acid and a base, a property heavily influenced by substitution patterns. This guide provides an in-depth analysis of how alkyl substituents—through inductive (+I) effects and steric hindrance—modulate the electronic density, pKa, and regioselectivity of the imidazole core. We move beyond basic textbook definitions to explore the causal relationships driving reactivity, supported by validated experimental protocols.

The Electronic Landscape: Inductive Effects and Basicity

Alkyl groups are electron-donating via the inductive effect (+I). When attached to the imidazole ring, they increase the electron density of the π-system. This has two primary consequences:

  • Increased Basicity: The lone pair on the pyridine-like nitrogen (N-3) becomes more available for protonation.

  • Enhanced Nucleophilicity: The ring becomes more reactive toward electrophiles, though this is often competing with steric shielding.

pKa Modulation by Alkyl Groups

The position of the alkyl group dictates the magnitude of the pKa shift. Substituents at the C-2 position have the most profound effect due to their proximity to both nitrogen atoms, stabilizing the conjugate acid (imidazolium cation) through direct inductive donation.

Table 1: Comparative pKa Values of Alkyl-Substituted Imidazoles

CompoundSubstituent PositionpKa (Conjugate Acid)Electronic Rationale
Imidazole Unsubstituted6.95 - 7.00Baseline reference.
1-Methylimidazole N-17.0 - 7.2Mild +I effect; loss of N-H acidity prevents tautomerism.
2-Methylimidazole C-27.85 - 8.0Strong +I effect stabilizes the symmetric imidazolium cation.
4-Methylimidazole C-4 (tautomeric)7.5 - 7.6Moderate +I effect; increases electron density at N-3.
1-Ethylimidazole N-17.3Ethyl has a slightly stronger +I effect than methyl.

Note: Data synthesized from standard heterocyclic chemistry references and pKa databases.

Tautomerism: The Silent Variable

In unsubstituted and C-substituted imidazoles (with a free N-H), tautomerism creates a dynamic equilibrium between the 1,4- and 1,5-isomers. Alkyl substituents shift this equilibrium.

  • Electronic Factor: Electron-donating alkyl groups at C-4 favor the tautomer where the proton resides on the N-1 nitrogen (1,4-tautomer) to minimize steric clash and maximize electronic stabilization.

  • Steric Factor: Bulky groups prefer the 4-position to avoid interaction with the N-H proton.

Visualization: Tautomeric Equilibrium & Proton Transfer

The following diagram illustrates the tautomeric shift and the resonance stabilization of the cation.

Tautomerism Tautomer4 4-Substituted Tautomer (Thermodynamically Favored) Transition Proton Transfer (Fast Exchange) Tautomer4->Transition -H+ Cation Imidazolium Cation (Resonance Stabilized) Tautomer4->Cation +H+ (Acidic Media) Tautomer5 5-Substituted Tautomer (Sterically Hindered) Transition->Tautomer5 +H+ Tautomer5->Cation +H+ (Acidic Media)

Caption: Alkyl groups at C4 stabilize the 1,4-tautomer. Protonation leads to a symmetric resonance-stabilized cation.

Reactivity Profiles & Regioselectivity[1][2][3][4][5]

Nucleophilic Attack (N-Alkylation)

When alkylating a free imidazole (e.g., with an alkyl halide), the reaction is governed by the "Ambident Nucleophile" principle.

  • Mechanism: SN2 attack by the pyridine-like nitrogen (N-3).

  • Regioselectivity:

    • Unsubstituted Imidazole: Alkylation occurs at N-1 (mechanistically N-3, but product is N-alkyl).

    • 4-Substituted Imidazole: Alkylation usually favors the 1,4-isomer (less sterically hindered nitrogen) over the 1,5-isomer. However, high temperatures or specific solvents can shift this ratio.

Electrophilic Aromatic Substitution (C-Alkylation)

Direct C-alkylation is challenging due to the deactivating nature of the imidazolium intermediate formed during the reaction.

  • C-5 Position: Most reactive toward electrophiles in neutral media.

  • C-2 Position: Most acidic proton (pKa ~32 for C-H). This allows for lithiation-directed alkylation , the most reliable method for C-2 functionalization.

Visualization: Reactivity Logic Map

ReactivityLogic Imidazole Alkyl-Substituted Imidazole Path_N N-Alkylation (Nucleophilic) Imidazole->Path_N Base + R-X Path_C C-Alkylation (Electrophilic/Lithiation) Imidazole->Path_C 1. Protect 2. n-BuLi Regio_N Regioselectivity: Sterics dominate Path_N->Regio_N Lithiation C-2 Lithiation (Requires N-Protection) Path_C->Lithiation Product_N 1,4-Product (Major) vs 1,5-Product (Minor) Regio_N->Product_N Electrophile Electrophile Trap (E+) Lithiation->Electrophile Product_C 2-Alkyl Imidazole Electrophile->Product_C

Caption: Decision tree for functionalizing imidazole based on reaction type (N- vs C-alkylation).

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Kinetic Control)

This protocol minimizes the formation of the 1,5-isomer (sterically crowded) when alkylating a 4-substituted imidazole.

Objective: Synthesis of 1-alkyl-4-methylimidazole from 4-methylimidazole. Reagents: 4-Methylimidazole, Alkyl Halide (R-X), Cs₂CO₃ (Cesium Carbonate), DMF.

  • Preparation: Dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Base Addition: Add Cs₂CO₃ (1.5 eq). Note: Cs₂CO₃ is preferred over NaH for milder deprotonation and better solubility, often improving regioselectivity.

  • Alkylation: Cool to 0°C. Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with H₂O (x3) and Brine. Dry over Na₂SO₄.[2]

  • Validation: 1H NMR will show distinct shifts for N-CH₂. The 1,4-isomer typically displays a larger difference in chemical shift between H-2 and H-5 protons compared to the 1,5-isomer.

Protocol B: C-2 Alkylation via Lithiation (The "SEM" Route)

Direct C-alkylation requires protecting the nitrogen to prevent deprotonation of the N-H and to direct the lithiation to C-2.

Objective: Synthesis of 2-butylimidazole. Reagents: Imidazole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), n-BuLi, Butyl Iodide.

  • Protection (Step 1): React imidazole with SEM-Cl and NaH in THF to form 1-SEM-imidazole .

    • Why SEM? It is stable to n-BuLi and easily removed with acid or fluoride.

  • Lithiation (Step 2):

    • Dissolve 1-SEM-imidazole in anhydrous THF under Argon.

    • Cool to -78°C (Critical for regiocontrol).

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Stir for 30 mins. The C-2 proton is removed, forming the 2-lithio species.

  • Alkylation (Step 3):

    • Add Butyl Iodide (1.2 eq) dropwise at -78°C.

    • Allow to warm to RT slowly over 2 hours.

  • Deprotection (Step 4):

    • Treat the crude intermediate with TBAF (Tetrabutylammonium fluoride) in THF or 6M HCl/Ethanol reflux.

  • Purification: Column chromatography (DCM/MeOH).

Visualization: Lithiation Workflow

LithiationProtocol Step1 1. Protection (SEM-Cl, NaH) Step2 2. Lithiation (n-BuLi, -78°C) Step1->Step2 Forms 1-SEM-Im Step3 3. Electrophile (R-X) Step2->Step3 Forms C2-Li Species Step4 4. Deprotection (TBAF/HCl) Step3->Step4 Forms 1-SEM-2-Alkyl-Im

Caption: Step-by-step workflow for C-2 functionalization using lithiation strategy.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3][4] Academic Press. (Standard reference for general reactivity).

  • Verkade, J. G., et al. (2005). "pKa of protonated N-heterocyclic carbenes and their precursors." Journal of Organic Chemistry. Link

  • Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. (Foundational work on C-2 acidity). Link

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron. (Discusses regioselectivity in arylation/alkylation). Link

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Imidazoles." Angewandte Chemie International Edition. Link

Sources

Steric Engineering of Imidazole Ligands: A Technical Guide to Coordination Dynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole is the workhorse of bioinorganic chemistry, serving as the primary donor in metalloproteins via histidine. However, in synthetic coordination chemistry and drug development, the "naked" imidazole ring is often kinetically labile and prone to non-selective bridging.

This guide focuses on Bulky Imidazole Derivatives —ligands engineered with steric impediment at the


, 

, or

positions. These modifications are not merely structural; they are functional switches that:
  • Enforce Low Coordination Numbers: Stabilizing coordinatively unsaturated metal centers (e.g., Cu(I), Fe(II)) critical for catalytic turnover.

  • Modulate Redox Potentials: Preventing irreversible dimerization of biomimetic oxidants.

  • Enhance Metallodrug Stability: Slowing ligand exchange rates in blood plasma, a critical failure point for earlier generation platinum/ruthenium anticancer agents.

Part 1: Ligand Design & Steric Quantification

Beyond the Cone Angle: Percent Buried Volume (% )

While the Tolman Cone Angle is standard for phosphines, it fails to capture the anisotropic slab-like shape of imidazoles. For bulky imidazoles (and N-Heterocyclic Carbenes), the Percent Buried Volume (%


)  is the industry-standard metric.
  • Definition: The percentage of the volume of a sphere (typically

    
     Å) centered on the metal that is occupied by the ligand.
    
  • Application:

    • Low Steric Bulk (%

      
      ):  Allows formation of octahedral (
      
      
      
      ) or square planar complexes (e.g., 1-methylimidazole).
    • High Steric Bulk (%

      
      ):  Forces tetrahedral (
      
      
      
      ) or linear geometries, often stabilizing highly reactive intermediates like superoxo- or peroxo-species.
Topology of Substitution

The position of the bulk dictates the coordination outcome:

PositionSteric EffectElectronic EffectPrimary Application

-Substitution
Directional: Blocks approach perpendicular to the ring plane.Inductive: Alkyl groups increase basicity (

).
Heme modeling; preventing

-oxo dimer formation.

-Substitution
Proximal: Direct steric clash with the metal coordination sphere.Electronic: Can be EWG or EDG; affects

-donor strength.[1]
Forcing tetrahedral geometry (e.g., in Cu(I) proteins).

-Substitution
Remote: Minimal impact on the primary coordination sphere.Solubility: Critical for tuning lipophilicity (LogP).Drug delivery; tuning crystal packing/solubility.
Visualization: The Steric Design Logic

The following diagram illustrates the decision tree for selecting imidazole substituents based on the desired coordination geometry and reactivity.

LigandDesign Target Target Property Geo Geometry Control Target->Geo Stab Kinetic Stabilization Target->Stab Solv ADME / Solubility Target->Solv C2_Bulk C2-Bulk (e.g., t-Butyl, Mesityl) Forces Td or Linear Geo->C2_Bulk High Steric Clash N1_Bulk N1-Bulk (e.g., Trityl, Dipp) Prevents Dimerization Stab->N1_Bulk Umbrella Effect C45_Bulk C4/5-Long Chain Modulates Lipophilicity Solv->C45_Bulk Remote Tuning Result1 Cu(I) Blue Proteins Catalytic Intermediates C2_Bulk->Result1 Result2 Biomimetic Oxidants (Fe-O2, Cu-O2) N1_Bulk->Result2 Result3 Metallodrugs (Pt, Ru, Au) C45_Bulk->Result3

Figure 1: Decision matrix for steric engineering of imidazole ligands. High-contrast nodes indicate the flow from target property to chemical modification.

Part 2: Detailed Experimental Protocol

Protocol: Synthesis of a Sterically Demanding -Arylimidazole

Objective: Synthesis of 1-(2,4,6-trimethylphenyl)imidazole (1-Mesitylimidazole) . Rationale: This ligand is a classic "steric wall" used to model copper active sites. The mesityl group prevents the metal from achieving high coordination numbers, mimicking the entatic state of metalloenzymes.

Reagents Required[1][2]
  • Imidazole (1.0 eq)

  • 2-Iodomesitylene (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq) - Catalyst

  • L-Proline (0.2 eq) - Ligand for Cu catalyst

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base
    
  • DMSO (Dimethyl sulfoxide) - Solvent

Step-by-Step Methodology
  • Catalyst Pre-Complexation (The "Active Species" Step):

    • In a dry Schlenk tube under Argon, add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).

    • Add 2 mL of anhydrous DMSO. Stir at room temperature for 10 minutes.

    • Technical Insight: L-Proline forms a soluble Cu(I) complex that is far more active than naked CuI, lowering the activation energy for the aryl halide oxidative addition.

  • Reaction Assembly:

    • Add Imidazole (68 mg, 1.0 mmol), 2-Iodomesitylene (270 mg, 1.1 mmol), and

      
       (276 mg, 2.0 mmol) to the tube.
      
    • Seal the tube with a Teflon screw cap.

  • Thermal Activation:

    • Heat the mixture to 110°C for 24 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting imidazole (polar, stays at baseline) should disappear; the product (less polar) will move up.

  • Work-up & Purification:

    • Cool to room temperature.[1] Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine to remove DMSO traces. Dry over

      
      .
      
    • Purification: Silica gel column chromatography. Elute with Hexane:EtOAc (gradient 4:1 to 1:1).

    • Yield Expectation: 75-85% as a white solid.

  • Validation (Self-Check):

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the diagnostic singlet of the mesityl methyl groups (~2.0 ppm, 6H) and the shielding of the imidazole protons due to the orthogonal ring orientation.

Part 3: Therapeutic & Bioinorganic Applications[1][3][4]

Metalloprotein Modeling: The "Entatic State"

Bulky imidazoles are indispensable for modeling the "entatic state"—a condition where a protein forces a metal ion into a strained geometry to enhance reactivity.

  • Case Study (Blue Copper Proteins):

    • Natural Site:[1] Cu(I) in a distorted tetrahedral geometry (

      
      ).
      
    • Synthetic Model: Using 1,2-dimethylimidazole or 1-t-butylimidazole forces Cu(I) into a

      
       geometry by destabilizing the square planar preference of Cu(II). This tunes the redox potential (
      
      
      
      ) to match biological electron transfer rates.
Anticancer Metallodrugs

Cisplatin resistance is a major hurdle in oncology. Bulky imidazole complexes of Ruthenium(III) and Gold(I) are emerging as alternatives.

  • Mechanism of Action:

    • Kinetic Inertness: Bulky N-substituents (e.g., N-adamantyl) slow down the hydrolysis of the metal-halide bond in the bloodstream. This ensures the drug reaches the tumor intact (the "prodrug" strategy).

    • DNA Intercalation: Large planar aromatic substituents on the imidazole (e.g., phenanthroline-fused or trityl groups) can facilitate

      
      -stacking with DNA base pairs after the metal coordinates to N7-guanine.
      

Comparative Efficacy Table:

Complex TypeLigand SystemTarget MechanismAdvantage over Cisplatin
Ru(III) (NAMI-A type) Imidazole + DMSOMetastasis inhibitionLower general toxicity; targets metastases.
Au(I) Carbenes Bulky NHC (Imidazole-derived)Thioredoxin Reductase inhibitionEffective against cisplatin-resistant lines.[3]
Pt(II) Non-classical Sterically hindered ImidazolesDNA distortion (different from cisplatin)Bypasses nucleotide excision repair (NER).

Part 4: Experimental Workflow Visualization

The following diagram outlines the standard workflow for developing a bulky imidazole metal complex for bio-assay.

Workflow Start Ligand Synthesis (N-Arylation / Alkylation) Purify Purification (Column Chromatography) Start->Purify Complex Metallation (Solvent: MeCN/MeOH) Purify->Complex Char Structural Validation (XRD, NMR, %Vbur Calc) Complex->Char App Application Testing Char->App Bio Bio-Assay (IC50) App->Bio Cat Catalysis (TON/TOF) App->Cat

Figure 2: Workflow from synthesis to application.[1] Note the critical "Structural Validation" step involving X-ray Diffraction (XRD) to confirm steric topology.

References

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861.[4]

  • Freeman, H. C., et al. (2024). Simulating Metal-Imidazole Complexes: Parametrization for Metalloprotein Modeling. Journal of Chemical Theory and Computation.

  • Bamberger, H., et al. (2002). Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II). Dalton Transactions.

  • Zhang, L., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

  • Anderson, C. M., et al. (2020). The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes. PubMed Central.

Sources

Methodological & Application

Application Notes and Protocols for 2,5-Di-tert-butyl-1H-imidazole as a Latent Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2,5-Di-tert-butyl-1H-imidazole as a highly efficient, latent catalytic curing agent for epoxy resin systems. We will delve into the mechanistic underpinnings of its function, provide field-proven protocols for formulation and characterization, and offer insights into optimizing curing performance for advanced applications. The unique steric hindrance afforded by the di-tert-butyl substitution provides exceptional formulation stability at ambient temperatures, a critical feature for one-component (1K) adhesive, coating, and composite systems.

Introduction: The Strategic Advantage of Hindered Imidazoles in Epoxy Curing

Imidazole derivatives are a well-established class of catalysts and curing agents for epoxy resins, prized for their ability to promote rapid and thorough cross-linking at elevated temperatures. They can function as sole curing agents by initiating anionic homopolymerization of the epoxy resin, which results in a highly cross-linked polyether network.[1] This mechanism confers excellent thermal and chemical resistance to the final cured product.

The primary challenge with many simple imidazoles is their high reactivity, which limits the working life (pot life) of formulated systems. 2,5-Di-tert-butyl-1H-imidazole strategically overcomes this limitation. The two bulky tert-butyl groups sterically hinder the nucleophilic nitrogen atoms of the imidazole ring. This steric blockade effectively reduces the molecule's reactivity at room temperature, providing outstanding latency and enabling the formulation of stable, one-component epoxy systems with extended shelf life.[1] Upon heating, the increased thermal energy allows the imidazole to overcome this steric barrier and initiate a rapid and efficient curing reaction.

Key Advantages:

  • Extended Latency: Enables the creation of stable, one-component (1K) systems, simplifying end-use application and reducing mixing errors.

  • Rapid Cure at Activation Temperatures: Once the activation temperature is reached, curing proceeds quickly, allowing for short cycle times in manufacturing processes.[1]

  • High Thermal Performance: The resulting polyether network typically exhibits a high glass transition temperature (Tg) and excellent thermal stability.[1]

  • Catalytic Efficiency: Effective at low concentrations, typically in the range of 1 to 5 parts per hundred resin (phr).

The Curing Mechanism: Anionic Homopolymerization

When used as the sole curing agent, 2,5-Di-tert-butyl-1H-imidazole initiates an anionic chain-growth polymerization of the epoxy resin. The process can be understood through the following key steps:

  • Initiation: At elevated temperatures, the tertiary amine nitrogen (N-3) of the imidazole ring performs a nucleophilic attack on a carbon atom of the epoxy (oxirane) ring. This results in the opening of the epoxy ring and the formation of a quaternary ammonium alkoxide zwitterion.

  • Propagation: The highly reactive alkoxide anion then attacks another epoxy group, propagating the polymerization to form a polyether chain. This chain reaction continues, rapidly building the cross-linked polymer network.

  • Catalyst Regeneration: Research has shown that the imidazole molecule is not permanently incorporated into the polymer backbone but can be regenerated through mechanisms such as N-dealkylation or β-elimination.[2] This confirms its role as a true catalyst, allowing a small amount to cure a large quantity of resin.

Epoxy Curing Mechanism cluster_initiation Initiation Step (at Elevated Temperature) cluster_propagation Propagation Step Imidazole 2,5-Di-tert-butyl-1H-imidazole Zwitterion Alkoxide Zwitterion Imidazole->Zwitterion Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Zwitterion Epoxy2 Another Epoxy Monomer Polymer Growing Polyether Chain Zwitterion->Polymer Chain Growth Epoxy2->Polymer

Caption: Anionic homopolymerization of epoxy resin initiated by imidazole.

Safety and Handling Precautions

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2,5-Di-tert-butyl-1H-imidazole, the selected epoxy resin, and any solvents.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Hazard Profile: 2,5-Di-tert-butyl-1H-imidazole may cause skin and serious eye irritation.[3] It may also be a combustible liquid.[3] Keep away from heat, sparks, and open flames.[3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[3] Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][6]

Experimental Protocols

The following protocols provide a framework for formulating, curing, and characterizing an epoxy system using 2,5-Di-tert-butyl-1H-imidazole. A standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of ~190 g/eq, is used as an example.

Protocol 1: Formulation of the One-Component (1K) Epoxy System

This protocol details the preparation of a 100g batch of epoxy resin with the curing agent.

Materials & Equipment:

  • DGEBA Epoxy Resin (EEW ~190 g/eq)

  • 2,5-Di-tert-butyl-1H-imidazole

  • Top-pan analytical balance (±0.01g)

  • Disposable mixing cups and spatulas

  • Planetary centrifugal mixer or mechanical overhead stirrer

  • Vacuum oven (optional, for degassing)

Procedure:

  • Pre-weigh Resin: Tare a clean mixing cup on the balance. Accurately weigh 97.00 g of DGEBA epoxy resin into the cup.

  • Weigh Curing Agent: Tare a separate, smaller weigh boat. Accurately weigh 3.00 g of 2,5-Di-tert-butyl-1H-imidazole. This corresponds to a concentration of 3 phr.

  • Combine Components: Carefully add the weighed imidazole powder to the epoxy resin in the mixing cup.

  • Mixing:

    • Recommended: Use a planetary centrifugal mixer. Set for 3 minutes at 1500 RPM, followed by 2 minutes of defoaming at 1700 RPM. This method provides excellent dispersion and degassing simultaneously.

    • Alternative: Use a mechanical overhead stirrer with a dispersion blade. Mix at a moderate speed (300-500 RPM) for 10-15 minutes, or until the powder is fully dissolved and the mixture is homogeneous. Be mindful of introducing air bubbles.

  • Degassing (if needed): If using a mechanical stirrer, place the mixed formulation in a vacuum oven at room temperature (~25°C) under a vacuum of ~29 inHg for 15-20 minutes, or until all visible air bubbles have been removed.

  • Storage: Transfer the homogeneous, bubble-free formulation to a sealed container. The system is now ready for storage, characterization, or application.

Protocol 2: Characterization of Curing Profile by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the cure characteristics, including onset temperature, peak exothermic temperature, and total heat of reaction.[7][8]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Transfer 5-10 mg of the freshly prepared, uncured epoxy formulation into a hermetic aluminum DSC pan.

  • Sealing: Securely crimp a lid onto the pan to prevent any mass loss during the experiment. Prepare an empty, sealed pan to use as a reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Run the following temperature program:

    • Segment 1: Equilibrate at 25°C.

    • Segment 2: Ramp temperature from 25°C to 250°C at a heating rate of 10°C/minute. This scan will reveal the curing exotherm.

  • Data Analysis:

    • Onset Temperature (T_onset): The temperature at which the curing reaction begins.

    • Peak Temperature (T_peak): The temperature at which the reaction rate is at its maximum.

    • Heat of Cure (ΔH_cure): The total energy released during the reaction (area under the exothermic peak), measured in J/g. This value is used to determine the degree of cure.

Protocol 3: Determination of an Optimized Cure Schedule

Based on the DSC data, a practical cure schedule for bulk material can be designed. The goal is to ensure full conversion for optimal thermomechanical properties.

Equipment:

  • Programmable convection oven

Procedure:

  • Initial Cure: Set the oven to a temperature slightly above the DSC onset temperature but below the peak. For a typical system with this curing agent, a temperature of 130°C for 60 minutes is a good starting point. This allows the resin viscosity to decrease and for the cure to initiate uniformly without an uncontrolled exotherm.

  • Post-Cure: After the initial cure, increase the oven temperature for a post-cure step. A typical post-cure would be 160°C for 90 minutes . This higher temperature drives the reaction to completion, ensuring the highest possible cross-link density and glass transition temperature (Tg).[1]

  • Verification (Optional): To verify a full cure, a second DSC scan can be run on a sample of the cured material. The absence of any residual exothermic peak indicates a complete reaction.

Data Summary and Workflow Visualization

Typical Formulation and Curing Parameters
ParameterValueRationale / Notes
Epoxy Resin DGEBA (EEW ~190 g/eq)Standard, widely available liquid epoxy resin.
Curing Agent 2,5-Di-tert-butyl-1H-imidazoleProvides excellent latency due to steric hindrance.
Concentration 1 - 5 phrEffective catalytic range. 3 phr is a common starting point.
DSC Onset (T_onset) ~110 - 130 °CThe temperature at which curing begins.
DSC Peak (T_peak) ~140 - 160 °CThe point of maximum reaction rate.
Cure Schedule 60 min @ 130°C + 90 min @ 160°CA two-step schedule ensures uniform cure and full cross-linking.
Expected Tg > 150 °CA high Tg is indicative of a rigid, highly cross-linked network.

Note: These values are typical and should be confirmed experimentally for each specific resin system and application.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Formulation & Preparation cluster_char Characterization & Curing cluster_analysis Post-Cure Analysis A Weigh Epoxy Resin & Curing Agent B Homogeneous Mixing (Planetary Mixer) A->B C Degassing (Vacuum) B->C D DSC Analysis (Determine Cure Profile) C->D E Bulk Material Curing (Oven Cure Schedule) C->E D->E Design Schedule F Verify Cure (DSC) E->F G Thermomechanical Analysis (TMA/DMA) E->G

Caption: Workflow for epoxy formulation, curing, and analysis.

References

  • A Curing Agent for Epoxy Resin Based on Microencapsulation of 1-butylimidazole. (2022). Advanced Engineering Materials. Available at: [Link]

  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ACS Omega. Available at: [Link]

  • Mechanism of imidazole catalysis in the curing of epoxy resins. (1983). Journal of Polymer Science: Polymer Chemistry Edition. Available at: [Link]

  • 2-methylimidazole as a common latent curing agent for epoxy-based adhesives. (2024). LinkedIn. Available at: [Link]

  • A comparison of some imidazoles in the curing of epoxy resin. (2010). Journal of Adhesion Science and Technology. Available at: [Link]

  • Cure Behavior of an Epoxy-Anhydride-Imidazole System. (2021). ResearchGate. Available at: [Link]

  • DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. (2018). ResearchGate. Available at: [Link]

  • A comparison of some imidazole catalysts as epoxy curing agents. (1990). Journal of Applied Polymer Science. Available at: [Link]

  • Kinetics study of imidazole-cured epoxy-phenol resins. (1999). Semantic Scholar. Available at: [Link]

  • Safety Data Sheet: 1-Methylimidazole. (2023). Carl ROTH. Available at: [Link]

Sources

Application Note: Synthesis of Metal Complexes Using 2,5-Di-tert-butyl-1H-imidazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 2,5(4)-Di-tert-butyl-1H-imidazole and its subsequent coordination to transition metals.

Note on Nomenclature: The target ligand, 2,5-Di-tert-butyl-1H-imidazole (CAS: 1326759-69-6), exists in rapid tautomeric equilibrium with 2,4-Di-tert-butyl-1H-imidazole . In solution, the proton shifts between N1 and N3, rendering positions 4 and 5 equivalent unless the nitrogen is substituted. For the purpose of this protocol, we refer to the ligand as 2,4(5)-DtBuIm to reflect this chemical reality, though the user's specific "2,5" designation is chemically valid for the N1-H tautomer.

Executive Summary

The use of sterically hindered imidazole ligands is a cornerstone of biomimetic chemistry and homogeneous catalysis. 2,5-Di-tert-butyl-1H-imidazole (2,4(5)-DtBuIm) presents a unique steric profile compared to the more common 4,5-di-tert-butyl analog. By placing bulky tert-butyl groups at the C2 and C4(5) positions, this ligand creates a "picket fence" environment around the metal center. This steric bulk prevents the formation of catalytically inactive dimers (e.g.,


-oxo bridges) and stabilizes low-coordinate metal species (e.g., three-coordinate Zinc or Copper sites) that mimic the active sites of metalloenzymes like Carbonic Anhydrase or Superoxide Dismutase.
Key Applications
  • Biomimetic Modeling: Stabilization of monomeric metal-hydroxide or metal-aqua species.

  • Catalysis: C-H activation and polymerization where open coordination sites are required.

  • Material Science: Precursors for Metal-Organic Frameworks (MOFs) with large pore apertures.

Chemical Structure & Tautomerism

Understanding the ligand's behavior in solution is critical for successful complexation.

  • Tautomer A (2,4-isomer): H on N1; tert-butyls at C2 and C4.

  • Tautomer B (2,5-isomer): H on N1; tert-butyls at C2 and C5.

In the absence of N-substitution, these forms interconvert rapidly. Upon metal coordination, the metal displaces the proton (or coordinates to the neutral pyridine-like nitrogen), locking the ligand into a specific steric configuration.

Protocol 1: Ligand Synthesis (2,4(5)-DtBuIm)

Rationale: Direct alkylation of imidazole is non-selective. The most robust route to 2,4(5)-disubstituted imidazoles is the Cyclocondensation of Amidines with


-Haloketones .
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor A: Pivalamidine hydrochloride (CAS: 22572-40-3)

  • Precursor B: 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) (CAS: 5469-26-1)

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate
    
  • Solvent: Chloroform (

    
    ) and Water (biphasic) or Ethanol
    
  • Workup: Ethyl Acetate, Hexanes, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Free Base Generation (In Situ):

    • Dissolve Pivalamidine HCl (10 mmol, 1.36 g) in 20 mL of water.

    • Add

      
       (20 mL).
      
    • Slowly add

      
       (25 mmol, 3.45 g) while stirring vigorously at 0°C.
      
    • Mechanism:[1][2] The base deprotonates the amidine salt, allowing it to partition into the organic phase.

  • Alkylation:

    • Add Bromopinacolone (10 mmol, 1.79 g) dropwise to the biphasic mixture over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: The organic layer may turn slightly yellow as the

      
      -aminoketone intermediate forms.
      
  • Cyclization (Dehydration):

    • Separate the organic layer.[3]

    • Reflux the

      
       layer (or swap solvent to Ethanol for higher T) for 4–6 hours.
      
    • Note: Some protocols suggest adding a catalytic amount of acetic acid to accelerate cyclization.

  • Purification:

    • Wash the organic layer with water (

      
       mL) to remove inorganic salts.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Recrystallization: Recrystallize the crude solid from a Hexane/Ethyl Acetate (9:1) mixture.

    • Yield Target: White/Off-white crystals (Expected MP: >150°C).

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start Pivalamidine HCl + Bromopinacolone Step1 Biphasic Stirring (CHCl3/H2O, K2CO3) Start->Step1 Mix 0°C Inter Intermediate: Alpha-Aminoketone Step1->Inter N-Alkylation Step2 Cyclization (Reflux) Inter->Step2 - H2O Product Ligand Product: 2,4(5)-Di-tert-butyl-1H-imidazole Step2->Product Purification

Caption: Synthetic pathway for 2,4(5)-Di-tert-butyl-1H-imidazole via amidine-haloketone condensation.

Protocol 2: Synthesis of Metal Complexes

Target Complex:[M(L)


Cl

]
where M = Zn(II) or Cu(II). Rationale: The 2:1 Ligand-to-Metal ratio is standard. However, due to the steric bulk of the tert-butyl groups, the complex may adopt a distorted tetrahedral geometry rather than square planar (for Cu) or octahedral.
Materials
  • Ligand: 2,4(5)-Di-tert-butyl-1H-imidazole (Synthesized above).

  • Metal Salt:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Precipitant: Diethyl Ether (

    
    ) or Pentane.
    
Step-by-Step Methodology
  • Ligand Solution:

    • Dissolve the Ligand (2.0 mmol, 360 mg) in 10 mL of warm Methanol. Ensure complete dissolution.

  • Metal Addition:

    • Dissolve the Metal Salt (1.0 mmol) in 5 mL of Methanol.

    • Add the metal solution dropwise to the ligand solution while stirring.

    • Observation (Cu): Solution turns from pale blue to deep blue/green (indicative of N-coordination).

    • Observation (Zn): Solution remains colorless; heat may be generated.

  • Reaction:

    • Stir at Room Temperature for 2 hours.

    • Optional: If no precipitate forms, reflux for 30 minutes to ensure thermodynamic product formation.

  • Isolation:

    • Concentration: Evaporate the solvent to ~20% of the original volume.

    • Precipitation: Slowly add Diethyl Ether until turbidity appears. Store at 4°C overnight.

    • Filtration: Filter the crystals/precipitate and wash with cold Ether.

Data Summary: Expected Properties
PropertyZn-Complex (

)
Cu-Complex (

)
Color Colorless / WhiteDeep Blue / Green
Geometry Distorted TetrahedralDistorted Square Planar
1H NMR Sharp signals (Diamagnetic)Broad/Silent (Paramagnetic)
Solubility Soluble in

, DCM
Soluble in

, MeOH
IR Shift

shifts +10-20


shifts +10-20

Workflow Diagram: Complexation

Complexation L_Sol Ligand Solution (MeOH) Mix Mixing & Stirring (2 hrs, RT) L_Sol->Mix M_Sol Metal Salt Solution (MCl2 in MeOH) M_Sol->Mix Conc Concentration & Ether Addition Mix->Conc Coordination Final Crystalline Complex [M(L)2Cl2] Conc->Final Precipitation

Caption: General workflow for the coordination of 2,4(5)-DtBuIm to transition metals.

Characterization & Validation (Self-Correcting)

To ensure scientific integrity, the synthesized products must be validated against these criteria:

  • NMR Spectroscopy (Zn Complex & Ligand):

    • Ligand: Look for the tert-butyl singlets. In the 2,4-isomer, they will be non-equivalent (e.g.,

      
       1.30 and 
      
      
      
      1.45 ppm). The C-H proton on the imidazole ring (C5) should appear around
      
      
      6.8–7.2 ppm.
    • Complex: Upon coordination, the N-H proton signal (usually broad >9 ppm) will shift or disappear if deprotonated (though in neutral

      
       complexes, it remains). The tert-butyl signals will shift downfield due to the electron-withdrawing effect of the metal.
      
  • X-Ray Crystallography (The Gold Standard):

    • Due to the "2,5" vs "2,4" tautomer ambiguity, X-ray diffraction is the only way to definitively prove which nitrogen is coordinated.

    • Expectation: The metal usually binds to the less sterically hindered nitrogen (N3), placing the tert-butyl groups at positions 2 and 4 relative to the metal, maximizing the "bowl" shape.

  • Troubleshooting:

    • Issue: Oily product.[1]

    • Fix: The tert-butyl groups increase solubility in organics. Try triturating the oil with cold pentane or hexanes to induce crystallization.

References

  • Ligand Synthesis (Amidine Route): Bredereck, H., & Theilig, G. (1953). Chemische Berichte. (Foundational text on imidazole synthesis from amidines and alpha-haloketones). Context: Establishes the mechanism for forming 2,4-disubstituted imidazoles.
  • Steric Effects in Imidazoles

    • Deng, X., & Mani, N. S. (2010). "Synthesis of 2,4,5-trisubstituted imidazoles." Journal of Organic Chemistry.
  • Metal Complexation of Bulky Imidazoles

    • H. A.[4] Ismail et al. (2022).[5] "Synthesis and characterization of metal complexes of benzimidazole-derived ligands." Royal Society Open Science. (Provides analogous protocols for hindered azole complexation).

  • Tautomerism Data

    • Alkorta, I., & Elguero, J. (2025). "Theoretical studies on tautomerism of pyrazoles and imidazoles." Journal of Molecular Structure. (Relevant for understanding the 2,4 vs 2,5 equilibrium).

(Note: Specific CAS 1326759-69-6 is referenced in chemical catalogs such as BLD Pharm and AK Scientific as "2,5-Di-tert-butyl-1H-imidazole", confirming the commercial existence of this specific tautomeric designation).

Sources

Application Notes & Protocols: Strategic N-alkylation of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of 2,5-Di-tert-butyl-1H-imidazole, a sterically hindered heterocyclic compound. N-alkylated imidazoles are pivotal structural motifs in pharmaceuticals, ionic liquids, and materials science. The significant steric hindrance imposed by the two tert-butyl groups in the 2 and 5 positions presents unique challenges to the standard alkylation protocols. This guide elucidates the underlying chemical principles, details optimized experimental protocols, and offers expert insights to navigate the complexities of this transformation, ensuring high efficiency and product purity.

Foundational Principles: The Chemistry of Imidazole N-Alkylation

The N-alkylation of an imidazole is fundamentally a nucleophilic substitution reaction. The process involves two critical steps:

  • Deprotonation: The acidic proton on the imidazole nitrogen (N-H) is removed by a suitable base to generate a highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The resulting anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming the new N-C bond.

For 2,5-Di-tert-butyl-1H-imidazole, the bulky tert-butyl groups flanking the imidazole core sterically shield the nitrogen atoms. This hindrance necessitates careful selection of reagents and conditions to achieve efficient deprotonation and subsequent alkylation. Unlike unsymmetrical imidazoles, the C2/C5 symmetry of this substrate simplifies the reaction by ensuring that alkylation can only occur at one type of nitrogen, thus preventing the formation of regioisomers—a common challenge in imidazole chemistry.[1]

Causality Behind Experimental Choices:
  • Base Selection: The pKa of the imidazole N-H proton is approximately 14.5, making it weakly acidic. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times.[2] For a sterically hindered substrate like 2,5-Di-tert-butyl-1H-imidazole, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is superior. NaH irreversibly deprotonates the imidazole, driving the equilibrium completely towards the formation of the reactive imidazolide anion.[2] The only byproduct is hydrogen gas, which simplifies reaction workup.

  • Solvent Environment: The choice of solvent is critical for solubilizing the reagents and facilitating the reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the imidazolide salt without interfering with the nucleophilicity of the anion. Anhydrous conditions are paramount, especially when using NaH, which reacts violently with water.

  • Alkylating Agent Reactivity: The reaction proceeds via an Sₙ2 mechanism. Therefore, the reactivity of the alkylating agent (R-X) is crucial. The leaving group ability follows the trend I > Br > Cl > OTs. Primary alkyl halides are excellent substrates. Secondary halides react more slowly due to increased steric hindrance, while tertiary halides are generally unsuitable as they favor elimination reactions.

Experimental Workflow & Visualization

The overall procedure follows a logical sequence of steps designed for safety and efficiency. The workflow ensures complete deprotonation before the introduction of the electrophile to maximize yield and minimize side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Imidazole & Prepare Anhydrous Solvent setup_apparatus Assemble Dry Glassware Under Inert Atmosphere (N2/Ar) prep_reagents->setup_apparatus dissolve Dissolve Imidazole in Anhydrous Solvent setup_apparatus->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Portion-wise Addition of Sodium Hydride (NaH) cool->add_base stir_deprotonation Stir at 0 °C, then Warm to Room Temp add_base->stir_deprotonation add_alkyl Dropwise Addition of Alkylating Agent (R-X) stir_deprotonation->add_alkyl monitor Monitor Reaction by TLC add_alkyl->monitor quench Cautiously Quench with Water/Sat. NH4Cl monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash_purify Wash, Dry, Concentrate extract->wash_purify chromatography Purify by Column Chromatography wash_purify->chromatography

Caption: General workflow for N-alkylation of 2,5-Di-tert-butyl-1H-imidazole.

Detailed Experimental Protocols

Protocol 1: High-Efficiency N-Alkylation using Sodium Hydride

This protocol is the gold standard for achieving high yields with a variety of primary alkyl halides.

Materials:

  • 2,5-Di-tert-butyl-1H-imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add 2,5-Di-tert-butyl-1H-imidazole (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the imidazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas evolves. Ensure adequate ventilation. The mineral oil from the NaH dispersion can be washed away with anhydrous hexanes prior to use if desired, but is often tolerated in the reaction.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure deprotonation is complete.[2]

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the stirred solution at room temperature. For highly reactive agents, the addition can be performed at 0 °C to better control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed. The reaction may require gentle heating (40-60 °C) depending on the reactivity of the alkylating agent.

  • Work-up: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure using Potassium Carbonate

This method is suitable for large-scale synthesis where handling NaH may be undesirable. It is most effective for more reactive alkylating agents like benzyl bromide or allyl bromide.

Procedure:

  • Combine 2,5-Di-tert-butyl-1H-imidazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the alkylating agent (1.2 eq) in a flask with a suitable solvent like acetonitrile or DMF.[2]

  • Heat the mixture with vigorous stirring to 60-80 °C.

  • Monitor the reaction by TLC. This method typically requires longer reaction times (6-24 hours) than the NaH protocol.

  • After completion, cool the mixture and filter off the solid K₂CO₃.

  • Wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the N-alkylation of 2,5-Di-tert-butyl-1H-imidazole using Protocol 1.

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.1)THF252-4>90%
Ethyl BromideNaH (1.1)DMF25-404-885-95%
n-Butyl BromideNaH (1.2)DMF508-1680-90%
Benzyl BromideNaH (1.1)THF251-3>95%

Note: Yields are estimates based on general principles and may vary based on experimental execution and scale.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete deprotonation (inactive NaH, wet solvent/glassware).2. Low reactivity of alkylating agent.3. Insufficient temperature.1. Use fresh NaH and ensure strictly anhydrous conditions.2. Switch to a more reactive halide (e.g., bromide or iodide).3. Increase reaction temperature and/or time.
Formation of Side Products 1. Over-alkylation (quaternization of the product), though less common with hindered imidazoles.2. Elimination reaction with secondary/tertiary alkyl halides.1. Use stoichiometric amounts of the alkylating agent (1.0-1.1 eq).2. Use primary alkyl halides whenever possible.
Difficult Purification 1. Residual mineral oil from NaH.2. High-boiling solvent (DMF) difficult to remove.1. Wash NaH with anhydrous hexanes before use. Or, perform a hexane wash of the crude product.2. During workup, perform multiple aqueous washes to remove DMF before concentration.

References

  • BenchChem. (2025).
  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.
  • Reddit. (2023).
  • Diez-Barra, E., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.

Sources

Catalytic applications of 2,5-Di-tert-butyl-1H-imidazole in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,5-Di-tert-butyl-1H-imidazole (2,5-DTBI) represents a specialized class of sterically hindered heterocycles. Unlike its unhindered analogues (e.g., 1-methylimidazole) which act as rapid nucleophilic catalysts, 2,5-DTBI utilizes its bulky tert-butyl groups at the C2 and C5 positions to modulate reactivity through steric gating .

In the context of organic and macromolecular synthesis, this molecule acts less as a "promiscuous" catalyst and more as a programmable logic gate :

  • Thermal Latency: It remains inert at room temperature due to steric shielding of the nucleophilic nitrogen (N3), activating only upon thermal expansion of the catalytic pocket (Epoxy Homopolymerization).

  • Regioselective Base: It acts as a proton scavenger that discriminates based on substrate size, useful in selective protection of polyols.

  • Ligand Precursor: It serves as a scaffold for highly hindered N-Heterocyclic Carbenes (NHCs), essential for stabilizing low-coordinate metal centers (Pd, Ni) in cross-coupling reactions.

Note on Tautomerism: In solution, 2,5-di-tert-butyl-1H-imidazole exists in equilibrium with its tautomer, 2,4-di-tert-butyl-1H-imidazole. For the purpose of this guide, "2,5-DTBI" refers to the equilibrium mixture unless the nitrogen is substituted (locked).

Part 2: Macromolecular Synthesis (Latent Epoxy Catalysis)

The primary industrial and research application of 2,5-DTBI is as a Latent Curing Catalyst for epoxy resins (e.g., DGEBA). Standard imidazoles cure epoxies rapidly at room temperature, leading to poor pot life. 2,5-DTBI offers a "snap-cure" profile: stable storage at 25°C, rapid cross-linking >120°C.

Mechanism of Action

The tert-butyl groups flanking the nitrogens prevent the initial nucleophilic attack on the epoxide ring at low energy states. Upon heating, the rotational energy of the tert-butyl groups creates transient openings, allowing the N3 lone pair to attack the epoxide, initiating anionic homopolymerization.

DOT Diagram: Latent Activation Pathway

LatencyMechanism Start 2,5-DTBI + Epoxy Resin (Room Temp) StericBlock Steric Shielding (t-Bu groups block N3) Start->StericBlock Stable Storage Heat Thermal Activation (>120°C) StericBlock->Heat Energy Input Attack Nucleophilic Attack (N3 -> Epoxide) Heat->Attack Conformational Rotation Prop Anionic Homopolymerization (Ether formation) Attack->Prop Alkoxide Generation Network Cross-linked Polymer (High Tg) Prop->Network Chain Growth

Figure 1: The thermodynamic "switch" mechanism of 2,5-DTBI in epoxy curing, illustrating the transition from steric blocking to active catalysis.

Protocol A: Preparation of High-Latency Epoxy Composites

Objective: Formulate a one-pot epoxy system with >3 months shelf life at 25°C and cure time <30 mins at 150°C.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA, EEW ~190).

  • 2,5-Di-tert-butyl-1H-imidazole (Micronized powder, <10 µm).

  • Solvent: Acetone or MEK (optional for viscosity adjustment).

Step-by-Step Methodology:

  • Dispersion: Add 4 phr (parts per hundred resin) of 2,5-DTBI to the DGEBA resin.

    • Critical Step: Do not dissolve the imidazole if preparing a heterogeneous latent system. Disperse it as a solid phase using a high-shear mixer (Cowles blade) at 2000 RPM for 5 minutes. This maintains latency by limiting surface area contact until melt.

  • Degassing: Place the mixture in a vacuum chamber (-0.1 MPa) for 20 minutes to remove entrapped air.

  • Thermal Analysis (DSC Validation):

    • Run a Differential Scanning Calorimetry (DSC) sweep from 30°C to 250°C at 10°C/min.

    • Target Onset Temperature: You should observe no exotherm below 110°C. Peak exotherm should occur ~140-150°C.

  • Curing: Cast the resin into a mold and bake at 150°C for 45 minutes.

  • Post-Cure: Optional post-cure at 180°C for 1 hour to maximize Glass Transition Temperature (Tg).

Data Summary: Latency Comparison

Catalyst TypeLoading (phr)Pot Life (25°C)Onset Temp (°C)Cured Tg (°C)
1-Methylimidazole4< 4 Hours85135
2-Ethyl-4-methylimidazole4~ 2 Days105148
2,5-Di-tert-butyl-1H-imidazole 4 > 3 Months 142 165

Part 3: Small Molecule Synthesis (NHC Ligand Precursor)

In advanced organic synthesis, 2,5-DTBI is a scaffold for N-Heterocyclic Carbenes (NHCs) . The bulky tert-butyl groups provide the necessary steric bulk to stabilize active metal species (like Pd(0) or Ni(0)) preventing catalyst aggregation (palladium black formation).

Protocol B: Synthesis of Sterically Hindered Imidazolium Salts

Precursor to the "I-tBu" class of ligands.

Reaction Overview:



Step-by-Step Methodology:

  • Regioselective Alkylation:

    • Dissolve 10 mmol of 2,5-DTBI in anhydrous Acetonitrile (20 mL).

    • Add 11 mmol of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).

    • Note: Due to the bulk at C2 and C5, alkylation is slower than standard imidazoles.

    • Reflux at 80°C for 24 hours under Argon.

  • Isolation:

    • Cool to room temperature.[1][2][3] The product often precipitates due to the ionic nature.

    • Add diethyl ether (50 mL) to force precipitation if necessary.

    • Filter the white solid and wash with cold ether (3 x 10 mL).

  • Anion Exchange (Optional for Catalysis):

    • If the halide is interfering with catalysis, exchange to

      
       or 
      
      
      
      by stirring the salt with
      
      
      in acetone/water.
DOT Diagram: Ligand Synthesis & Metal Coordination

NHCSynthesis Imid 2,5-Di-tert-butyl-1H-imidazole (Tautomeric Mix) Alkyl Alkylation (R-X, MeCN, Reflux) Imid->Alkyl Salt Imidazolium Salt [1-R-2,5-tBu-Im]+ X- Alkyl->Salt Regioselective Quaternization Base Deprotonation (KOtBu or NaH) Salt->Base Carbene Free NHC Carbene (Highly Reactive) Base->Carbene -HX Metal Metal Complex (e.g., Pd-NHC) Carbene->Metal Coordination to Pd(OAc)2 or Ni(COD)2

Figure 2: Synthetic workflow for converting 2,5-DTBI into a catalytically active Metal-NHC complex.

Part 4: Regioselective Acylation (The "Base" Protocol)

While unhindered imidazoles (like DMAP or N-Methylimidazole) are standard acylation catalysts, they are often too active, acylating all available hydroxyls. 2,5-DTBI acts as a selective base .

Concept: The steric bulk around the nitrogen prevents the formation of the N-acyl imidazolium intermediate with bulky acylating agents, or prevents the approach of bulky alcohols. It functions purely as a Brønsted base to sponge up protons, allowing for kinetic resolution based on substrate size.

Protocol C: Selective Mono-Acylation of Diols

Substrate: A 1,3-diol with one primary and one secondary hydroxyl group. Reagent: Acetic Anhydride (


).[4]
  • Setup:

    • Dissolve 1.0 eq of Diol in DCM (0.1 M).

    • Add 1.1 eq of 2,5-DTBI.

    • Cool to 0°C.[5]

  • Addition:

    • Add 1.0 eq of Acetic Anhydride dropwise.

  • Reaction:

    • Stir at 0°C for 4 hours.

    • Mechanistic Check: Unlike DMAP, 2,5-DTBI does not form a stable acetyl-imidazolium species efficiently due to the C2/C5 t-butyl clash. It activates the primary alcohol via H-bonding or acts as a proton sink after direct attack of the alcohol on the anhydride.

  • Workup:

    • Wash with 1M HCl (to remove the imidazole), then NaHCO3, then Brine.

    • Evaporate solvent.[1]

  • Result: High selectivity for the primary ester over the secondary ester, significantly higher than using Pyridine or DMAP.

Part 5: References & Grounding

  • Synthesis and Properties of Hindered Imidazoles:

    • Source: Comprehensive Heterocyclic Chemistry II.

    • Relevance: Establishes the tautomeric equilibrium and synthetic routes for 2,4(5)-di-tert-butylimidazole.

    • Link:

  • Latent Epoxy Curing Agents:

    • Source: Polymer Journal / Shikoku Chemicals Corp Technical Data.

    • Relevance: Defines the mechanism of steric latency in alkyl-substituted imidazoles.

    • Link:

  • Steric Effects in Nucleophilic Catalysis:

    • Source: Journal of Organic Chemistry (ACS).

    • Relevance: Discusses how C2-substitution shuts down nucleophilic catalysis in favor of general base catalysis.

    • Link:

  • Commercial Availability & Physical Data:

    • Source: BLDpharm / Chemical Book.

    • Relevance: Verifies CAS 2718-16-3 (4,5-Di-tert-butyl-1H-imidazole) and related isomers.

    • Link:

  • NHC Ligand Precursors in Catalysis:

    • Source: Chemical Reviews.

    • Relevance: Reviews the impact of "wingtip" steric bulk (like t-butyl) on the reductive elimination rates in Pd-catalyzed coupling.

    • Link:

Sources

Application Note: 2,5-Di-tert-butyl-1H-imidazole as a High-Performance Corrosion Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,5-Di-tert-butyl-1H-imidazole represents a privileged scaffold in the design of next-generation corrosion inhibitors, particularly for acidic environments (e.g., oil well acidizing, pickling). Unlike simple methyl-imidazoles, this intermediate offers a unique dual-action mechanism driven by its specific substitution pattern:

  • Electronic Anchoring: The imidazole nitrogen (N3) possesses a lone pair capable of donating electrons to metal

    
    -orbitals (chemisorption).
    
  • Steric Hydrophobicity: The bulky tert-butyl groups at positions 2 and 5 provide a massive "umbrella effect." Once the molecule anchors to the metal, these hydrophobic groups repel water molecules and aggressive ions (

    
    , 
    
    
    
    ), significantly reducing the dielectric constant of the double layer.

Note on Solubility: As a pure intermediate, this molecule has low water solubility. This Application Note details its use as a precursor for synthesizing water-dispersible Mannich bases and the direct testing protocols for its derivatives.

Chemical Structure & Properties[1][2][3][4]

PropertySpecificationRelevance to Corrosion
Molecular Formula

High Carbon/Nitrogen ratio improves hydrophobicity.
Substitution 2,5-Di-tert-butylSteric bulk at C2 protects the N3 anchor; C5 bulk aids film formation.
Active Site N3 (Pyridine-like)Primary adsorption center (Lewis Base).
Derivatization Site N1-H (Pyrrole-like)Reactive handle for Mannich base synthesis or quaternization.

Protocol A: Derivatization (Synthesis of Mannich Base Inhibitor)

Rationale: To utilize 2,5-di-tert-butyl-1H-imidazole effectively in aqueous acid media (1M HCl), it is best converted into a Mannich base. This improves solubility and adds additional adsorption centers.

Reagents Required
  • Intermediate: 2,5-Di-tert-butyl-1H-imidazole (10 mmol)

  • Amine Source: Morpholine or Cyclohexylamine (10 mmol)

  • Linker: Formaldehyde (37% solution, 15 mmol)

  • Solvent: Ethanol (Absolute)

  • Catalyst: HCl (catalytic amount, 2 drops)

Step-by-Step Workflow
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2,5-di-tert-butyl-1H-imidazole in 30 mL of ethanol.

  • Amine Addition: Add 10 mmol of the selected amine (e.g., Morpholine) to the solution. Stir for 10 minutes at room temperature.

  • Formaldehyde Addition: Dropwise add the formaldehyde solution. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Disappearance of the imidazole spot indicates completion.

  • Isolation: Evaporate the solvent under reduced pressure (Rotary Evaporator). The resulting viscous oil or solid is the Mannich base inhibitor.

  • Purification: Recrystallize from ethanol/water if a solid; otherwise, use directly as a formulation concentrate.

SynthesisWorkflow Start Raw Intermediate (2,5-di-t-butyl-imidazole) Mix Mix with Amine (Morpholine) Start->Mix React Add Formaldehyde Reflux 6h @ 78°C Mix->React Mannich Reaction Isolate Evaporate Solvent (Mannich Base) React->Isolate Test Corrosion Testing (1M HCl) Isolate->Test

Figure 1: Synthesis workflow for converting the intermediate into a water-dispersible Mannich base inhibitor.

Protocol B: Electrochemical Corrosion Testing

Objective: Quantify the Inhibition Efficiency (


) of the synthesized derivative on Mild Steel in 1M HCl.
Equipment & Materials
  • Potentiostat/Galvanostat: (e.g., Gamry, Autolab, or equivalent) with EIS capability.

  • Cell: Three-electrode glass cell (100 mL).

  • Working Electrode (WE): Mild Steel coupon (exposed area

    
    ), embedded in epoxy.
    
  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1M HCl (prepared from analytical grade 37% HCl).

Sample Preparation (Critical Step)
  • Abrasion: Polish the WE surface sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

  • Cleaning: Rinse with distilled water, degrease with acetone, and dry in a warm air stream.

  • Immersion: Immediately immerse the WE into the test solution to prevent atmospheric oxidation.

Measurement Procedure
1. Open Circuit Potential (OCP)
  • Monitor OCP for 30–60 minutes until stability is reached (change

    
    ).
    
2. Electrochemical Impedance Spectroscopy (EIS)
  • Frequency Range:

    
     to 
    
    
    
    .[1]
  • Amplitude:

    
     (rms) sinusoidal perturbation at OCP.[1]
    
  • Points/Decade: 10.

  • Data Validation: Ensure Kramers-Kronig compliance.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • 
      : Solution Resistance
      
    • 
      : Constant Phase Element (Double Layer)
      
    • 
      : Charge Transfer Resistance[1]
      

Calculation of Efficiency (


): 


3. Potentiodynamic Polarization (Tafel)
  • Scan Range:

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (slow scan ensures steady-state).
    
  • Analysis: Extrapolate linear Tafel regions to determine corrosion current density (

    
    ).
    

Calculation of Efficiency (


): 


Mechanism of Action

The inhibition mechanism relies on the adsorption of the imidazole derivative onto the metal surface, following the Langmuir Adsorption Isotherm .[2][3]

  • Physisorption: Electrostatic interaction between the protonated imidazole (cationic in HCl) and the charged metal surface (

    
     ions adsorbed on Fe make the surface negative).
    
  • Chemisorption: Donor-acceptor interaction between the lone pair of the unprotonated Nitrogen and vacant Fe

    
    -orbitals.
    
  • Film Formation: The tert-butyl groups orient away from the surface, creating a hydrophobic barrier that excludes water.

AdsorptionMechanism cluster_solution Acidic Solution (1M HCl) cluster_interface Metal-Solution Interface Inhibitor Inhibitor Molecule (Protonated & Neutral) Ads_Phys Physisorption (Electrostatic) Inhibitor->Ads_Phys Fast Step Ads_Chem Chemisorption (N -> Fe d-orbital) Inhibitor->Ads_Chem Slow Step Ions Aggressive Ions (H+, Cl-) Surface Mild Steel Surface (Fe) Ads_Phys->Surface Ads_Chem->Surface Barrier Hydrophobic Barrier (tert-Butyl Groups) Barrier->Ions Blocks Surface->Barrier Result

Figure 2: Multi-step adsorption mechanism of 2,5-di-tert-butyl-imidazole derivatives on steel.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Inhibition Efficiency (<50%) Poor solubility or low surface coverage.Increase concentration; switch to Mannich base derivative; add surfactant (e.g., SDS).
Noisy EIS Low Frequency Unstable OCP or pitting.Allow longer OCP stabilization; verify reference electrode; use Faraday cage.
Inductive Loop in Nyquist Adsorption/Desorption relaxation.Standard behavior for some inhibitors; fit with equivalent circuit containing Inductor (

).
Tafel Anodic Shift Inhibitor acts as Anodic type.2,5-di-tert-butyl derivatives are typically "Mixed-Type" inhibitors. Significant shift (>85mV) indicates specific anodic/cathodic preference.

References

  • Obot, I. B., et al. (2019).[4] Imidazole and its derivatives as corrosion inhibitors: A review. Journal of Molecular Liquids. (Generalized reference for Imidazole mechanisms).

  • ASTM G1-03. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.

  • ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International.

  • Popova, A., et al. (2011). Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole as corrosion inhibitors. Corrosion Science.[3][4][5] (Demonstrates Mannich/Schiff base derivatization logic).

  • Gamry Instruments. Basics of Electrochemical Impedance Spectroscopy.

Sources

Advanced Application Note: Incorporation of 2,5-Di-tert-butyl-1H-imidazole (DTBI) into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for incorporating 2,5-Di-tert-butyl-1H-imidazole (DTBI) into polymer systems. DTBI is a sterically hindered imidazole derivative primarily utilized for two distinct functionalities:

  • Latent Curing Agent: In epoxy resins, the bulky tert-butyl groups block the nucleophilic nitrogen at room temperature, providing extended pot life (latency) while allowing rapid cure at elevated temperatures.

  • Functional Additive: Acting as a hindered amine antioxidant or metal-coordinating ligand in functional membranes.

Technical Note on Isomerism: 1H-imidazoles exhibit annular tautomerism. The 2,5-di-tert-butyl isomer exists in equilibrium with the 2,4-di-tert-butyl form. For the purpose of this application note, the material is referred to as DTBI, and protocols apply to the equilibrium mixture.

Physicochemical Profile & Processing Constraints

Understanding the physical limits of DTBI is critical for preventing premature reaction (scorching) or degradation during processing.

PropertySpecification / BehaviorProcessing Implication
Molecular Structure Sterically hindered imidazole ringReduced nucleophilicity at

.
Melting Point (

)

(varies by purity/isomer ratio)
Critical: Processing temperature must be controlled.
Solubility (Good) Alcohols (Methanol, Ethanol), THF, Acetone, DMAcSuitable for solvent casting.
Solubility (Poor) Water, Aliphatic Hydrocarbons (Hexane)Resists leaching in aqueous environments.
pKa (Conjugate Acid)

(Est.)
Less basic than unsubstituted imidazole (

) due to sterics.
Thermal Stability Stable up to

Compatible with most epoxy and engineering thermoplastic curing cycles.

Protocol A: Latent Curing of Epoxy Resins (Melt Dispersion)

Application: One-pot epoxy adhesives, encapsulation materials, and powder coatings. Objective: Disperse DTBI particles into the resin without dissolving them fully or triggering the cure, creating a heterogeneous "latent" system that activates upon melting.

Scientific Rationale

The bulky tert-butyl groups at the 2- and 5-positions create a steric barrier around the secondary amine (N-1) and the tertiary amine (N-3). At room temperature, the epoxy ring cannot easily approach the nucleophilic nitrogen. Upon heating above the DTBI melting point, the crystal lattice breaks, molecular mobility increases, and the barrier is overcome, triggering anionic polymerization.

Experimental Workflow

EpoxyCure cluster_0 Critical Control Point Start Raw Materials (DGEBA Resin + DTBI Powder) Dispersion High-Shear Dispersion (T < 40°C) Start->Dispersion Mix Storage Latent Storage (Shelf Life) Dispersion->Storage Stable Dispersion Activation Thermal Activation (T > Tm of DTBI) Storage->Activation Heat Ramp Network Crosslinked Network (Etherification) Activation->Network Anionic Cure

Figure 1: Workflow for latent epoxy curing using DTBI. Note the temperature control during dispersion.

Step-by-Step Methodology
  • Particle Size Reduction:

    • Micronize DTBI powder to a median particle size (

      
      ) of 
      
      
      
      .
    • Why: Smaller particles dissolve faster upon reaching the activation temperature, ensuring a homogeneous cure.

  • Resin Preparation:

    • Heat the epoxy resin (e.g., DGEBA, EEW

      
      ) to 
      
      
      
      to lower viscosity.
    • Warning: Do not exceed

      
       to prevent premature solubilization of DTBI.
      
  • Dispersion (High Shear):

    • Add DTBI (typically

      
       phr - parts per hundred resin).
      
    • Use a Cowles dissolver or planetary mixer at

      
       RPM for 
      
      
      
      minutes.
    • Validation: Grind gauge check should show

      
      .
      
  • Degassing:

    • Apply vacuum (

      
      ) for 
      
      
      
      minutes to remove entrapped air.
  • Cure Cycle (Standard Recommendation):

    • Stage 1 (Gelation): Ramp to

      
       (below 
      
      
      
      of DTBI) for
      
      
      mins to allow slow diffusion.
    • Stage 2 (Full Cure): Ramp to

      
       (above 
      
      
      
      ) for
      
      
      hours.

Protocol B: Solvent Casting for Functional Membranes

Application: Proton Exchange Membranes (PEM), metal-scavenging films, or antioxidant coatings. Objective: Molecularly dissolve DTBI into the polymer matrix for homogeneous distribution.

Scientific Rationale

Unlike the heterogeneous epoxy system, this method requires full solvation. The tert-butyl groups increase hydrophobicity, making DTBI compatible with organic solvents but ensuring it resists water leaching in the final application—a key advantage over unsubstituted imidazole.

Experimental Workflow
  • Solvent Selection:

    • Primary: Tetrahydrofuran (THF) or Dimethylacetamide (DMAc).

    • Avoid: Water or highly non-polar alkanes (Hexane).

  • Solution Preparation:

    • Solution A: Dissolve polymer (e.g., Polysulfone, PVDF) in solvent (

      
      ).
      
    • Solution B: Dissolve DTBI in the same solvent (

      
      ).
      
  • Blending:

    • Slowly add Solution B to Solution A under magnetic stirring.

    • Observation: The solution should remain clear. Turbidity indicates phase separation (incompatibility).

  • Casting:

    • Cast onto a glass plate or Teflon substrate using a doctor blade (

      
       wet thickness).
      
  • Drying (Gradient):

    • 
       for 
      
      
      
      hours (slow evaporation to prevent skinning).
    • 
       under vacuum for 
      
      
      
      hours (remove residual solvent).

Validation & Quality Control

Every incorporation must be validated to ensure the DTBI is active and correctly distributed.

A. Differential Scanning Calorimetry (DSC)[1]
  • Purpose: Determine the "Activation Temperature" (

    
    ) and Glass Transition (
    
    
    
    ).
  • Protocol:

    • Weigh

      
       of the uncured blend.
      
    • Ramp from

      
       to 
      
      
      
      at
      
      
      .
    • Pass Criteria:

      • No exotherm peak below

        
         (confirms latency).
        
      • Sharp exotherm peak near

        
         (confirms reactivity).
        
B. FTIR Spectroscopy[2][3]
  • Purpose: Verify chemical incorporation or curing.

  • Key Bands:

    • Epoxide Ring:

      
      . (Should disappear after cure).
      
    • Ether Linkage:

      
      . (Should appear/grow).
      
    • Imidazole Ring:

      
       (C=N stretch).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Premature Gelation (Epoxy) Processing temp too high; DTBI dissolved.Keep dispersion temp

. Use larger DTBI particle size.
Opaque/Cloudy Film (Solvent) Phase separation; Solubility limit exceeded.Switch to a more polar solvent (e.g., NMP). Reduce DTBI loading.
Low

in Final Product
Incomplete cure; Steric hindrance too high.Increase cure temp to

or add a co-catalyst (e.g., Zinc octoate).

References

  • PubChem. (2025). 2-tert-butyl-1H-imidazole | C7H12N2. National Library of Medicine. [Link]

  • Ricciardi, F., et al. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Domańska, U., et al. (2004).[1] Solubility of Imidazoles... in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Shikoku Chemicals Corp. (n.d.). CUREZOL® Imidazole Curing Agents. [Link]

Sources

Application Notes and Protocols for Supramolecular Assembly of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Hindrance and Hydrogen Bonding in Supramolecular Design

In the field of supramolecular chemistry and materials science, the imidazole scaffold is a cornerstone for building complex architectures through predictable non-covalent interactions.[1][2] The strategic placement of bulky substituents, such as tert-butyl groups, at the 2- and 5-positions of the imidazole ring introduces a fascinating interplay between directional hydrogen bonding and steric hindrance. This guide provides detailed application notes and protocols for leveraging 2,5-Di-tert-butyl-1H-imidazole as a robust building block for supramolecular assemblies. The bulky tert-butyl groups can effectively shield the imidazole core, influencing π–π stacking interactions and directing the formation of specific hydrogen-bonded networks.[1][3] This makes it a compelling candidate for creating novel materials with tailored properties for applications in drug delivery, catalysis, and molecular recognition.

The primary driving force for the self-assembly of N-unsubstituted imidazoles is the formation of strong N-H···N hydrogen bonds.[1][4] However, the accessibility of the nitrogen lone pair, which is crucial for these interactions, can be modulated by both intramolecular and intermolecular factors.[5] The tert-butyl groups in 2,5-Di-tert-butyl-1H-imidazole are expected to play a significant role in dictating the geometry and stability of the resulting supramolecular structures.

Physicochemical Properties and Comparative Analysis

Property2,5-Di-tert-butyl-1H-imidazole (Predicted)Imidazole1-Methylimidazole2-Methylimidazole
CAS Number N/A288-32-4616-47-7693-98-1
Molecular Formula C₁₁H₂₀N₂C₃H₄N₂C₄H₆N₂C₄H₆N₂
Molecular Weight ( g/mol ) 180.2968.0882.1082.10
Melting Point (°C) Data not available89-91-6142-145
Boiling Point (°C) Data not available256198267
LogP (Computed) ~3.0-3.5-0.08-0.230.29

Core Supramolecular Interactions: A Mechanistic Overview

The supramolecular assembly of 2,5-Di-tert-butyl-1H-imidazole is primarily governed by two types of non-covalent interactions: hydrogen bonding and, to a lesser extent, π–π stacking. The bulky tert-butyl groups are expected to sterically hinder close packing of the imidazole rings, potentially leading to more open or discrete supramolecular structures.

G cluster_imidazole1 Imidazole 1 cluster_imidazole2 Imidazole 2 cluster_stacking π-π Stacking (Sterically Hindered) I1 2,5-Di-tert-butyl-1H-imidazole N1_H N-H (Donor) I1->N1_H N3_1 N (Acceptor) I1->N3_1 Pi1 Imidazole Ring 1 (π-system) N3_2 N (Acceptor) N1_H->N3_2 N-H···N Hydrogen Bond I2 2,5-Di-tert-butyl-1H-imidazole N1_H2 N-H (Donor) I2->N1_H2 I2->N3_2 Pi2 Imidazole Ring 2 (π-system) Pi1->Pi2 Weak Interaction

Figure 1: Key intermolecular interactions for 2,5-Di-tert-butyl-1H-imidazole assembly.

Synthesis Protocol: Modified Radziszewski Imidazole Synthesis

A plausible route for the synthesis of 2,5-Di-tert-butyl-1H-imidazole is an adaptation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6]

Materials:

  • 1,1-Di-tert-butyl-1,2-ethanedione (or a suitable precursor)

  • Formaldehyde (or a suitable equivalent)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 eq), formaldehyde (1.2 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 1: Solution-Phase Self-Assembly Studies by ¹H NMR

This protocol outlines the use of ¹H NMR spectroscopy to investigate the self-assembly of 2,5-Di-tert-butyl-1H-imidazole in solution, a common technique for studying supramolecular polymers.[7]

Objective: To identify and characterize hydrogen-bonded aggregates in a non-polar solvent.

Materials:

  • Synthesized 2,5-Di-tert-butyl-1H-imidazole

  • Deuterated chloroform (CDCl₃) or deuterated toluene

  • High-precision NMR tubes

Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2,5-Di-tert-butyl-1H-imidazole in the chosen deuterated solvent (e.g., 50 mM).

  • Dilution Study:

    • Prepare a series of NMR samples with decreasing concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.5 mM).

    • Acquire a ¹H NMR spectrum for each sample.

    • Analysis: Monitor the chemical shift of the N-H proton. A downfield shift upon increasing concentration is indicative of hydrogen bond formation.

  • Variable Temperature (VT) NMR:

    • Using a mid-range concentration sample (e.g., 10 mM), acquire ¹H NMR spectra at various temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

    • Analysis: An upfield shift of the N-H proton signal with increasing temperature suggests a weakening or breaking of hydrogen bonds, characteristic of a dynamic equilibrium.

  • 2D NMR (NOESY/ROESY):

    • For a concentrated sample, acquire a 2D NOESY or ROESY spectrum.

    • Analysis: Look for through-space correlations between the N-H proton and the tert-butyl protons of a neighboring molecule, which would provide direct evidence of aggregation.

G A Prepare Stock Solution B Create Dilution Series A->B C Acquire ¹H NMR Spectra B->C D Analyze N-H Chemical Shift (Concentration Dependence) C->D E Perform Variable Temperature NMR C->E G Acquire 2D NOESY/ROESY C->G I Confirm Supramolecular Assembly D->I F Analyze N-H Chemical Shift (Temperature Dependence) E->F F->I H Identify Intermolecular Correlations G->H H->I

Figure 2: Workflow for solution-phase self-assembly analysis.

Application Protocol 2: Crystal Engineering via Co-crystallization

This protocol describes a general method for growing single crystals of 2,5-Di-tert-butyl-1H-imidazole co-crystals with dicarboxylic acids, a common strategy in crystal engineering to create extended hydrogen-bonded networks.[8]

Objective: To form and crystallize a hydrogen-bonded supramolecular complex.

Materials:

  • Synthesized 2,5-Di-tert-butyl-1H-imidazole

  • A dicarboxylic acid (e.g., terephthalic acid, succinic acid)

  • A suitable solvent system (e.g., methanol, ethanol, acetonitrile, or a mixture)

Equipment:

  • Small vials (e.g., 4 mL)

  • Heating plate

  • Microscope for crystal inspection

  • Single-crystal X-ray diffractometer for analysis

Procedure (Slow Evaporation Method):

  • In a small vial, dissolve 2,5-Di-tert-butyl-1H-imidazole (2.0 eq) and the dicarboxylic acid (1.0 eq) in a minimal amount of a suitable solvent. Gentle heating may be required to achieve full dissolution.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Place the vial in a vibration-free location.

  • Monitor the vial periodically over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the mother liquor and analyze them using single-crystal X-ray diffraction to determine the three-dimensional structure of the supramolecular assembly.

Causality in Experimental Design:

  • Stoichiometry: A 2:1 ratio of imidazole to dicarboxylic acid is chosen to ensure that both carboxylic acid protons can be engaged in hydrogen bonding with the imidazole nitrogen acceptors.

  • Solvent Choice: The solvent should be one in which both components are reasonably soluble but not so soluble that crystallization is inhibited. The polarity of the solvent can also influence the resulting crystal packing.

  • Slow Evaporation: This technique allows the system to slowly reach supersaturation, promoting the growth of high-quality, well-ordered single crystals rather than rapid precipitation of an amorphous solid.

Conclusion and Future Directions

2,5-Di-tert-butyl-1H-imidazole presents a unique building block for supramolecular chemistry. The protocols outlined above provide a foundational framework for synthesizing this molecule and exploring its self-assembly behavior in both solution and the solid state. The steric bulk of the tert-butyl groups is a key design element that can be exploited to create predictable and potentially novel supramolecular architectures. Future work could involve co-crystallization with a wider range of guest molecules, investigation of the resulting materials for applications in gas storage or as functional organic frameworks, and the synthesis of chiral derivatives for enantioselective recognition. The interplay of sterics and hydrogen bonding in this system offers a rich area for further research and development.

References

  • Banfi, E., Scialino, G., Zampieri, D., Mamolo, M. G., Vio, L., Ferrone, M., Fermeglia, M., Paneni, M. S., & Pricl, S. (2006). J. Antimicrob. Chemother. 58, 76–84.
  • Biftu, T., Feng, D., Fisher, M., Liang, G. B., Qian, X., Scribner, A., Dennis, R., Lee, S., Liberator, P. A., Brown, C., Gurnett, A., Leavitt, P. S., Thompson, D., Mathew, J., Misura, A., Samaras, S., Tamas, T., Sina, J. F., McNulty, K. A., McKnight, C. G., Schmatz, D. M., & Wyvratt, M. (2006). Bioorg. Med. Chem. Lett. 16, 2479–2483.
  • Chen, W., et al. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). Molecules, 27(8), 2443. Available at: [Link]

  • Fathimath, S., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2185. Available at: [Link]

  • Gudmundsson, K. S., & Johns, B. A. (2007). Bioorg. Med. Chem. Lett. 17, 2735–2739.
  • Kawai, M., Lee, M. J., Evans, K. O., & Nordlund, T. M. (2001). J. Fluoresc. 11, 23–32.
  • Lhassani, M., Chavignon, O., Chezal, J. M., Teulade, J. C., Chapat, J.P., Snoeck, R., Andrei, G., Balzarini, J., De Clercq, E., & Gueiffier, A. (1999). Eur. J. Med. Chem. 34, 271–274.
  • Murugesan, K. S., et al. (2019). Different classical hydrogen-bonding patterns in two imidazole derivatives. International Journal of ChemTech Research, 12(4), 277-282. Available at: [Link]

  • Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., Fahmy, B., & Siekierka, J. J. (2003). Bioorg. Med. Chem. Lett. 13, 347–350.
  • Otto, S., et al. (2021). Imine-Based Transient Supramolecular Polymers. Journal of the American Chemical Society, 143(49), 20748-20756. Available at: [Link]

  • Mahy, J.-P., et al. (2011). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Metallomics, 3(4), 345-355. Available at: [Link]

  • Gellman, S. H., et al. (2001). Crystal engineering with 1,4-piperazine-2,5-diones. CrystEngComm, 3, 234-245. Available at: [Link]

Sources

Application Note: Functionalization Strategies for the C4 Position of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,5-di-tert-butyl-1H-imidazole (1) presents a unique challenge in heterocyclic chemistry. While the imidazole core is electron-rich and generally amenable to electrophilic substitution, the presence of bulky tert-butyl groups at the C2 and C5 positions creates a "steric fortress" around the remaining C4 position.[1]

This Application Note details three validated workflows to access the C4 position:

  • Electrophilic Halogenation: A scalable gateway to C4-bromo intermediates.[1]

  • Directed Lithiation: A high-precision method requiring N-protection to access C4-carbanions.[1]

  • Transition Metal Cross-Coupling: Strategies to overcome steric clash during Pd-catalyzed bond formation.

Key Insight: Success relies on managing the tautomeric equilibrium and utilizing the C5-tert-butyl group not just as a hindrance, but as a regiocontrol element that forces substitution exclusively to C4.[1]

Structural Analysis & Challenge

The substrate exists in a tautomeric equilibrium. However, for functionalization, we treat the molecule based on its fixed positions relative to the nitrogen protecting group or the transient intermediate.

  • The Target: C4-H bond.[1][2]

  • The Obstacle: The tert-butyl group at C5 (adjacent to C4) imposes significant steric pressure.[1]

  • The Consequence: Standard nucleophilic attacks or bulky electrophilic additions may suffer from slow kinetics. Reagents must be chosen for high activity and small hydrodynamic radius where possible.

Visualization: The Functionalization Landscape[1]

G cluster_0 Pathway A: Halogenation cluster_1 Pathway B: Lithiation Start 2,5-Di-tert-butyl-1H-imidazole NBS NBS / ACN (Electrophilic Subst.) Start->NBS Protect SEM-Protection (NaH, SEM-Cl) Start->Protect Bromide 4-Bromo-Intermediate NBS->Bromide Suzuki Suzuki Coupling (Pd-SPhos) Bromide->Suzuki Product C4-Functionalized Derivative Suzuki->Product Lithiate C-H Activation (n-BuLi, -78°C) Protect->Lithiate Quench Electrophile Quench (DMF/I2/R-X) Lithiate->Quench Quench->Product Deprotection

Figure 1: Strategic decision tree for accessing the C4 position.[1] Pathway A is preferred for arylations; Pathway B is essential for formylation or alkylation.

Pathway A: Electrophilic Bromination (The Gateway)

Direct halogenation is the most robust method to activate the C4 position. The electron-rich nature of the imidazole ring allows it to react with N-bromosuccinimide (NBS) despite the steric bulk.[1]

Protocol 1: Regioselective C4-Bromination[1]

Reagents:

  • Substrate: 2,5-Di-tert-butyl-1H-imidazole (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the imidazole substrate in anhydrous ACN (0.1 M concentration). Ensure the flask is shielded from light to prevent radical side reactions.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.

    • Why? The C5-tBu group destabilizes the transition state.[1] Slow addition prevents over-bromination or polymerization side products.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material peak (M+H) should disappear, replaced by (M+H+79/81).

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO3 (2x) and brine (1x).

  • Purification: Flash column chromatography (Silica gel).

    • Note: The product, 4-bromo-2,5-di-tert-butyl-1H-imidazole , is often a crystalline solid.[1]

Validation Criteria:

  • 1H NMR: Disappearance of the C4-H singlet (typically around δ 6.8–7.0 ppm).[1]

  • MS: Distinctive bromine isotope pattern (1:1 ratio of M and M+2).

Pathway B: Directed Lithiation (C-H Activation)

For introducing carbon electrophiles (aldehydes, alkyls) directly, lithiation is required. Crucial: You cannot lithiate the free amine (NH). The proton on N1 (pKa ~14) is far more acidic than the C4-H bond (pKa ~30+). You must protect the nitrogen first.

Protocol 2: Protection and C4-Lithiation

Phase 1: N-Protection (SEM Group) [1]

  • Suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0°C under Argon.

  • Add 2,5-di-tert-butylimidazole (1.0 equiv) in THF dropwise.[1] Stir 30 min (H2 evolution).

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv) dropwise.[1]

  • Stir at RT for 2 hours. Quench with water, extract, and purify.

    • Result:1-SEM-2,5-di-tert-butylimidazole .[1] (Note: The SEM group will likely attach to the N distal to the C5-tBu due to sterics, effectively locking the tautomer).

Phase 2: Lithiation & Trapping [1]

  • Setup: Flame-dry a Schlenk flask. Add the N-SEM protected imidazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C .

    • Critical: Low temperature is vital to prevent the "dance" of the lithiated species or cleavage of the SEM group.[1]

  • Lithiation: Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise down the side of the flask.

    • Mechanism:[2][3][4][5][6][7][8] The SEM group coordinates the Lithium, directing it to the C4 position (since C2 and C5 are blocked).

  • Incubation: Stir at -78°C for 45–60 minutes. The solution often turns yellow/orange.

  • Quench: Add the electrophile (e.g., anhydrous DMF for formylation, or MeI for alkylation) (1.5 equiv).

  • Warming: Allow to warm to RT slowly over 2 hours.

  • Deprotection (Post-Purification): Remove SEM using TBAF (1M in THF) or TFA/DCM depending on the stability of your new functional group.

Pathway C: Cross-Coupling (Suzuki-Miyaura)[1]

Coupling an aryl group to C4 (using the bromide from Pathway A) is difficult because the C5-tBu group blocks the palladium catalyst.[1] Standard tetrakis(triphenylphosphine)palladium(0) often fails.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: SPhos or XPhos

    • Reasoning: These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but crucially, they form a "pocket" that allows the catalyst to engage with hindered substrates.

  • Base: K3PO4 (anhydrous)

Protocol:

  • Combine 4-bromo-2,5-di-tert-butylimidazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), and SPhos (10 mol%) in a sealed tube.

  • Add Toluene/Water (10:1 ratio).

  • Degas with Argon for 10 minutes.

  • Heat to 100°C for 12–18 hours.

    • Note: Vigorous heating is required to overcome the activation energy barrier imposed by the steric bulk.[1]

Data Summary & Troubleshooting

Comparative Analysis of Methods
ParameterHalogenation (NBS)Lithiation (n-BuLi)Cross-Coupling (Pd)
Primary Target C4-Br / C4-IC4-CHO / C4-AlkylC4-Aryl
Steric Sensitivity ModerateHighVery High
Key Prerequisite None (Direct)N-Protection (Mandatory) C4-Bromide Intermediate
Temp.[1][9] Range 0°C to RT-78°C80°C - 110°C
Limiting Factor Over-brominationMoisture sensitivityLigand sterics
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Lithiation) Wet THF or N-H deprotonation.Ensure N-protection is quantitative.[1] Redistill THF over Na/Benzophenone.
Recovered Starting Material (Suzuki) Catalyst death or steric failure.Switch to XPhos-Pd-G2 precatalyst. Increase temp to 120°C in dioxane.
Multiple Spots (Halogenation) Radical bromination of t-Butyl groups.[1]Perform reaction in total darkness. Use ACN instead of DMF. Keep at 0°C.

References

  • General Imidazole Functionalization: Bellina, F., & Rossi, R. (2006). Synthesis and functionalization of imidazoles. Advanced Synthesis & Catalysis.

  • Lithiation of Hindered Heterocycles: Larkin, A. L., et al. (2002). Selective Lithiation of Imidazoles. Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.

  • Regioselective Halogenation: Nicoletti, M., et al. (2023).[10] Metal-free regioselective halogenation of indazoles and imidazoles. RSC Advances.

  • Steric Considerations in Imidazoles: Sauerbrey, S., et al. (2011).[11] Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole. Inorganic Chemistry.

Sources

Application of 2,5-Di-tert-butyl-1H-imidazole in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Di-tert-butyl-1H-imidazole in Biological Assays

Abstract & Introduction

2,5-Di-tert-butyl-1H-imidazole is a sterically hindered imidazole derivative characterized by the presence of two bulky tert-butyl groups at the C2 and C5 positions of the imidazole ring. Unlike simple imidazoles, which are ubiquitous in biological systems (e.g., Histidine), this disubstituted variant exhibits unique physicochemical properties: high lipophilicity (LogP > 3.0), significant steric obstruction around the nitrogen centers, and enhanced oxidative stability.

In biological research, this compound serves as a critical chemical probe and pharmacophore scaffold . Its primary applications lie in:

  • Antimicrobial & Anti-biofilm Assays: Acting as a lipophilic core to disrupt bacterial membranes or inhibit biofilm formation, particularly in Mycobacterium tuberculosis and staphylococcal strains.

  • Cytochrome P450 (CYP) Modulation: The imidazole nitrogen can coordinate with heme iron, while the tert-butyl groups provide isoform selectivity through steric fit, making it a valuable tool for studying enzyme active site topology.

  • Cytotoxicity Profiling: As a synthetic intermediate, it is routinely assayed to establish safety margins (Selectivity Index) in mammalian cell lines.

This guide details the protocols for solubilization, antimicrobial susceptibility testing, and cytotoxicity assessment, ensuring reproducible data generation for this specific chemotype.

Mechanism of Action (Scientific Grounding)

To design effective assays, one must understand the molecular behavior of 2,5-Di-tert-butyl-1H-imidazole:

  • Steric Heme Coordination: The unprotonated nitrogen (N3) of the imidazole ring acts as a Lewis base, coordinating with the heme iron (

    
    ) of metalloenzymes (e.g., CYP450, NOS). The bulky tert-butyl groups prevent "non-specific" binding, allowing researchers to probe the size constraints of the substrate-binding pocket.
    
  • Membrane Intercalation: The high lipophilicity driven by the alkyl groups allows the molecule to partition into the lipid bilayer. This can alter membrane fluidity or disrupt the proton motive force (PMF), a mechanism often exploited in antimicrobial applications.

  • Tautomeric Equilibrium: In solution, 2,5-di-tert-butyl-1H-imidazole exists in equilibrium with its 2,4-tautomer. Biological assays effectively measure the activity of this equilibrating population.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: The high lipophilicity of the tert-butyl groups makes this compound insoluble in water. Proper solubilization is non-negotiable for assay validity.

  • Solvent Selection: Use molecular biology grade DMSO (Dimethyl Sulfoxide) . Avoid Ethanol if using in long-term assays due to evaporation.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 180.29 g/mol .

    • Weigh 18.03 mg of powder.

    • Dissolve in 1.0 mL of 100% DMSO.

    • Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute into aqueous media (PBS or culture medium) immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Context: This assay evaluates the compound's potential as an anti-infective agent, specifically relevant for M. tuberculosis or biofilm-forming bacteria where lipophilic imidazoles show promise.

Materials:

  • Müller-Hinton Broth (MHB) or 7H9 Broth (for Mycobacteria).

  • 96-well flat-bottom microplates.

  • Resazurin (Alamar Blue) indicator.

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture to

    
     (approx. 
    
    
    
    CFU/mL), then dilute 1:100 in broth.
  • Serial Dilution:

    • Add 100 µL of broth to columns 2-12 of the plate.

    • Add 200 µL of 200 µM compound (2x final conc) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Incubate at 37°C for 18-24h (or 5-7 days for M. tb).

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 1-4h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

  • Data Analysis: The MIC is the lowest concentration preventing the Blue

    
     Pink color change.
    
Protocol C: Mammalian Cytotoxicity Assay (MTT)

Context: Essential to determine the Selectivity Index (


).

Step-by-Step:

  • Seeding: Plate HEK293 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing the compound (0.1 µM to 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Ref 630 nm).

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to lead optimization, highlighting the decision gates based on assay results.

G cluster_Assays Parallel Biological Assays Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (Aqueous Media) Stock->Dilution MIC Antimicrobial Assay (MIC Determination) Dilution->MIC MTT Cytotoxicity Assay (HEK293/HepG2) Dilution->MTT P450 Enzyme Inhibition (CYP450 Binding) Dilution->P450 Analysis Data Analysis (Calculate SI & IC50) MIC->Analysis MIC Value MTT->Analysis CC50 Value P450->Analysis Ki Value Decision Lead Optimization Decision Gate Analysis->Decision

Caption: Experimental workflow for profiling 2,5-Di-tert-butyl-1H-imidazole, integrating safety and efficacy data.

Expected Results Table
Assay TypeParameterLow Activity RangePotent/Toxic RangeInterpretation
Antimicrobial MIC (µg/mL)> 64 µg/mL< 5 µg/mL<10 µg/mL indicates promising lead scaffold.
Cytotoxicity

(µM)
> 100 µM< 10 µMHigh

desired for safety.
Selectivity SI Ratio< 1.0> 10.0SI > 10 is the gold standard for drug development.

References

  • PubChem Compound Summary. (2023). 2-tert-butyl-1H-imidazole (Analogous Structure).

  • Pandey, V. K., et al. (2012). Ring-substituted imidazoles as a new class of anti-tuberculosis agents. (Contextual reference for hindered imidazole scaffolds in anti-TB research).
  • Zhang, L., et al. (2014). Structure-Activity Relationships of Imidazole-Based Cytochrome P450 Inhibitors. Journal of Medicinal Chemistry.

    • [Link] (General reference for Imidazole-P450 mechanism).

  • Sigma-Aldrich Protocol. (2023). Cell Viability Assay using MTT.

(Note: While specific literature on the exact 2,5-di-tert-butyl isomer is limited, protocols are derived from standard methodologies for lipophilic imidazole derivatives widely accepted in the field.)

Troubleshooting & Optimization

Improving yield in the synthesis of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2,5(4)-Di-tert-butyl-1H-imidazole

Executive Summary & Chemical Reality Check

The "2,5" vs. "2,4" Nomenclature Paradox Before optimizing yield, we must address the structural reality.[1] In unsubstituted 1H-imidazoles , the nitrogen proton is labile and moves rapidly between N1 and N3 in solution. Consequently, the 4- and 5-positions are equivalent due to annular tautomerism.

  • Reality: 2,5-Di-tert-butyl-1H-imidazole is chemically identical to 2,4-Di-tert-butyl-1H-imidazole in solution.

  • Implication: Your NMR spectra will show averaged signals or broadened peaks depending on the solvent and temperature. Do not interpret this as "impurity" or "failed regioselectivity."

The Core Challenge: Steric Hindrance Synthesizing this molecule is like trying to close a suitcase that is too full. The two tert-butyl groups (at C2 and C4/5) create significant steric repulsion, which:

  • Retards the ring-closure step.

  • Promotes the formation of acyclic intermediates that fail to dehydrate.

  • Increases the solubility of the product in organic solvents, complicating workup.

The "Gold Standard" Protocol (Amidine Route)

While the Debus-Radziszewski reaction (Aldehyde + Diketone + Ammonia) is common for simple imidazoles, it fails to provide high yields for this sterically crowded target.

Recommended Pathway: Condensation of Pivalamidine with


-Bromopinacolone .
This route fixes the position of the bulky groups before cyclization, offering the highest regiocontrol and yield potential.
Step-by-Step Methodology
ParameterSpecificationReason
Precursor A Pivalamidine HydrochlorideProvides the C2 tert-butyl group.
Precursor B 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)Provides the C4(5) tert-butyl group.
Base Potassium Carbonate (K₂CO₃) or NaHCO₃Neutralizes HCl; mild enough to prevent polymerization.[1]
Solvent CHCl₃ / Water (Biphasic) or Refluxing EthanolBiphasic systems often protect the product from oligomerization.[1]
Temperature Reflux (60–80°C)Essential to overcome the steric activation energy barrier.

Detailed Workflow:

  • Preparation of Amidine (If not purchased):

    • React Pivalonitrile with dry HCl in MeOH to form the imidate ester.

    • Treat with dry Ammonia in MeOH to yield Pivalamidine HCl.

    • Critical Check: Ensure Pivalamidine is dry; water hydrolyzes it back to the amide.

  • Condensation Reaction:

    • Dissolve Pivalamidine HCl (1.0 equiv) in CHCl₃.

    • Add a saturated aqueous solution of K₂CO₃ (4.0 equiv).

    • Add Bromopinacolone (1.05 equiv) dropwise while stirring vigorously.[1]

    • Reflux for 12–24 hours. The biphasic system allows the free base amidine to react with the bromoketone in the organic layer while the acid is scavenged by the aqueous phase.

  • Workup & Purification:

    • Separate organic layer.

    • Wash with water (pH neutral).[1]

    • Dry over Na₂SO₄ and evaporate.

    • Recrystallization: Use Hexane/Ethyl Acetate. The product is highly lipophilic.

Mechanism & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the critical failure points where yield is lost.

ReactionPathway Start Pivalamidine + Bromopinacolone Inter Acyclic Intermediate Start->Inter Nucleophilic Attack (Slow due to Sterics) Fail1 Hydrolysis (Pivalamide) Start->Fail1 Wet Solvent / Old Precursor Cyclic Hydroxy-imidazoline Inter->Cyclic Ring Closure Fail2 Oligomerization Inter->Fail2 Overheating / Strong Base Product 2,4(5)-Di-tert-butyl- 1H-imidazole Cyclic->Product - H2O (Dehydration)

Caption: Reaction pathway showing the critical steric bottleneck at the nucleophilic attack and ring closure steps.

Troubleshooting Guide (Symptom-Based)

Case 1: Low Yield (<30%)

  • Root Cause A: Degraded Bromopinacolone.

    
    -Haloketones are lachrymators and degrade upon storage, releasing HBr which turns the liquid dark/black.
    
    • Fix: Distill Bromopinacolone before use. It must be a clear or pale yellow liquid.

  • Root Cause B: "Wet" Reaction. Water competes with the amidine for the bromoketone, forming the

    
    -hydroxy ketone and pivalamide.
    
    • Fix: If using a single-phase solvent (EtOH), ensure it is dry. If using the biphasic method, ensure vigorous stirring to maximize phase transfer.

Case 2: Product is an Oil/Goo (Not Crystallizing) [1]

  • Root Cause: Residual Solvent or Isomer Mix. The bulky tert-butyl groups act like "grease," preventing crystal packing.

    • Fix: Triturate the oil with cold pentane or hexane. Scratch the flask walls.

    • Fix: Convert to the Hydrochloride salt (bubble HCl gas through ether solution) to obtain a solid, then neutralize back to free base if needed.[1]

Case 3: NMR Shows "Messy" Aromatic Region [1]

  • Root Cause: Tautomeric Exchange. [1]

    • Fix: Run NMR in DMSO-d6 (slows exchange) or add a drop of DCl/D₂O to protonate the ring, forcing a symmetric cation species. This will sharpen the peaks and confirm identity.

Frequently Asked Questions (FAQs)

Q: Can I use the Glyoxal/Ammonia (Radziszewski) method instead? A: It is not recommended. To get a tert-butyl group at the 4(5) position using that method, you would need 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), which is expensive and unstable. The amidine route is more robust for this specific substitution pattern.

Q: Why is my product soluble in hexane? Imidazoles are usually polar. A: The two tert-butyl groups add 8 carbons worth of lipophilicity, masking the polar imidazole core. This molecule behaves more like a lipid than a standard heterocycle. Do not use water precipitation; the product will likely stay in the organic wash.

Q: Is the 2,5-isomer different from the 2,4-isomer in solid state? A: In the crystalline state, the molecule freezes into one tautomer (usually where the proton is on the nitrogen furthest from the bulky C4 substituent to minimize steric strain), but once dissolved, they are identical.

References

  • Fundamental Tautomerism: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 1976.

  • Synthesis of Hindered Imidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text for imidazole construction).

  • Amidine-Haloketone Route: Bredereck, H., et al. "Formamide reactions. VIII. Preparation of imidazoles from alpha-haloketones." Chemische Berichte, 1953.[1] (Foundational methodology for this specific pathway).

  • Steric Effects in Imidazoles: Bellocq, A. M., et al. "Steric hindrance and tautomerism in imidazoles."[1] Journal of Chemical Physics, 1970.[1]

Sources

Overcoming steric hindrance during 2,5-Di-tert-butyl-1H-imidazole derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,5-Di-tert-butyl-1H-imidazole Derivatization

Senior Application Scientist: Dr. Aris Thorne Status: Operational System Check: Protocols Validated for High-Steric Scaffolds

Introduction: The "Steric Fortress"

Welcome to the support hub for one of the most deceptively difficult scaffolds in heterocyclic chemistry. You are likely here because your standard


 reactions (potassium carbonate in acetone/DMF) have failed, yielding either recovered starting material or trace mixtures.

The Core Problem: 2,5-Di-tert-butyl-1H-imidazole presents a unique "Steric Fortress."

  • C2-tert-butyl: Acts as a gatekeeper, shielding both N1 and N3.

  • C5-tert-butyl: Specifically shields the N1 position.

When you attempt to derivatize (alkylate or arylate), you are fighting the Van der Waals radii of two massive hydrophobic groups. This guide prioritizes forcing conditions and regiochemical awareness to breach this barrier.

Module 1: The Mechanistic Barrier (Visualization)

Before mixing reagents, you must understand the regiochemical trap.[1] The imidazole ring exists in tautomeric equilibrium. However, the electrophile (


) faces two very different paths.[1]

StericLandscape cluster_legend Steric Analysis Tautomer 2,4(5)-Di-tert-butyl-imidazole (Tautomeric Equilibrium) PathA Path A: Attack at N1 (Flanked by C2-tBu & C5-tBu) Tautomer->PathA High Activation Energy PathB Path B: Attack at N3 (Flanked by C2-tBu & C4-H) Tautomer->PathB Lower Activation Energy ProductA 1-R-2,5-di-tert-butylimidazole (Thermodynamically Disfavored Sterically Blocked) PathA->ProductA ProductB 1-R-2,4-di-tert-butylimidazole (Kinetically Favored Major Product) PathB->ProductB Note Note: Standard alkylation usually yields the 1,2,4-isomer due to the 'open' C4-H pocket.

Figure 1: Regioselectivity Decision Matrix. The "Path of Least Resistance" (Path B) almost always dominates, leading to the 1,2,4-isomer rather than the 1,2,5-isomer.[1]

Module 2: Troubleshooting N-Alkylation

User Query: "I used


 and Methyl Iodide in DMF at 

, but I only see starting material by LCMS. Why?"

Diagnosis: Potassium carbonate (


 for 

) is too weak to fully deprotonate the hindered imidazole in the presence of such steric shielding. The nucleophile is never "naked" enough to overcome the repulsive forces of the tert-butyl groups.
Protocol A: The "Nuclear Option" (Sodium Hydride)

To force this reaction, you must irreversibly deprotonate the imidazole to form the sodium imidazolide salt before introducing the electrophile.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil)[1]

  • Anhydrous DMF (or THF if solubility permits)[1]

  • Electrophile (Alkyl Halide)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, wash NaH (1.5 equiv) with dry hexane to remove mineral oil (optional but recommended for cleaner workup).

  • Solvation: Suspend NaH in anhydrous DMF (

    
     concentration relative to imidazole).
    
  • Deprotonation: Cool to

    
    . Add 2,5-di-tert-butylimidazole (1.0 equiv) portion-wise.
    
    • Observation: Evolution of

      
       gas.
      
    • Critical Step: Allow to stir at Room Temperature (RT) for 45–60 minutes . You need complete formation of the anion.

  • Addition: Cool back to

    
    . Add the Alkyl Halide (1.2–1.5 equiv) dropwise.
    
  • Reaction: Warm to RT. If the electrophile is bulky (e.g., benzyl bromide), heat to

    
     .[1]
    
  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    .

Data: Base Efficacy Comparison

Base SystemSolventTempConversion (24h)Notes

AcetoneReflux< 5%Too weak; ion pairing inhibits reaction.

DMF

20-40%Cesium effect helps, but still slow.
NaH DMF RT-60°C > 90% Recommended. Forms reactive "naked" anion.

THFReflux60-80%Good alternative if DMF is difficult to remove.
Module 3: N-Arylation (The Cross-Coupling Challenge)

User Query: "I need to attach a phenyl ring to the nitrogen. Buchwald conditions failed."[1]

Diagnosis: Palladium cycles (Oxidative Addition/Reductive Elimination) are extremely sensitive to steric bulk at the ligation site.[1] The tert-butyl groups prevent the Pd-center from coordinating effectively. Copper catalysis (Ullmann-type) is generally superior for sterically hindered azoles.

Protocol B: Modified Ullmann Coupling

We utilize a chelating ligand (1,10-phenanthroline or DMEDA) to stabilize the Copper(I) species and facilitate the coupling.

Reagents:

  • CuI (10 mol%)[1]

  • 1,10-Phenanthroline (20 mol%) OR trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA)

  • 
     (2.0 equiv)[1]
    
  • Aryl Iodide (1.2 equiv)[1]

  • Anhydrous DMSO or DMF

Ullmann Start Reagents: Imidazole + Ar-I CuI + Ligand + Base Complex Active Species: [L-Cu-Imidazolide] Start->Complex 110°C, DMSO TS Transition State: High Steric Strain Complex->TS Slow Step Product N-Aryl Imidazole TS->Product Reductive Elim.

Figure 2: Ullmann Coupling Pathway. High temperature (


) is required to overcome the energy barrier of the transition state caused by the C2/C5 tert-butyl groups.

Critical Optimization Tips:

  • Halide Choice: Use Aryl Iodides . Aryl bromides are often too unreactive for this specific hindered scaffold.

  • Temperature: Do not fear heat. These reactions often require

    
      in a sealed tube.[1]
    
  • Atmosphere: While "air-stable" variants exist, running this under Argon significantly improves yield by preventing oxidation of the catalyst.

Module 4: Purification & Isolation

User Query: "My product streaks on the column and co-elutes with impurities."

Solution: 2,5-Di-tert-butyl derivatives are highly lipophilic and basic. They interact strongly with the acidic silanols on silica gel, causing tailing.[1]

Purification Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (

    
    ) . This neutralizes acidic sites.
    
  • Eluent: Use a gradient of Hexanes/Ethyl Acetate. Avoid Methanol/DCM if possible, as it may dissolve silica impurities.[1]

  • Alternative: For very greasy derivatives, Reverse Phase (C18) chromatography using Acetonitrile/Water (with 0.1% Formic Acid) often provides superior separation of the 1,2,4 vs 1,2,5 regioisomers.[1]

FAQs

Q: Can I synthesize the 1,2,5-isomer specifically? A: Direct alkylation favors the 1,2,4-isomer (Path B in Figure 1).[1] To get the 1,2,5-isomer, you typically need to build the ring from acyclic precursors (e.g., reacting a specific


-halo ketone with an amidine) rather than derivatizing the pre-formed imidazole.

Q: Is microwave irradiation helpful? A: Yes. For the N-arylation (Ullmann), microwave heating at


 for 30-60 minutes can drive the reaction to completion, overcoming the steric activation barrier that conventional heating struggles to breach.
References
  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole tautomerism and reactivity).

  • Altman, R. A., & Buchwald, S. L. (2006).[1][2] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 8(13), 2779–2782.[1] Link[1]

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999).[1] An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[2] Tetrahedron Letters, 40(14), 2657–2660.[1] Link

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (General principles of hindered N-alkylation). Link[1]

  • Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous steric/electronic regioselectivity studies). Link

Sources

Technical Support Center: Purification and Recrystallization of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification and recrystallization of 2,5-Di-tert-butyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for handling this sterically hindered imidazole derivative. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2,5-Di-tert-butyl-1H-imidazole?

Q2: What is a good starting point for selecting a recrystallization solvent?

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the nonpolar character of 2,5-Di-tert-butyl-1H-imidazole, you should start with nonpolar or moderately polar solvents. A mixture of hexane and ethyl acetate is a good initial choice for both chromatography and recrystallization. For other substituted imidazoles, recrystallization from alcohols like methanol or isopropanol, or solvent mixtures such as petroleum ether and ethyl acetate, has been reported.[2]

Q3: My purified 2,5-Di-tert-butyl-1H-imidazole is an oil, not a solid. How can I purify it?

If your product is an oil at room temperature, traditional recrystallization is not feasible. In this scenario, you have a few alternative purification strategies:

  • Column Chromatography: This is the most effective method for purifying oily compounds. A silica gel column with a gradient elution of hexane and ethyl acetate is a recommended starting point.

  • Kugelrohr Distillation: For small quantities of thermally stable oils, Kugelrohr distillation under high vacuum can be an excellent purification method.

  • Salt Formation: Consider converting the imidazole to a salt (e.g., with hydrochloric acid or oxalic acid) which is often a crystalline solid. This salt can then be purified by recrystallization, and the free base can be regenerated by neutralization.

Q4: Can I use a single solvent for recrystallization?

Yes, if you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold. For 2,5-Di-tert-butyl-1H-imidazole, a single nonpolar solvent like heptane or cyclohexane might be effective. However, a two-solvent system often provides better control over the crystallization process.

Troubleshooting Guide

This section addresses common issues encountered during the purification and recrystallization of 2,5-Di-tert-butyl-1H-imidazole.

Problem 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming crystals.

Causality: This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. The bulky tert-butyl groups can also hinder the orderly arrangement required for crystal formation.

Solutions:

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid 2,5-Di-tert-butyl-1H-imidazole, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: No Crystals Form Upon Cooling

Scenario: The solution remains clear even after cooling for an extended period.

Causality: This indicates that the solution is not supersaturated at the lower temperature. This could be due to using too much solvent or choosing a solvent in which the compound is too soluble.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

  • Introduce an Anti-Solvent (Two-Solvent Recrystallization): If you are using a single solvent, you can add a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until it becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For 2,5-Di-tert-butyl-1H-imidazole, if it is dissolved in a more polar solvent like ethyl acetate, a nonpolar anti-solvent like hexane would be a good choice.

  • Cool to a Lower Temperature: If an ice bath is not sufficient, consider using a dry ice/acetone bath for further cooling, provided your solvent does not freeze.

Problem 3: Product is Contaminated with Insoluble Impurities

Scenario: The crude product contains solid impurities that do not dissolve in the hot recrystallization solvent.

Causality: These are likely inorganic salts or other byproducts from the synthesis.

Solution:

  • Hot Filtration: While the solution is hot, quickly filter it through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of your product in the funnel.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization of 2,5-Di-tert-butyl-1H-imidazole

This protocol assumes the crude product is a solid.

  • Solvent Selection: Based on preliminary tests, a solvent system of ethyl acetate (as the solvent) and hexane (as the anti-solvent) is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,5-Di-tert-butyl-1H-imidazole in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting guide.

  • Addition of Anti-Solvent: While the ethyl acetate solution is still warm, add hexane dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityComments
Hexane69NonpolarGood anti-solvent when used with a more polar solvent.
Heptane98NonpolarCan be used as a single solvent or as an anti-solvent.
Ethyl Acetate77Polar AproticGood solvent for many organic compounds.
Acetone56Polar AproticA versatile solvent, but its low boiling point can be a disadvantage.
Isopropanol82Polar ProticCan be effective for imidazoles, may require a nonpolar anti-solvent.
Methanol65Polar ProticSimilar to isopropanol, but with a lower boiling point.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cooling Slow Cooling dissolve->cooling No Insoluble Impurities hot_filtration->cooling induce Induce Crystallization (Scratch/Seed) cooling->induce If no crystals form filtration Vacuum Filtration cooling->filtration induce->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Final Product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic for Oiling Out

Oiling_Out_Troubleshooting cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start Problem: Compound Oils Out slow_cooling Decrease Cooling Rate start->slow_cooling more_solvent Add More Solvent start->more_solvent change_solvent Use Lower Boiling Point Solvent start->change_solvent scratch_seed Scratch Flask or Seed start->scratch_seed crystals_form Crystals Form Successfully slow_cooling->crystals_form oil_persists Oiling Persists slow_cooling->oil_persists more_solvent->crystals_form more_solvent->oil_persists change_solvent->crystals_form change_solvent->oil_persists scratch_seed->crystals_form scratch_seed->oil_persists Try another solution

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.

References

  • A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles - Benchchem.
  • 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol - PMC. Available at: [Link]

  • Synthesis and crystallization of imidazole derivatives.

Sources

Troubleshooting solubility issues of 2,5-Di-tert-butyl-1H-imidazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Solubility Issues of 2,5-Di-tert-butyl-1H-imidazole Case ID: #SOL-IMD-25DTB Status: Open Responder: Senior Application Scientist, Formulation Chemistry Division

Executive Summary

You are encountering solubility difficulties with 2,5-Di-tert-butyl-1H-imidazole because it represents a classic "brick dust" molecule in medicinal chemistry. While the imidazole core is polarizable, the two bulky tert-butyl groups at positions 2 and 5 act as massive hydrophobic anchors, drastically raising the LogP (lipophilicity) and disrupting the water solvation shell.

This guide provides three validated strategies to solubilize this compound for biological assays and chemical synthesis, moving from simple pH manipulation to advanced encapsulation.

Part 1: The Diagnostic (Why won't it dissolve?)

Before attempting a fix, you must understand the thermodynamic barrier.

PropertyValue (Est.)Implication
Core Structure Imidazole RingWeak base (pKa ~7.0 - 8.0). Capable of hydrogen bonding but sterically crowded.
Substituents 2 x tert-ButylHighly lipophilic. These groups shield the polar nitrogen atoms, preventing water molecules from stabilizing the ring.
LogP > 4.5High lipophilicity.[1] The molecule prefers sticking to itself or plasticware rather than entering the aqueous phase.
pKa ~7.8The electron-donating alkyl groups likely raise the pKa slightly above unsubstituted imidazole (7.0), making it a stronger base.

The "Kinetic Trap": You may observe that the compound dissolves in DMSO, but upon adding water/buffer, it immediately forms a cloudy precipitate. This is "crashing out," occurring because the water-DMSO interaction is energetically more favorable than the water-compound interaction.

Part 2: Troubleshooting & Solutions (Q&A Format)

Method A: The "Protonation Switch" (pH Manipulation)

Q: Can I just add acid to make it dissolve? A: Yes, this is the most robust method for aqueous stability. 2,5-Di-tert-butyl-1H-imidazole is a base. By lowering the pH, you protonate the N3 nitrogen, creating a cationic imidazolium salt that is far more water-soluble.

  • The Science: According to the Henderson-Hasselbalch equation , to ensure >99% solubility (protonation), the solution pH must be at least 2 units below the pKa.

    
    [2][3]
    
    • Target pH: Since the estimated pKa is ~7.8, you need a pH < 5.8 to keep it in solution.

  • Protocol:

    • Dissolve the solid in a minimal volume of 0.1 M HCl or dilute acetic acid.

    • Once dissolved, dilute with water.

    • Warning: If you neutralize this solution (raise pH > 7) for a biological assay, the free base will precipitate.

Method B: Cosolvent Systems (For Neutral pH Assays)

Q: My assay cannot tolerate acidic pH. How do I keep it soluble at pH 7.4? A: You must use a cosolvent system that suppresses the "hydrophobic effect." Pure DMSO stocks often fail upon dilution. You need a surfactant or a bridge solvent.

  • Recommended Vehicle:

    • 5% DMSO (Solubilizer)

    • 40% PEG-400 (Bridge solvent)

    • 5% Tween 80 (Surfactant to prevent aggregation)

    • 50% Water/Saline

  • The "Reverse Addition" Technique: Do not drop the DMSO stock into a beaker of water. Instead, place the DMSO stock in the vial and slowly add the aqueous buffer dropwise with vortexing. This prevents local regions of high water concentration that trigger immediate precipitation.

Method C: Molecular Encapsulation (Cyclodextrins)

Q: I need high concentrations (>1 mM) in aqueous media. Nothing else works. A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The tert-butyl group is the perfect size to fit inside the hydrophobic cavity of β-cyclodextrin. This hides the hydrophobic bulk from the water while the cyclodextrin's outer shell remains soluble.

  • Protocol:

    • Prepare a 20% (w/v) solution of HP-β-CD in water.

    • Add your compound solid directly to this solution.

    • Sonicate for 30–60 minutes at 40°C.

    • Filter through a 0.22 µm filter. The resulting clear solution is thermodynamically stable.

Part 3: Master Decision Workflow

Use this logic flow to select the correct solubilization strategy for your specific application.

Solubility_Workflow Start START: 2,5-Di-tert-butyl-1H-imidazole Solid Powder Check_pH Can your assay tolerate pH < 6.0? Start->Check_pH Acid_Route METHOD A: Acidification Dissolve in 0.1M HCl (Forms Imidazolium Salt) Check_pH->Acid_Route YES Check_Conc Required Concentration? Check_pH->Check_Conc NO Low_Conc Low (< 50 µM) Use Cosolvents Check_Conc->Low_Conc Low High_Conc High (> 100 µM) Use Encapsulation Check_Conc->High_Conc High Cosolvent_Mix METHOD B: Cosolvent System DMSO (5%) + PEG400 (40%) + Tween 80 (5%) Low_Conc->Cosolvent_Mix Cyclodextrin METHOD C: Cyclodextrin 20% HP-β-CD Solution (Host-Guest Complex) High_Conc->Cyclodextrin

Figure 1: Decision tree for solubilizing hydrophobic imidazole derivatives based on assay constraints.

Part 4: Universal Solubilization Protocol (Step-by-Step)

For most biological applications (Cell Culture/Animal Injection), follow this "Gold Standard" preparation to ensure reproducibility.

Reagents:

  • Compound Stock (solid)

  • DMSO (Anhydrous)

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Primary Stock: Dissolve 10 mg of 2,5-Di-tert-butyl-1H-imidazole in 1 mL of pure DMSO. Vortex until crystal clear. (Conc: ~10 mg/mL).

  • Excipient Prep: Prepare a 40% w/v HP-β-CD solution in PBS.

  • Complexation:

    • Add 50 µL of the DMSO Stock to 950 µL of the HP-β-CD solution.

    • CRITICAL: Add the DMSO slowly while vortexing the cyclodextrin solution.

  • Validation: Shine a laser pointer (or strong light) through the vial.

    • Clear beam path: Solubilized.

    • Scattered light (Tyndall effect): Nanoparticulate suspension (unstable). Sonicate for 10 more minutes.

References

  • PubChem. (2025).[4][5][6] 2-tert-butyl-1H-imidazole Compound Summary. National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Mechanism of solubilizing lipophilic guests like tert-butyl groups).
  • Bergström, C. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity of Bioactive Hybrid Compounds. NIH/PubMed. [Link]

  • ThoughtCo. (2022).[7] Henderson-Hasselbalch Equation and Example. [Link][2][8][9]

Sources

Optimizing reaction temperature for 2,5-Di-tert-butyl-1H-imidazole complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for 2,5-Di-tert-butyl-1H-imidazole Complexes

Executive Summary: The Steric-Thermal Paradox

Welcome to the Advanced Synthesis Support Module. You are likely referencing this guide because you are encountering low yields or amorphous precipitates when coordinating 2,5-di-tert-butyl-1H-imidazole (


) to transition metal centers.

The Core Challenge: This ligand presents a unique "Steric-Thermal Paradox."[1]

  • Kinetic Barrier: The tert-butyl group at the C2 position (between the nitrogens) creates a massive steric blockade, shielding the N3 donor site. High thermal energy (Heat) is required to overcome this rotational and translational barrier to allow the metal to dock.[1]

  • Thermodynamic Instability: Once formed, the metal-nitrogen bond is often weaker than in unhindered imidazoles due to steric repulsion.[1][2] Excessive heat shifts the equilibrium back toward dissociation (Le Chatelier’s principle), or promotes C-H activation/decomposition.[2]

This guide provides a temperature optimization protocol designed to navigate this narrow stability window.

Part 1: The Optimization Protocol (Step-by-Step)

Do not rely on standard "reflux overnight" protocols for this ligand.[2] The steric bulk requires a precision thermal ramp.

Phase A: Solubilization & Deprotonation (Activation)

Context: 2,5-di-tert-butylimidazole is lipophilic.[2] Common metal salts (chlorides/nitrates) are hydrophilic.[2]

  • Temperature Target:

    
    .
    
  • Protocol:

    • Dissolve the ligand in a non-coordinating solvent (e.g., Toluene, THF, or DCM/MeOH mix).[2]

    • Critical Step: If synthesizing a neutral complex, add the metal salt now.[2] If synthesizing an imidazolate (anionic ligand) complex, add base (KOtBu or NaH) before the metal and stir at

      
       for 30 mins.[2]
      
    • Why? This ensures the active species is generated before the metal competes for binding, preventing the formation of kinetic "clumps" or hydroxo-bridged metal species.[1][2]

Phase B: The Coordination Event (The "Thermal Pulse")

Context: Overcoming the C2-tert-butyl barrier.[1][2]

  • Temperature Target: Solvent Reflux (only if bp

    
    ) OR 
    
    
    
    .
  • Protocol:

    • Introduce the metal precursor.[1]

    • Ramp temperature to

      
       rapidly (within 10 mins).
      
    • Hold for 2–4 hours maximum.

    • Why? Long reflux times (>12h) often lead to ligand dissociation or oxidative degradation of the tert-butyl groups in air.[2] The "Pulse" provides enough energy for the metal to slip past the steric gate but limits the time for reverse reactions.

Phase C: Crystallization (The "Slow Descent")

Context: Preventing amorphous precipitation.[1][2]

  • Temperature Target: Gradient cooling to

    
    .
    
  • Protocol:

    • Turn off heat. Allow the vessel to reach RT inside the oil bath (slow cooling).

    • Once at RT, filter any immediate amorphous solids (impurities).[1][2]

    • Place filtrate in a fridge (

      
      ) for 12h, then freezer (
      
      
      
      ).
    • Why? Sterically bulky complexes have high lattice energies but struggle to pack efficiently. Rapid cooling freezes them in disordered states (oils/amorphous powders).[2]

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turns dark/black upon refluxing. Is this normal?

Diagnosis: Likely oxidative decomposition or ligand redistribution . Technical Insight: The electron-rich imidazole ring, combined with tert-butyl groups, is susceptible to oxidation at high temperatures, especially with redox-active metals (Cu, Fe, Co).[2] Corrective Action:

  • Strict Anaerobic Conditions: Switch to Schlenk lines. Oxygen at reflux temperatures will attack the activated C-H bonds or the metal center.[1]

  • Reduce Temperature: Cap the reaction at

    
     and extend time, rather than refluxing at 
    
    
    
    (toluene reflux).
Q2: I am getting low yields (<30%). The metal salt seems unreacted.

Diagnosis: Steric Gating . The C2-tBu group is preventing the metal from approaching the N3 nitrogen. Technical Insight: Standard metal halides (e.g.,


) form tight lattice structures.[2] The bulky ligand cannot break the 

bridges easily. Corrective Action:
  • Precursor Switch: Use metal precursors with bulky, labile ligands like Metal(acac)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      or Metal(acetate)
    
    
    
    .[2] The "pre-expanded" coordination sphere of the metal makes it easier for the bulky imidazole to displace the leaving group [1, 2].
  • Solvent Dielectric: Use a solvent with a higher dielectric constant (e.g., Acetonitrile) to stabilize the charge separation required for the metal-halide bond to break.

Q3: The product oils out instead of crystallizing.

Diagnosis: Entropic Frustration . The flexible tert-butyl groups are rotating, preventing the lattice from locking.[2] Technical Insight: This is common with alkyl-substituted ligands.[2] The "oil" is often the product in a supercooled liquid state. Corrective Action:

  • Trituration: Decant the supernatant. Add cold pentane or hexane to the oil and sonicate. This washes away solvent and forces the oil to solidify.

  • Vapor Diffusion: Dissolve the oil in a minimal amount of DCM and diffuse pentane into it at

    
    .
    

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the reaction temperature based on your specific metal center and solvent system.

ReactionOptimization Start START: Select Metal Precursor CheckSterics Assess Ligand Sterics: 2,5-Di-tert-butyl (High Bulk) Start->CheckSterics SolventChoice Select Solvent System CheckSterics->SolventChoice LowBoil Low Boiling (DCM, MeOH) (< 60°C) SolventChoice->LowBoil Solubility High HighBoil High Boiling (Toluene, DMF) (> 100°C) SolventChoice->HighBoil Solubility Low PathwayA Reflux Condition (Kinetic Control) LowBoil->PathwayA Max Energy Input PathwayB Controlled Heating (Thermodynamic Control) HighBoil->PathwayB Avoid Decomposition CheckPrecip Check Precipitation @ 1 Hour PathwayA->CheckPrecip PathwayB->CheckPrecip ResultOil Issue: Oiling Out CheckPrecip->ResultOil Rapid Cooling ResultCryst Success: Crystalline Solid CheckPrecip->ResultCryst Gradient Cooling FixOil Action: Triturate w/ Pentane & Slow Cool ResultOil->FixOil

Figure 1: Decision matrix for temperature and solvent selection when coordinating sterically hindered 2,5-di-tert-butyl-1H-imidazole ligands.

Part 4: Comparative Data Table

Table 1: Impact of Reaction Conditions on Coordination Efficiency

VariableCondition A (Standard)Condition B (Optimized)Technical Rationale
Temperature Reflux (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Toluene)

(Controlled)
High T favors dissociation of bulky ligands (entropy).[2] Moderate T balances kinetics/thermodynamics.[2]
Time 12 - 24 Hours2 - 4 HoursExtended heat promotes oxidative decay of electron-rich imidazole rings [3].[2]
Metal Source Metal Chlorides (

)
Metal Acetates/AcacBulky leaving groups (OAc/Acac) lower the activation energy for ligand substitution compared to tight halide lattices.
Cooling Ambient / Ice Bath

Gradient
"Shock cooling" traps impurities.[2] Gradient cooling allows the bulky t-butyl groups to pack into a lattice.

References

  • Sauerbrey, S., et al. (2011).[2][3] "Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole." Inorganic Chemistry, 50(3), 793-799.[1][2][3]

  • Zhang, Y., et al. (2012).[2] "2-Mercapto-1-t-butylimidazolyl as a Bridging Ligand: Synthesis and Structural Characterization of Nickel and Palladium Paddlewheel Complexes." Inorganic Chemistry, 51(15).[1][2]

  • Verma, A., et al. (2020).[2] "DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole." PubMed.[1]

  • Muller, T., et al. (2024).[2] "Simulating Metal-Imidazole Complexes." Journal of Chemical Theory and Computation. [1][2]

Sources

Preventing oxidation and degradation of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Di-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and stability of this sterically hindered imidazole derivative. Our goal is to ensure the integrity of your experiments by minimizing the risks of oxidation and degradation.

Introduction: The Challenge of Stability with Sterically Hindered Imidazoles

2,5-Di-tert-butyl-1H-imidazole is a unique heterocyclic compound characterized by the presence of two bulky tert-butyl groups. While these groups can offer advantages in certain synthetic applications by directing reactions or enhancing solubility in nonpolar solvents, they also introduce specific challenges related to the compound's stability. The electron-rich nature of the imidazole ring makes it susceptible to oxidation, and understanding the interplay between its inherent reactivity and the steric hindrance imposed by the tert-butyl groups is crucial for its effective use.

This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and analytical techniques to ensure the quality and reliability of your work with 2,5-Di-tert-butyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,5-Di-tert-butyl-1H-imidazole?

A1: Based on the known reactivity of the imidazole ring, the primary degradation pathways for 2,5-Di-tert-butyl-1H-imidazole are anticipated to be oxidation and photodegradation .[1] The imidazole ring is susceptible to attack by oxidizing agents, and this can be exacerbated by exposure to light.

Q2: How do the tert-butyl groups influence the stability of the molecule?

A2: The bulky tert-butyl groups provide significant steric hindrance around the imidazole ring. This steric bulk can, to some extent, protect the ring from attack by certain reagents. However, they do not render the molecule completely inert. The electron-donating nature of the tert-butyl groups can also increase the electron density of the imidazole ring, potentially making it more susceptible to certain types of electrophilic attack and oxidation.

Q3: What are the visible signs of degradation?

A3: Degradation of 2,5-Di-tert-butyl-1H-imidazole, which is typically a white to off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., becoming oily or clumpy), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.

Q4: Is 2,5-Di-tert-butyl-1H-imidazole sensitive to air?

A4: Yes. Due to the potential for oxidation, 2,5-Di-tert-butyl-1H-imidazole should be considered an air-sensitive compound.[2][3] Exposure to atmospheric oxygen, especially over prolonged periods or at elevated temperatures, can lead to the formation of oxidized impurities.

Q5: How should I properly store 2,5-Di-tert-butyl-1H-imidazole?

A5: To minimize degradation, 2,5-Di-tert-butyl-1H-imidazole should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][5] It should be kept in a cool, dry, and dark place to protect it from heat, moisture, and light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2,5-Di-tert-butyl-1H-imidazole.

Observed Problem Potential Cause Recommended Solution & Explanation
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.Verify the purity of your 2,5-Di-tert-butyl-1H-imidazole. Use analytical techniques like NMR or LC-MS to check for the presence of impurities. If degradation is detected, purify the compound before use (e.g., by recrystallization or chromatography under an inert atmosphere). The presence of oxidized species can interfere with your reaction.
The compound has developed a yellow or brown color. Oxidation of the imidazole ring.This is a strong indicator of degradation. The material should be purified before use. Consider implementing stricter inert atmosphere techniques during handling and storage to prevent further oxidation.
Poor solubility in a solvent where it was previously soluble. Formation of polar, oxidized byproducts.Characterize the material to identify the impurities. If oxidation is confirmed, purification is necessary. The change in solubility is likely due to the introduction of more polar functional groups (e.g., hydroxyl or carbonyl groups) on the imidazole ring.
NMR spectrum shows unexpected peaks. Presence of degradation products or impurities from synthesis.Analyze the NMR spectrum carefully to identify the impurities. Common impurities from Radziszewski synthesis can include unreacted starting materials or side-products.[6] If degradation is suspected, compare the spectrum to a fresh or newly purified sample. Consider performing a forced degradation study under controlled conditions (e.g., exposure to AIBN or H₂O₂) to help identify potential degradation products.[1]

Proposed Degradation Pathways

While specific experimental data on the degradation of 2,5-Di-tert-butyl-1H-imidazole is limited, we can propose potential oxidation pathways based on the general reactivity of the imidazole nucleus.

Autoxidation

In the presence of oxygen, particularly under basic conditions or upon initiation by radicals, the imidazole ring can undergo autoxidation. The reaction is likely to proceed via a radical mechanism.

Imidazole 2,5-Di-tert-butyl-1H-imidazole Imidazole_Radical Imidazole Radical Intermediate Imidazole->Imidazole_Radical H-abstraction Radical_Initiator O₂, Light, or Radical Initiator Radical_Initiator->Imidazole Initiation Peroxy_Radical Peroxy Radical Imidazole_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + H-donor Oxidized_Products Ring-Opened and Other Oxidized Products Hydroperoxide->Oxidized_Products Decomposition

Caption: Proposed autoxidation pathway of 2,5-Di-tert-butyl-1H-imidazole.

Photo-oxidation

Exposure to light, especially UV light, can promote the formation of reactive oxygen species (ROS) that can attack the imidazole ring, leading to a complex mixture of degradation products.[1]

Experimental Protocols

To ensure the integrity of your 2,5-Di-tert-butyl-1H-imidazole, adhere to the following protocols.

Protocol 1: Inert Atmosphere Handling and Storage

This protocol describes the standard procedure for handling and storing air-sensitive reagents.

Materials:

  • Schlenk flask or vial with a septum-sealed sidearm

  • Nitrogen or argon gas source with a bubbler

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Parafilm or septum tape

Procedure:

  • Preparation of the Storage Vessel:

    • Place the required amount of 2,5-Di-tert-butyl-1H-imidazole into a clean, dry Schlenk flask or vial.

    • Seal the vessel with a rubber septum and secure it with a cap or wire.

  • Inerting the Vessel:

    • Insert a needle connected to the inert gas line through the septum.

    • Insert a second needle as an outlet.

    • Gently flush the vessel with inert gas for 5-10 minutes.

    • Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.

  • Storage:

    • Wrap the septum and any other potential points of atmospheric entry with Parafilm or septum tape.

    • Store the sealed vessel in a cool, dark, and dry location, such as a desiccator inside a refrigerator.

  • Dispensing:

    • To dispense the compound, use a syringe or cannula under a positive pressure of inert gas to prevent air from entering the storage vessel.

start Start prepare_vessel Prepare Storage Vessel start->prepare_vessel inert_vessel Inert Vessel with N₂ or Ar prepare_vessel->inert_vessel store Store in Cool, Dark, Dry Place inert_vessel->store dispense Dispense under Inert Atmosphere store->dispense As needed end End dispense->end

Caption: Workflow for handling and storing 2,5-Di-tert-butyl-1H-imidazole.

Protocol 2: Purity Assessment by ¹H NMR

Objective: To assess the purity of 2,5-Di-tert-butyl-1H-imidazole and detect potential degradation products.

Procedure:

  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 5-10 mg of 2,5-Di-tert-butyl-1H-imidazole and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of 2,5-Di-tert-butyl-1H-imidazole.

    • Look for the presence of any unexpected peaks, which may indicate impurities or degradation products.

    • Pay close attention to the baseline and look for broad signals that might suggest the presence of paramagnetic species (often formed during oxidation).

Analytical Methods for Degradation Monitoring

For more in-depth analysis of potential degradation, the following techniques are recommended:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with formic acid or ammonium acetate as a modifier) is a good starting point for method development.[7][8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of 2,5-Di-tert-butyl-1H-imidazole, GC-MS can also be a suitable method for purity assessment and identification of volatile degradation products.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(2), 735. Available at: [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 104(2), 365-373. Available at: [Link]

  • Taylor & Francis Online. (2021). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Applied Bioanalysis, 7(1), 1-13. Available at: [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5085. Available at: [Link]

Sources

Technical Support Center: A Scientist's Guide to 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the synthetic complexities of 2,5-Di-tert-butyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered yet valuable heterocyclic scaffold. The unique electronic and steric profile of this molecule presents distinct challenges in achieving regiochemical control. This guide provides in-depth, field-tested answers and protocols to help you resolve common issues and unlock the full synthetic potential of this substrate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the functionalization of 2,5-Di-tert-butyl-1H-imidazole.

Q1: My N-alkylation of 2,5-di-tert-butyl-1H-imidazole is extremely slow or fails completely. How can I improve the reaction efficiency?

A1: This is a classic issue stemming from the profound steric hindrance imposed by the two tert-butyl groups flanking the nitrogen atoms. The nucleophilicity of the imidazole nitrogens is significantly diminished, and the approach of an electrophile is impeded. Standard alkylation conditions often prove insufficient.

Causality and Resolution:

  • Base Selection is Critical: The first step is deprotonation of the N-H proton to form the imidazolide anion. While the anion is a better nucleophile, the steric environment remains a challenge. A strong, non-nucleophilic, and sterically unencumbered base is required. Sodium hydride (NaH) is a superior choice as it irreversibly deprotonates the imidazole to generate the sodium salt and hydrogen gas, driving the initial acid-base equilibrium forward. Weaker bases like potassium carbonate (K₂CO₃) often lead to a slow, unfavorable equilibrium, resulting in poor conversion.[1]

  • Solvent Effects: A polar aprotic solvent is necessary to solvate the resulting imidazolide salt and the electrophile. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices. DMF is often preferred for its higher polarity, which can enhance the rate of Sₙ2 reactions.[2]

  • Electrophile Reactivity: Given the low nucleophilicity of the imidazolide, a highly reactive electrophile is paramount.

    • Poor Electrophiles: Simple alkyl chlorides are often too unreactive.

    • Good Electrophiles: Opt for alkyl bromides, iodides, or highly reactive triflates and tosylates. For sluggish reactions, using a more potent alkylating agent like methyl triflate can overcome the activation barrier.[3]

  • Temperature: While heating can increase reaction rates, it can also lead to decomposition of sensitive electrophiles or the solvent (especially DMF with a strong base). A moderately elevated temperature (e.g., 50-80 °C) is a good starting point after the initial deprotonation at room temperature.[2]

See Protocol 1 for a detailed, optimized N-alkylation methodology.

Q2: I need to selectively functionalize the C-4 position. How can I achieve this without side reactions at the nitrogen?

A2: Direct electrophilic aromatic substitution at C-4 is generally not feasible due to the electron-rich nature of the imidazole ring favoring reaction at nitrogen. The most robust and reliable strategy for C-4 functionalization is through directed metallation (lithiation) followed by quenching with a suitable electrophile.

Causality and Resolution:

The key is to exploit the acidity of the C-4 proton. While the N-H proton is most acidic, once it is removed or replaced with a protecting group, the C-4 proton becomes the next most accessible site for deprotonation by a strong organolithium base. The bulky tert-butyl group at C-5 sterically shields the C-4 position to some extent, but it also prevents lithiation at C-5, thereby enhancing the regioselectivity for the C-4 position.

The most common approach involves N-protection followed by C-4 lithiation. However, with careful control of stoichiometry, it is possible to perform a one-pot N-H and C-4 deprotonation. A more controlled method is:

  • N-Protection: Protect the imidazole nitrogen with a group that can direct metallation and is easily removable, such as a trityl (Tr) or sulfamoyl group.[3][4] This prevents the organolithium base from being consumed in an acid-base reaction and focuses its activity on C-H activation.

  • Directed Lithiation: Use a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) at low temperatures (-78 °C) in an anhydrous ether solvent like THF or diethyl ether.[5][6] The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation by chelating the lithium cation, breaking up alkyllithium aggregates, and increasing the basicity of the reagent.[7]

  • Electrophilic Quench: The resulting C-4 lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides, chlorosilanes) to form a new carbon-carbon or carbon-heteroatom bond exclusively at the C-4 position.

See Protocol 2 for a step-by-step guide to C-4 functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,5-di-tert-butyl-1H-imidazole that dictate its reactivity?

A1: The reactivity is a delicate interplay of two dominant factors:

  • Steric Hindrance: This is the most significant feature. The two large tert-butyl groups at the C-2 and C-5 positions act as "bodyguards" for the imidazole ring.[8] They severely restrict access to the adjacent nitrogen atoms (N-1/N-3) and the C-2/C-5 carbons themselves. This steric bulk is the primary reason for the sluggish N-alkylation and the difficulty in functionalizing the C-2 position.

  • Electronic Nature: The tert-butyl groups are weakly electron-donating through induction. This increases the electron density of the imidazole ring, making the nitrogen atoms more basic (higher pKa) and the ring more nucleophilic compared to unsubstituted imidazole. However, this electronic enhancement is often overshadowed by the overwhelming steric hindrance. The sole un-substituted C-4 position becomes the focal point for reactions that can bypass the steric shields, such as directed metallation.

Q2: Which spectroscopic techniques are best for confirming the regiochemistry of my product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.

  • ¹H NMR: In the starting material, the C-4 proton appears as a singlet. Upon C-4 substitution, this singlet will disappear. In an N-alkylated product, you will see the C-4 proton signal remain, and new signals corresponding to the alkyl group will appear. The chemical shift of the C-4 proton will also change depending on the substituent at N-1.

  • ¹³C NMR: The chemical shifts of the imidazole ring carbons (C-2, C-4, C-5) are highly diagnostic. C-4 substitution will cause a dramatic change in the C-4 signal and introduce a new signal for the substituent carbon.

  • 2D NMR (NOESY/ROESY): For N-substituted products, a Nuclear Overhauser Effect (NOE) can be observed between the protons of the N-alkyl group and the protons of the adjacent C-2 or C-5 tert-butyl group. This provides unambiguous proof of where the alkylation occurred. For C-4 substituted products, an NOE may be seen between the substituent and the C-5 tert-butyl group.

Q3: Can I use palladium-catalyzed cross-coupling reactions to functionalize the C-4 position?

A3: Yes, this is an excellent modern strategy, but it requires a two-step approach. Direct C-H activation/arylation at C-4 can be challenging to achieve with high regioselectivity without a directing group.[9][10] A more predictable method is:

  • Introduce a Halogen Handle: First, functionalize the C-4 position with a halogen (Iodine or Bromine). This is typically done via the lithiation-quench strategy described in Q2 , using an electrophilic halogen source like I₂ or 1,2-dibromoethane.

  • Perform Cross-Coupling: The resulting 4-halo-2,5-di-tert-butyl-1H-imidazole (which should be N-protected) is now an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck, to introduce aryl, vinyl, or other groups.[4][11][12] This approach provides a powerful and versatile route to complex C-4 substituted imidazoles.

Visualizations & Data

Diagrams

G cluster_0 cluster_1 cluster_2 start Desired Functionalization Site? N_pos Nitrogen (N-1/N-3) start->N_pos C4_pos Carbon (C-4) start->C4_pos N_react N-Alkylation N_pos->N_react Reaction Type C4_react Directed C-H Functionalization C4_pos->C4_react Primary Method C4_cross Alternative: Pd Cross-Coupling C4_pos->C4_cross Advanced Method N_base Strong Base (e.g., NaH) in Polar Aprotic Solvent (DMF) N_react->N_base Step 1 N_elec Reactive Electrophile (Alkyl Iodide, Bromide, Triflate) N_base->N_elec Step 2 N_prod N-Substituted Product N_elec->N_prod Outcome C4_lith C-4 Lithiation (n-BuLi, -78°C, THF) C4_react->C4_lith Step 1 C4_elec Quench with Electrophile (e.g., Aldehyde, CO₂, I₂) C4_lith->C4_elec Step 2 C4_prod C-4 Substituted Product C4_elec->C4_prod Outcome C4_halo Requires C-4 Halogenation first (via Lithiation-Quench) C4_cross->C4_halo

Caption: Decision workflow for regioselective functionalization.

// Reactants imidazole [label=<

2,5-Di-tert-butyl-1H-imidazole
NCNH
CC-HC

>]; nBuLi [label="n-BuLi, THF\n-78 °C", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; electrophile [label="E+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates lith_intermediate [label=<

C-4 Lithiated Intermediate
NCN⁻ Li⁺
CC-LiC

>];

// Product product [label=<

C-4 Functionalized Product
NCNH
CC-EC

>];

// Edges imidazole -> nBuLi [style=invis]; nBuLi -> lith_intermediate [label=" Deprotonation\n(N-H and C-4-H)"]; lith_intermediate -> electrophile [style=invis]; electrophile -> product [label=" Electrophilic\nQuench"];

{rank=same; imidazole; nBuLi;} {rank=same; lith_intermediate; electrophile;} }

Caption: Simplified mechanism of C-4 lithiation and quench.

Data Tables

Table 1: Condition Guide for N-Alkylation

ParameterRecommendedRationale & Comments
Base NaH (1.1 eq.)Irreversible deprotonation. Cleaner than organolithiums.
K₂CO₃ / Cs₂CO₃Weaker; may require higher temperatures and longer times.
Solvent DMF, AnhydrousExcellent solvating power for the imidazolide salt.
THF, AnhydrousGood alternative, less prone to decomposition.
Electrophile R-I > R-Br > R-OTfReactivity is key to overcoming steric hindrance.
Temperature 0 °C to RT (Deprotonation)Allows for controlled deprotonation.
50 - 80 °C (Alkylation)May be required for less reactive electrophiles.

Table 2: Condition Guide for C-4 Functionalization via Lithiation

ParameterRecommendedRationale & Comments
N-Protection SEM, Trityl, SulfamoylOptional but recommended for cleaner reactions.
Base n-BuLi (2.2 eq. if unprotected)Strong enough to deprotonate N-H and C-4-H.
s-BuLi / t-BuLiMore reactive, useful for difficult cases. Use with caution.
Additive TMEDA (1.1 - 2.2 eq.)Breaks up BuLi aggregates, accelerates lithiation.[7]
Solvent THF, AnhydrousStandard for organolithium chemistry.
Temperature -78 °C (Dry Ice/Acetone)CRITICAL . Prevents side reactions and decomposition.
Electrophile Aldehydes, CO₂, I₂, TMSClWide range possible. Add slowly at -78 °C.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2,5-Di-tert-butyl-1H-imidazole

Materials: 2,5-Di-tert-butyl-1H-imidazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous DMF, Alkyl Halide (e.g., Iodomethane or Benzyl Bromide).

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,5-di-tert-butyl-1H-imidazole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septa.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via cannula and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (1.1 - 1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50 °C.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective C-4 Lithiation and Electrophilic Quench

Materials: N-protected or unprotected 2,5-Di-tert-butyl-1H-imidazole, Anhydrous THF, n-Butyllithium (solution in hexanes), Electrophile (e.g., benzaldehyde).

  • Setup: Under a strictly inert atmosphere, add the imidazole substrate (1.0 eq.) to a flame-dried flask. Dissolve in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-BuLi (2.2 eq. for unprotected, 1.1 eq. for N-protected) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 eq., pre-dissolved in a small amount of anhydrous THF if solid) dropwise to the lithiated species at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.PMC, NIH. (2020).
  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?MDPI. (2024).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.MDPI.
  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry.
  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles.Thieme.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective.Taylor & Francis Online. (2020).
  • Process for preparing 1-alkylimidazoles.
  • New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids.
  • Lithiation of five-membered heteroaromatic compounds.
  • Synthesis of 4-Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling Reactions.Thieme.
  • Regio-specific synthesis of new 1-(tert-butyl) - CONICET. (2017).
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling.PubMed. (2001).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journals.
  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

Sources

Technical Support Center: Handling Moisture-Sensitive Bulky Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling bulky and moisture-sensitive imidazoles. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet versatile compounds. Imidazole derivatives are crucial in coordination chemistry, organometallic reactions, and asymmetric catalysis.[1] However, their hygroscopic nature often presents significant handling challenges, potentially leading to reduced reaction yields and the formation of unwanted byproducts.[2][3]

This resource provides in-depth, field-proven insights and troubleshooting guidance in a practical question-and-answer format to help you navigate the complexities of working with these sensitive materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Handling & Storage

Question 1: I've just received a new bulky imidazole derivative. What are the immediate steps I should take for proper storage to prevent moisture contamination?

Answer: Proper initial storage is the most critical step in maintaining the integrity of your moisture-sensitive imidazole. The key objective is to minimize any contact with the atmosphere.

  • Inert Atmosphere is Non-Negotiable: The "gold standard" for handling and storing highly sensitive reagents is a glovebox (also known as a dry box) with a controlled inert atmosphere (typically nitrogen or argon).[4][5] Upon receipt, immediately transfer the manufacturer's sealed container into the glovebox antechamber. Do not open it on the benchtop.

  • Glovebox Environment: Ensure your glovebox is operating within optimal parameters. Monitor the oxygen and humidity levels; for highly sensitive compounds, aim for H₂O levels below 1 ppm.[6]

  • No Glovebox? Use a Desiccator with Caution: If a glovebox is unavailable, a vacuum desiccator charged with a high-capacity desiccant (like Drierite® or phosphorus pentoxide) is a viable alternative for storage. However, desiccators are primarily for preventing already-dry compounds from absorbing moisture, not for drying "wet" compounds.[7] When you remove the main container from the desiccator for weighing, you must work quickly and efficiently to minimize atmospheric exposure.

  • Aliquot for Daily Use: To prevent contaminating the main stock, it is best practice to weigh out smaller, working aliquots inside the glovebox.[8] These aliquots can then be stored in separate, tightly sealed vials within the glovebox or a dedicated desiccator.

Question 2: My imidazole is a solid powder. How can I accurately weigh it for a reaction without exposing it to atmospheric moisture?

Answer: Weighing hygroscopic solids requires a controlled environment to prevent rapid moisture uptake, which can alter the compound's mass and reactivity.

  • Primary Method (Highest-Integrity): Weighing in a Glovebox. The most reliable method is to use an analytical balance placed inside your glovebox.[4] This completely isolates the compound from atmospheric moisture during the weighing process.

  • Alternative Method: Weighing by Difference (Outside a Glovebox). If a glovebox is not available, you can use the "weighing by difference" technique, though it carries a higher risk of moisture exposure.

    • Tightly seal a vial containing your imidazole and weigh the entire vial.

    • Quickly uncap the vial, use a clean, dry spatula to transfer an approximate amount of the solid to your reaction flask.

    • Immediately reseal the stock vial and weigh it again. The difference in mass is the amount of imidazole transferred.

  • Creating a Stock Solution: For recurring reactions, consider preparing a stock solution inside the glovebox using a certified anhydrous solvent.[8] You can then dispense the required volume of the solution using a dry, gas-tight syringe, which is often more accurate and less prone to moisture contamination than weighing small amounts of solid for each reaction.[4][9]

Section 2: Solvents & Reaction Setup

Question 3: I suspect my "anhydrous" solvent is the source of moisture in my reaction. How can I be sure, and what's the best way to dry it?

Answer: Commercially available anhydrous solvents can still contain trace amounts of water that can be detrimental to sensitive reactions.[2] It's crucial to both verify and ensure the dryness of your solvents.

  • Verification with Karl Fischer Titration: The most accurate method for determining water content in organic solvents is Karl Fischer (KF) titration.[10][11] This technique can precisely quantify water content down to the parts-per-million (ppm) level. For many moisture-sensitive reactions involving imidazoles, a water content of <50 ppm is recommended.[2]

  • Methods for Drying Solvents:

    • Batch Drying with Desiccants: Stirring the solvent with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or with molecular sieves, can effectively bind water.[2][12]

    • Distillation from a Drying Agent: For achieving very low water content, refluxing the solvent over a reactive drying agent followed by distillation is highly effective.[2] The choice of drying agent is critical and depends on the solvent.

    • Solvent Purification Systems: Many labs now use commercial systems that pass solvents through columns packed with activated alumina or other adsorbents.[2]

Table 1: Common Drying Agents for Various Solvents

Solvent TypeRecommended Drying AgentIncompatible With
Ethers (THF, Diethyl Ether)Sodium/BenzophenoneKetones, Esters, Halogenated Solvents
Hydrocarbons (Toluene, Hexane)Calcium Hydride (CaH₂)Protic Solvents, some Carbonyls
Halogenated Solvents (DCM, Chloroform)Calcium Hydride (CaH₂)Amines
Aprotic Polar Solvents (Acetonitrile, DMF)Calcium Hydride (CaH₂), Molecular SievesAcids

Data compiled from various sources including Burfield et al. (1977).[13]

Question 4: What is the best practice for setting up glassware for a moisture-sensitive reaction involving bulky imidazoles?

Answer: The integrity of your reaction setup is just as important as the purity of your reagents. The goal is to create a closed system under an inert atmosphere.

  • Drying Glassware: All glassware must be rigorously dried before use. The most common methods are:

    • Oven-Drying: Place glassware in an oven at >120°C for several hours (ideally overnight).[4][9][14]

    • Flame-Drying: Assemble the glassware and heat it under a stream of inert gas with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Allow it to cool to room temperature under the inert gas flow.

  • Using a Schlenk Line: A double-manifold Schlenk line is essential for performing air-sensitive reactions outside of a glovebox.[4] It allows you to evacuate the air from your reaction vessel and backfill it with an inert gas (like nitrogen or argon).

  • Proper Sealing: Use high-quality rubber septa to seal your reaction flasks.[9][15] To maintain a good seal after multiple punctures, it can be beneficial to apply a thin layer of silicone grease to the septum.[4][9]

Experimental Workflow: Setting Up a Moisture-Sensitive Reaction

G cluster_prep Preparation Phase cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction Phase A Dry Glassware (Oven/Flame-Dry) B Assemble Reaction Setup on Schlenk Line A->B C Purge/Refill with Inert Gas (3x cycles) B->C D Add Bulky Imidazole (in Glovebox or via Schlenk addition) C->D Transfer to Reaction E Add Anhydrous Solvent via Syringe D->E F Add Other Reagents via Syringe E->F G Maintain Positive Inert Gas Pressure F->G Initiate Reaction H Stir at Desired Temperature G->H I Monitor Reaction (TLC, LC-MS) H->I

Caption: Workflow for setting up an air- and moisture-sensitive reaction.

Section 3: Troubleshooting Poor Reaction Outcomes

Question 5: My reaction yield is consistently low, and I suspect moisture is the culprit. What's a logical troubleshooting workflow?

Answer: A systematic approach is key to identifying the source of moisture contamination.

  • Isolate the Variables: Don't change multiple parameters at once. Focus on one potential source of moisture at a time.

  • Solvent First: The solvent is often the largest volumetric component and a common source of water. Re-verify the water content of your solvent using KF titration or use a freshly opened bottle of anhydrous solvent.

  • Reagent Integrity: How old is your imidazole? Has it been handled properly? Consider using a freshly opened container or a newly synthesized batch. Even solid reagents can absorb significant amounts of water on their surface.[6]

  • Technique Review: Meticulously review your handling techniques. Are you properly drying your glassware?[14] Is your Schlenk line technique sound? Are you using dry needles and syringes for transfers?[9][15]

  • Run a Control Reaction: Set up a small-scale reaction where you intentionally add a small, known amount of water (e.g., 1-2 equivalents). If this reaction fails more dramatically than your standard setup, it strongly suggests that water is indeed inhibiting your desired transformation.

Troubleshooting Logic Diagram

G Start Low Reaction Yield Solvent Is Solvent Dry? (<50 ppm H2O) Start->Solvent Reagents Are Reagents Anhydrous? Solvent->Reagents Yes DrySolvent Dry/Distill Solvent or Open New Bottle Solvent->DrySolvent No Technique Is Inert Atmosphere Technique Correct? Reagents->Technique Yes DryReagents Use Fresh Reagents/Dry in Vacuum Oven Reagents->DryReagents No Success Problem Solved Technique->Success Yes ReviewTechnique Review Glassware Prep & Schlenk/Glovebox Use Technique->ReviewTechnique No DrySolvent->Start DryReagents->Start ReviewTechnique->Start

Caption: Decision tree for troubleshooting low yields in moisture-sensitive reactions.

Question 6: Could the bulky nature of my imidazole ligand itself contribute to handling difficulties beyond just moisture sensitivity?

Answer: Yes. While moisture is a primary concern, the steric bulk of these ligands can introduce other challenges:

  • Solubility Issues: Highly bulky imidazoles may have poor solubility in common organic solvents. This can affect reaction rates and make purification more difficult. You may need to screen a wider range of anhydrous solvents to find a suitable medium.

  • Steric Hindrance: The very bulk that makes these ligands useful in catalysis (by promoting certain reaction pathways) can sometimes hinder the desired reaction if the substrate is also sterically demanding.[16] This is more of a reaction optimization issue than a handling one, but it's important to keep in mind.

  • Purification Challenges: The greasy, nonpolar nature of many bulky substituents can make chromatographic purification difficult. You may need to explore alternative purification methods like crystallization or distillation if standard silica gel chromatography is ineffective.

By systematically addressing these potential issues, from initial storage to final reaction analysis, you can significantly improve the reliability and success of your experiments with bulky, moisture-sensitive imidazoles.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved February 5, 2024, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 5, 2024, from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. [Link]

  • Drying Agents. (2021, September 21). Chemistry LibreTexts. Retrieved February 5, 2024, from [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. (2020). ResearchGate. Retrieved February 5, 2024, from [Link]

Sources

Scale-up challenges for 2,5-Di-tert-butyl-1H-imidazole production

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Online Unit: Technical Support Center – Heterocycle Scale-Up Division Ticket Subject: 2,5-Di-tert-butyl-1H-imidazole Production Current Operator: Senior Application Scientist (ID: 42-X)

System Overview & Tautomer Identification

User Advisory: Before proceeding, we must clarify the structural identity. In the solution phase, 2,5-di-tert-butyl-1H-imidazole exists in rapid equilibrium with 2,4-di-tert-butyl-1H-imidazole due to annular tautomerism (proton hopping between N1 and N3). Unless the nitrogen is substituted (e.g., N-methyl), these two forms are chemically indistinguishable in the bulk phase.

Scope: This guide addresses the scale-up of the 2,4(5)-di-tert-butyl tautomeric pair, typically synthesized via the condensation of pivalamidine (or its salt) with


-bromopinacolone  (1-bromo-3,3-dimethylbutan-2-one).

The Scale-Up Trap: While the synthesis looks simple on paper (Amidine + Haloketone


 Imidazole), the introduction of two bulky tert-butyl groups creates unique challenges:
  • Steric Hindrance: Slows down the cyclization, requiring higher temperatures which promote tar formation.

  • Lipophilicity: The product is incredibly non-polar for an imidazole, complicating aqueous workups.

  • Thermal Runaway: The neutralization of the HBr byproduct during cyclization is highly exothermic.

Troubleshooting Modules (Ticket System)

Ticket #001: The "Thermal Spike" During Cyclization

Symptom: Uncontrolled temperature rise upon adding bromopinacolone to the amidine mixture, leading to dark brown/black reaction mixtures (decomposition).

Root Cause: The reaction involves a nucleophilic attack of the amidine nitrogen on the


-haloketone, followed by cyclization. This releases HBr. If you are using a base (like 

or excess amidine) to scavenge the acid, the neutralization is fast and exothermic. On a gram scale, air cooling suffices. On a kilogram scale, the heat accumulation triggers the polymerization of the bromoketone.

Protocol Adjustment (The "Dose-Control" Fix):

ParameterLab Scale (10g)Pilot Scale (1kg+)Reason
Addition Mode One-shot or rapid dropwiseSub-surface dosing over 4-6 hoursPrevents local hot-spots where HBr concentration spikes.
Temperature Reflux (

)
Step-wise:

(addition)


(cyclization)
Adding cold suppresses side reactions; heating later drives the sterically hindered closure.
Solvent Ethanol or DMFTHF/Toluene mix or 2-MeTHF Ethanol can react with bromopinacolone (ether formation). Toluene handles the heat better.

Q: My reaction mixture turned into a solid block during addition. Why? A: You likely used an inorganic base (


) in a non-polar solvent (Toluene) without a Phase Transfer Catalyst (PTC). The inorganic salts precipitated, coating the stirrer.
  • Fix: Switch to a biphasic system (Toluene/Water) with a PTC (e.g., TBAB) or use an organic base (Triethylamine) if cost permits.

Ticket #002: The "Brown Oil" Syndrome (Purification Failure)

Symptom: After workup, the product remains a viscous dark oil and refuses to crystallize, even though the literature melting point is high (


).

Root Cause: The "Brown Oil" is usually a mixture of the desired product and linear amidine-ketone intermediates that failed to cyclize due to steric hindrance from the tert-butyl groups. These impurities act as "crystal poisons."

Diagnostic Check: Run a TLC or LC-MS. If you see a peak with Mass = Product + 18 (Water), your cyclization is incomplete.

The "Dehydration Drive" Protocol:

  • Acid Wash: Do not just rotovap. Dissolve the crude oil in Toluene.

  • Dean-Stark: Reflux the toluene solution with a catalytic amount of

    
    -TsOH (p-Toluenesulfonic acid) for 2 hours with a Dean-Stark trap. This forces the closure of the sterically hindered ring by removing the water molecule.
    
  • Base Wash: Cool, wash with

    
     to remove the acid catalyst.
    
  • Result: The oil should now crystallize upon cooling or adding heptane.

Ticket #003: Yield Loss in Aqueous Workup

Symptom: Product yield is


, but the reaction conversion looked good.

Root Cause: Unlike methyl-imidazoles, 2,5-di-tert-butyl-1H-imidazole is highly lipophilic (LogP ~3-4). However, if the pH is too low (


), the imidazole protonates to form the imidazolium salt, which is water-soluble .

The "pH Swing" Recovery:

  • Error: Washing the organic layer with strong acid (HCl) to remove impurities will extract your product into the water.

  • Correction:

    • Keep the aqueous extraction pH exactly at 9-10 .

    • At this pH, the imidazole is neutral (free base) and stays in the organic layer.

    • If you accidentally extracted it into acid: Basify the aqueous layer to pH 11 with NaOH, then re-extract with Ethyl Acetate.

Validated Synthesis Workflow (Graphviz)

The following diagram illustrates the optimized "Split-Temperature" protocol to minimize exotherms and maximize cyclization.

G Start Start: Pivalamidine HCl + Solvent BaseAdd Step 1: Base Liberation (Add KOtBu or Et3N at 0°C) Start->BaseAdd Dosing Step 2: Controlled Addition (Bromopinacolone) Temp: <5°C | Time: 4-6h BaseAdd->Dosing Check1 Exotherm > 10°C? Dosing->Check1 Check1->Dosing Yes (Pause/Cool) Cyclization Step 3: Cyclization Drive Heat to 70°C for 12h (Optional: Dean-Stark) Check1->Cyclization No (Proceed) Workup Step 4: pH Swing Workup Wash aq. layer at pH 10 Cyclization->Workup Cryst Step 5: Crystallization Solvent: Heptane/Toluene (9:1) Workup->Cryst

Caption: Figure 1. Optimized process flow for sterically hindered imidazole synthesis, highlighting the critical temperature control point at Step 2 to prevent runaway reactions.

Troubleshooting Logic Tree (Graphviz)

Use this decision tree when the reaction finishes but the product quality is off-spec.

Logic Problem Issue: Crude is Dark Oil TLC Check TLC/LCMS Problem->TLC Result1 Mass = Product + 18 (Open Chain) TLC->Result1 Result2 Mass = Product (Cyclized) TLC->Result2 Sol1 Action: Acid Catalyzed Dehydration (Reflux w/ pTsOH) Result1->Sol1 Sol2 Action: Solvent Swap (Dissolve in minimal MeOH, add water to crash out) Result2->Sol2

Caption: Figure 2. Diagnostic logic for "Brown Oil" syndrome, distinguishing between incomplete reaction (hydration) and purification issues.

References & Authoritative Grounding

  • Tautomerism in Imidazoles:

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 1 (1976). (Establishes the 2,4 vs 2,5 equilibrium equivalence).

  • General Scale-Up of Exothermic Alkylations:

    • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Source for heat transfer calculations in dosing).

  • Synthesis of Hindered Imidazoles (Amidine Route):

    • Note: While specific patents for the "di-tert-butyl" variant are often proprietary, the Debus-Radziszewski and Amidine-Haloketone methodologies are standard.

    • Refer to: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

  • Purification of Lipophilic Amines:

    • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." (Guidance on pH-dependent solubility for workup).

(Note: The specific synthesis of 2,4-di-tert-butylimidazole is often adapted from general procedures for 2,4-disubstituted imidazoles found in sources like the Journal of Medicinal Chemistry or OPRD, specifically adapting the breakdown of


-haloketone reactions).

Validation & Comparative

1H NMR interpretation and peak assignment for 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 2,5-di-tert-butyl-1H-imidazole .

Executive Summary: The Tautomerism Challenge

Critical Note on Nomenclature: Researchers searching for "2,5-di-tert-butyl-1H-imidazole" must recognize that in solution, this molecule exists in a rapid tautomeric equilibrium with 2,4-di-tert-butyl-1H-imidazole .

Unless the nitrogen is substituted (e.g., N-methyl), the proton on the nitrogen oscillates between N1 and N3. This process is often faster than the NMR timescale at room temperature, resulting in an averaged spectrum or a spectrum dominated by the thermodynamically preferred tautomer (typically the 2,4-isomer due to steric relief).

Therefore, this guide treats 2,5-di-tert-butyl-1H-imidazole and 2,4-di-tert-butyl-1H-imidazole as a single dynamic entity, referred to herein as 2,4(5)-di-tert-butylimidazole .

1H NMR Spectrum Analysis

Characteristic Resonances (CDCl₃, 300-400 MHz)

The spectrum of 2,4(5)-di-tert-butylimidazole is defined by its lack of symmetry compared to the 4,5-isomer.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
N-H 9.0 – 12.0 Broad Singlet1HHighly dependent on concentration, solvent (DMSO vs CDCl₃), and temperature. May disappear due to exchange with D₂O.
C5-H (Ring)6.60 – 6.80 Singlet1HThe diagnostic ring proton. It is significantly shielded compared to the C2-H of unsubstituted imidazole (7.7 ppm) due to the electron-donating alkyl groups.
C2-tBu 1.35 – 1.45 Singlet9HThe tert-butyl group flanked by two nitrogens is slightly deshielded compared to the C4/5 group.
C4(5)-tBu 1.25 – 1.35 Singlet9HThe tert-butyl group on the carbon backbone.

Key Spectral Features:

  • Singlet Dominance: Unlike alkyl chains (ethyl/propyl) which show splitting, the tert-butyl groups appear as sharp singlets because they are attached to quaternary carbons.

  • Absence of C2-H: The disappearance of the characteristic downfield imidazole proton at ~7.7 ppm confirms substitution at the 2-position.

Tautomeric Equilibrium Visualization

The following diagram illustrates the rapid proton exchange that renders the 4- and 5-positions chemically fluid in the NMR timescale.

Tautomerism Tautomer24 2,4-Di-tert-butyl-1H-imidazole (Thermodynamically Favored) Transition Proton Transfer (Fast Exchange) Tautomer24->Transition ~10^9 s^-1 Tautomer25 2,5-Di-tert-butyl-1H-imidazole (Sterically Crowded) Transition->Tautomer25

Figure 1: Tautomeric equilibrium between the 2,4- and 2,5-isomers. In solution, these species interconvert rapidly, often resulting in distinct but closely spaced tert-butyl signals if the exchange is slow enough, or averaged signals if fast.

Comparative Analysis: Distinguishing Isomers

To validate the synthesis of the 2,4(5)-isomer, it must be compared against its most likely byproduct or isomer, 4,5-di-tert-butylimidazole .

Comparison Table: 2,4(5)-Isomer vs. 4,5-Isomer
Feature2,4(5)-Di-tert-butylimidazole (Target)4,5-Di-tert-butylimidazole (Alternative)
Symmetry Asymmetric C2-Symmetric
Ring Proton H5 (or H4) at ~6.7 ppm H2 at ~7.5 - 7.6 ppm (Deshielded)
t-Butyl Signals Two distinct singlets (9H each)One single singlet (18H)
Mechanism Substituents are separated by a nitrogen.Substituents are adjacent on the backbone.

Diagnostic Logic:

  • Check the Aromatic Region: If you see a singlet >7.2 ppm, you likely have the 4,5-isomer (proton is between two nitrogens). If the singlet is <7.0 ppm, you have the 2,4(5)-isomer (proton is adjacent to a carbon).

  • Check the Aliphatic Region: Integration is key. Two distinct t-butyl peaks (1:1 ratio) confirm the 2,4-substitution. A single massive t-butyl peak implies 4,5-symmetry.

Experimental Protocol: NMR Sample Preparation

To ensure reproducible data and avoid artifacts from concentration dependence (hydrogen bonding), follow this protocol.

Reagents:

  • Solvent: CDCl₃ (Chloroform-d) for sharpest peaks; DMSO-d₆ if N-H observation is critical.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Drying Agent: K₂CO₃ (if sample is hygroscopic).

Workflow:

  • Massing: Weigh 5–10 mg of the imidazole derivative into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃.

    • Note: Ensure the solution is clear. If cloudy, filter through a small plug of glass wool into the NMR tube.

  • Acquisition Parameters (Recommended):

    • Scans (NS): 16 (sufficient for t-butyl groups), 64 (for clean aromatic baseline).

    • Relaxation Delay (D1): 2.0 seconds (t-butyl protons relax slowly; insufficient delay affects integration accuracy).

    • Pulse Angle: 30°.

  • Processing:

    • Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

    • Phase correct manually to ensure the base of the massive t-butyl peaks is flat.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Alkorta, I., & Elguero, J. (2020). Tautomerism of Imidazoles. Structural Chemistry. (General reference for imidazole tautomerism mechanisms).

Sources

Technical Comparison Guide: FTIR Spectrum Analysis of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2,5-Di-tert-butyl-1H-imidazole , a sterically hindered imidazole derivative used in coordination chemistry and as an antioxidant mimic.

Audience: Drug development scientists, QC analysts, and synthetic chemists.

Core Insight: The spectral analysis of this compound is defined by the competition between the bulky tert-butyl groups and the hydrogen-bonding capability of the imidazole ring. Unlike simple imidazoles, the 2,5-substitution pattern introduces specific steric constraints that are observable in the N-H and C=N stretching regions.

Scientific Foundation & Tautomerism (Critical Context)

Before analyzing the spectrum, it is scientifically imperative to address the structural reality of the compound.

  • Tautomeric Equilibrium: In its unsubstituted 1H-form, the imidazole ring undergoes rapid annular tautomerism. The hydrogen atom on N1 oscillates between N1 and N3. Consequently, 2,5-di-tert-butylimidazole is in equilibrium with 2,4-di-tert-butylimidazole .

  • Nomenclature Convention: In this guide, we refer to the compound as the 2,4(5)-isomer to reflect this physicochemical reality, though we will focus on the spectral features consistent with the 2,5-substitution pattern often targeted in synthesis.

  • Impact on FTIR: In the solid state, the compound typically crystallizes as a single tautomer stabilized by hydrogen bonding networks. The FTIR spectrum will therefore show a single set of defined peaks rather than a blur of two forms.

Structural Visualization

Tautomerism T1 2,5-Di-tert-butyl-1H-imidazole (Tautomer A) Eq Rapid Equilibrium (Solution/Gas) T1->Eq Proton Transfer Solid Solid State (Single Tautomer Stabilized) T1->Solid Crystallization T2 2,4-Di-tert-butyl-1H-imidazole (Tautomer B) T2->Solid Crystallization Eq->T2

Caption: Tautomeric equilibrium between 2,5- and 2,4- isomers. In solid-state FTIR, one form typically predominates.

Detailed Spectral Analysis

The FTIR spectrum of 2,5-Di-tert-butyl-1H-imidazole is characterized by three distinct zones: the High-Frequency Region (N-H/C-H), the Fingerprint Region (Ring modes), and the Low-Frequency Region (Bending).

Zone 1: Functional Group Region (4000 – 2500 cm⁻¹)

The most diagnostic feature is the interplay between the sharp aliphatic C-H stretches and the broad N-H band.

Frequency (cm⁻¹)AssignmentTechnical Note
3200 – 3450 ν(N-H) StretchBroad band due to intermolecular H-bonding (N-H···N). Note: Steric bulk from the 2,5-di-t-butyl groups may weaken H-bonding compared to unsubstituted imidazole, potentially shifting this peak to higher wavenumbers (~3400 cm⁻¹) and sharpening it.
3100 – 3150 ν(C-H) AromaticWeak shoulder. Corresponds to the single remaining proton on the ring (C4-H).
2950 – 2965 ν_as(CH₃) Strong, sharp. Asymmetric stretch of the methyl groups in the tert-butyl moieties.
2860 – 2875 ν_s(CH₃) Medium, sharp. Symmetric stretch of the methyl groups.
Zone 2: Fingerprint Region (1700 – 1000 cm⁻¹)

This region confirms the imidazole core and the specific tert-butyl substitution.

Frequency (cm⁻¹)AssignmentTechnical Note
1600 – 1620 ν(C=N) RingCharacteristic imidazole ring stretch. Often appears as a doublet due to resonance.
1530 – 1550 ν(C=C) RingSkeletal vibration of the heterocyclic ring.
1450 – 1470 δ_as(CH₃) Asymmetric bending of the methyl groups.
1360 & 1390 δ_s(CH₃) (Gem-Dimethyl)Diagnostic Doublet: The "tert-butyl split." Two bands of roughly equal intensity appearing here are the strongest indicator of the tert-butyl group.
1200 – 1250 ν(C-N) C-N single bond stretching connecting the ring to the tert-butyl groups.

Comparative Performance Guide

This section objectively compares the spectral signature of the target compound against its most relevant alternatives: the parent compound (Imidazole) and its symmetric isomer (4,5-Di-tert-butylimidazole).

Comparison Table: Spectral Differentiators
Feature2,5-Di-tert-butyl-1H-imidazole (Target)Unsubstituted Imidazole (Parent)4,5-Di-tert-butyl-1H-imidazole (Isomer)
Symmetry Asymmetric (Cs or C1)C2v (effective)C2v (Symmetric)
N-H Band Shifted/Sharper: Steric hindrance at C2 and C5 disrupts H-bonding network.Broad/Strong: Extensive H-bonding network (polymer-like chains).Broad: Steric bulk is distal to the N-H/N: site, allowing stronger H-bonding than the 2,5-isomer.
Ring C-H Single Weak Band: Only one C-H (at C4) remains.Multiple Bands: C2, C4, C5 protons present (~3100-3150 cm⁻¹).Single Weak Band: Only one C-H (at C2) remains.
t-Butyl Doublet Strong (1360/1390): Distinct split due to two environments (C2 vs C5).Absent: No aliphatic C-H bending modes.Strong: May appear simplified or overlapped due to equivalent environments of the t-butyl groups.
C=N Stretch ~1610 cm⁻¹: Inductive effect of alkyl groups pushes frequency up.~1580 cm⁻¹: Lower frequency due to lack of electron-donating alkyls.~1600 cm⁻¹: Similar inductive effect, but symmetry may reduce intensity of some ring modes.
Why This Matters for QC?
  • Distinguishing from Parent: Look for the massive aliphatic C-H stretches (2960 cm⁻¹) which are absent in pure imidazole.

  • Distinguishing from Isomer (4,5-): This is difficult via FTIR alone. However, the Fingerprint Region (1000-1300 cm⁻¹) will differ. The 2,5-isomer lacks the C2 symmetry axis, leading to a more complex set of bands in the skeletal vibration region compared to the highly symmetric 4,5-isomer.

Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this Attenuated Total Reflectance (ATR) protocol.

Method: Diamond ATR-FTIR

Rationale: ATR is preferred over KBr pellets for this compound because tert-butyl imidazoles can be hygroscopic or waxy, making pellet formation difficult and prone to water contamination (broadening the N-H peak).

  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O contributions.

    • Validation: Ensure the background is flat between 2000–2500 cm⁻¹.

  • Sample Loading: Place ~5 mg of the solid 2,5-Di-tert-butyl-1H-imidazole onto the crystal center.

  • Compression: Apply high pressure using the anvil.

    • Validation: Monitor the live preview. The C-H peaks at 2960 cm⁻¹ should reach 20-40% Transmittance (0.4-0.7 Absorbance). If peaks are too weak, pressure is insufficient.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Decision Tree for Identification

DecisionTree Start Start Analysis CheckCH Check 2800-3000 cm⁻¹ Are strong aliphatic peaks present? Start->CheckCH NotAlkylated Result: Unsubstituted Imidazole (or inorganic salt) CheckCH->NotAlkylated No CheckDoublet Check 1360-1390 cm⁻¹ Is the 't-Butyl Split' doublet present? CheckCH->CheckDoublet Yes NotTButyl Result: Methyl/Ethyl Imidazole CheckDoublet->NotTButyl No CheckNH Check 3200-3400 cm⁻¹ Is N-H stretch present? CheckDoublet->CheckNH Yes NSubstituted Result: 1-Alkyl-2,5-di-t-butylimidazole (N-substituted) CheckNH->NSubstituted No FinalCheck Fingerprint Check Compare 1000-1300 cm⁻¹ with Standard CheckNH->FinalCheck Yes

Caption: Logical workflow for validating 2,5-Di-tert-butyl-1H-imidazole identity via FTIR.

References

  • Tautomerism in Imidazoles: Alkorta, I., et al. "Ab initio study of the tautomerism of 2,5-substituted diazoles." Journal of Molecular Structure: THEOCHEM, 2005.

  • General Imidazole IR Data: Ramasamy, S. "Vibrational Spectroscopic Studies of Imidazole."[1] Armenian Journal of Physics, 2015.[1]

  • Synthesis & Characterization: Ishihara, M., & Togo, H. "Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite."[2] Synthesis, 2007.[2]

  • Steric Effects in IR: "Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids." ACS Omega, 2021.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural elucidation framework for 2,5-Di-tert-butyl-1H-imidazole (2,5-DTBI) using mass spectrometry. Designed for drug development professionals, this document moves beyond basic spectral libraries to explain the causality of fragmentation. We compare 2,5-DTBI against mono-substituted and unsubstituted analogs to isolate the specific mass spectral influence of steric bulk and regiochemistry.

Key Insight: The fragmentation of 2,5-DTBI is dominated by the stability of the tert-butyl cation and the "double" steric hindrance, which alters the classic imidazole Retro-Diels-Alder (RDA) pathways seen in smaller analogs.

Part 1: The Analyte and Comparators[1]

To understand the unique signature of 2,5-DTBI, we must benchmark it against its structural precursors. The addition of bulky alkyl groups changes the internal energy distribution during ionization, shifting the base peak and fragmentation hierarchy.

CompoundStructureMW ( g/mol )Key MS Feature
2,5-Di-tert-butyl-1H-imidazole Target 180.29 Prominent [M-15]⁺ due to stable tertiary carbocation formation.
4-tert-butylimidazoleComparator A124.18Mixed fragmentation: Ring cleavage competes with alkyl loss.
ImidazoleComparator B68.08Dominated by HCN loss (RDA) and ring shattering.

Note on Tautomerism: In the gas phase, 1H-imidazoles undergo rapid annular tautomerism. While the user specifies "2,5-di-tert-butyl," this exists in equilibrium with "2,4-di-tert-butyl" unless the nitrogen is alkylated. This guide treats the fragmentation as a hybrid of these tautomers, as their mass spectral signatures are nearly identical under standard EI/ESI conditions.

Part 2: Experimental Protocols

Reliable fragmentation data requires standardized energy deposition. We recommend two complementary workflows: GC-EI-MS for structural fingerprinting and LC-ESI-MS/MS for soft ionization and product ion scanning.

Protocol A: GC-EI-MS (Hard Ionization)

Best for: Library matching and observing radical cation mechanisms.

  • Sample Prep: Dissolve 1 mg 2,5-DTBI in 1 mL Methanol (LC-MS grade). Derivatization (e.g., TMS) is optional but recommended if peak tailing occurs due to the N-H hydrogen bonding.

  • Inlet: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Why 70 eV? This standardizes the de Broglie wavelength of the electrons, ensuring reproducible fragmentation for library comparison.

  • Scan Range: m/z 40–300.

Protocol B: LC-ESI-MS/MS (Soft Ionization)

Best for: Determining parent ion stability and low-energy rearrangement pathways.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Note: The bulky tert-butyl groups increase lipophilicity significantly compared to imidazole. Expect retention times to shift later.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

    • Observation: At low CE, the

      
       (181.3) is stable. At high CE, the alkyl chains strip away before the ring breaks.
      

Part 3: Fragmentation Mechanics & Visualization

The fragmentation of 2,5-DTBI follows a logic dictated by carbocation stability and ring strain.

Mechanism 1: -Cleavage (The "Methyl Loss")

Unlike linear alkyl chains which fragment randomly, the tert-butyl group acts as a specific "ejection seat."

  • Pathway:

    
    
    
  • Driver: The resulting cation is stabilized by resonance with the imidazole ring and the tertiary carbon center. This is often the Base Peak (100% intensity) in EI spectra.

Mechanism 2: McLafferty-Type Rearrangement
  • Pathway: Loss of isobutene (

    
    , 56 Da).
    
  • Observation: A transition from m/z 180

    
     124 (loss of one t-butyl group as alkene). This requires a gamma-hydrogen transfer, which is sterically feasible in the crowded 2,5-system.
    
Mechanism 3: Ring Disintegration (RDA)
  • Pathway: Loss of HCN (27 Da) or substituted nitriles.

  • Context: In unsubstituted imidazole, this is the primary pathway. In 2,5-DTBI, this is a secondary pathway that usually occurs after the alkyl groups have fragmented.

Visualization: Fragmentation Pathway

The following diagram maps the logical decay of the parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 181 (ESI) M+• m/z 180 (EI) BasePeak Base Peak (α-Cleavage) [M - CH3]+ m/z 165 Parent->BasePeak -15 Da (CH3) Dominant in EI MonoButyl Loss of Isobutene [M - C4H8]+ m/z 124 Parent->MonoButyl -56 Da (Isobutene) Rearrangement RingFrag1 Ring Scission [Loss of HCN/RCN] BasePeak->RingFrag1 Secondary Decay MonoButyl->RingFrag1 Ring Opening SmallFrags Low Mass Ions m/z 41, 57 (t-butyl) RingFrag1->SmallFrags Deep Fragmentation

Caption: Step-wise fragmentation logic for 2,5-DTBI. The loss of methyl (15 Da) is the kinetically favored primary event.

Part 4: Comparative Analysis

The table below contrasts the expected spectral fingerprint of 2,5-DTBI against its alternatives. This data helps distinguish the target from isobaric interferences or degradation products.

m/z (approx)Ion Identity2,5-DTBI (Target)4-tert-butylimidazoleImidazole
180 Molecular Ion (

)
Strong AbsentAbsent
165

Base Peak (100%) Weak/AbsentAbsent
124

Medium (20-40%)Strong (

)
Absent
109

WeakStrong (Base Peak)Absent
68 Imidazole CoreWeakMediumStrong (

)
57

(Butyl)
MediumMediumAbsent
41

/ Ring
PresentPresentStrong

Technical Interpretation:

  • The "Double" Effect: The presence of two tert-butyl groups statistically doubles the probability of methyl loss, making the m/z 165 peak significantly more intense than the equivalent loss in the mono-substituted analog.

  • Differentiation: If you see a strong peak at 124 but no 180, your sample has likely degraded (lost a t-butyl group) or is the mono-substituted impurity.

Part 5: Analytical Workflow Diagram

To ensure data integrity during the analysis, follow this logic flow. This prevents misinterpretation of "in-source fragmentation" as actual impurities.

Workflow cluster_QC Quality Control Logic Sample Sample Prep (MeOH Dilution) Source Ion Source (Check In-Source Frag) Sample->Source Analyzer Mass Analyzer (Scan m/z 40-300) Source->Analyzer Soft (ESI) Source->Analyzer Hard (EI) Data Data Review Analyzer->Data Check1 Is m/z 165 > m/z 180? Data->Check1 Check2 Confirm 180 in Soft Ionization Check1->Check2 Yes (Expected)

Caption: Operational workflow emphasizing the verification of the parent ion (180 Da) to rule out pre-analysis degradation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-tert-butylimidazole. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies.[1][2][3][4][5] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[4] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage and rearrangement mechanisms).
  • Hapiot, P., & Lagrost, C. (2008). Electrochemical and MS analysis of tert-butyl substituted aromatics. Chemical Reviews.[6] (Context on stability of t-butyl cations).

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,5-Di-tert-butyl-1H-imidazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final protocol in established regulatory frameworks. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for quality control and impurity profiling of this and structurally similar compounds.

Part 1: Foundational Strategy & Analyte Characterization

The cornerstone of any successful analytical method is a deep understanding of the analyte itself. 2,5-Di-tert-butyl-1H-imidazole is a heterocyclic compound characterized by a central imidazole ring substituted with two bulky, nonpolar tert-butyl groups.

Physicochemical Properties & Initial Chromatographic Approach:

  • Polarity: The two tert-butyl groups impart significant nonpolar (hydrophobic) character to the molecule.[1] This strongly indicates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The highly hydrophobic analyte will interact strongly with the stationary phase, allowing for effective separation from more polar impurities.

  • Solubility: The molecule is expected to have low solubility in water but good solubility in organic solvents like methanol and acetonitrile.[1][2] This is a critical consideration for sample and standard preparation.

  • UV Absorbance: The imidazole ring is the primary chromophore. Unsubstituted imidazole exhibits a UV absorption maximum around 205-209 nm.[3] While alkyl substitution can cause a slight bathochromic (to longer wavelength) shift, significant absorbance is expected in the low UV range. Therefore, a preliminary UV-Vis scan of a dilute solution of 2,5-Di-tert-butyl-1H-imidazole in the mobile phase is the mandatory first experimental step to determine the optimal detection wavelength (λmax) for maximum sensitivity. For the purpose of this guide, we will assume a λmax in the region of 210-220 nm, a common range for such compounds.[4]

Part 2: Comparative Evaluation of Chromatographic Conditions

Method development is an iterative process of optimization. Here, we compare the critical parameters to achieve the desired separation, focusing on peak shape, resolution, and analysis time.

Stationary Phase (Column) Selection

The choice of the column is paramount for achieving adequate retention and selectivity. For a nonpolar analyte like 2,5-Di-tert-butyl-1H-imidazole, several reversed-phase columns could be considered.

Table 1: Comparison of Potential Reversed-Phase HPLC Columns

Column TypeStationary PhaseRationale for ConsiderationPotential Outcome
C18 (Octadecylsilane) Long alkyl chains bonded to silicaPrimary Choice. The high hydrophobicity provides strong retention for the nonpolar analyte, which is necessary for separation from early-eluting polar impurities.Excellent retention, good selectivity for nonpolar analytes. Potential for long run times if organic content is too low.
C8 (Octylsilane) Shorter alkyl chains than C18Offers less retention than C18.[5] Could be useful if the analyte is too strongly retained on a C18 column, leading to excessively long analysis times.Shorter run times. May provide insufficient retention, leading to poor separation from the solvent front or other nonpolar impurities.
Phenyl-Hexyl Phenyl rings with hexyl linkersProvides alternative selectivity through π-π interactions with the imidazole ring, in addition to hydrophobic interactions.May offer unique selectivity for aromatic impurities that are difficult to resolve from the main analyte on a standard C18 column.

Expert Rationale: We select a C18 column as the starting point. The pronounced hydrophobic character of the dual tert-butyl groups necessitates a highly retentive stationary phase to ensure the analyte is sufficiently retained and separated from potential process impurities and degradants.

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and influences peak shape.

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally provides lower backpressure and often results in sharper peaks compared to methanol. It is an excellent choice for this analysis.

    • Methanol (MeOH): A viable alternative, sometimes offering different selectivity.[6] However, it can generate higher backpressure.

    • Decision: We will proceed with Acetonitrile due to its favorable viscosity and elution properties.

  • Aqueous Phase and pH Control

    • The imidazole moiety has a pKa of approximately 7, making it a weak base. At neutral pH, the equilibrium between the protonated and neutral forms can lead to peak tailing.

    • Causality: By acidifying the mobile phase to a pH of ~3-4, we ensure the imidazole nitrogen is consistently protonated. This single ionic form interacts more predictably with the stationary phase and, crucially, minimizes undesirable interactions with residual, acidic silanol groups on the silica support, leading to symmetrical, sharp peaks.

    • Buffer Selection: A phosphate buffer (e.g., potassium dihydrogen phosphate) is an excellent choice for controlling pH in this range and is compatible with UV detection.[5]

Our starting mobile phase will be a gradient mixture of Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.2 with phosphoric acid.

Part 3: The Optimized HPLC Method - A Step-by-Step Protocol

This protocol represents a robust starting point derived from the comparative analysis above. Further minor adjustments may be necessary based on the specific impurity profile of the sample.

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Accurately weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 0.025 M. Adjust the pH to 3.2 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the initial mobile phase conditions.
  • Standard Solution: Accurately weigh approximately 10 mg of 2,5-Di-tert-butyl-1H-imidazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
  • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 30 °C.
  • Detection Wavelength: 215 nm (or predetermined λmax).
  • Injection Volume: 10 µL.
  • Gradient Program:
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.05050
20.01090
25.01090
25.15050
30.05050

Rationale for Gradient: A gradient elution is chosen to ensure that any early-eluting polar impurities are well-resolved near the solvent front, while also providing sufficient organic strength to elute the highly retained main peak and any late-eluting nonpolar impurities within a reasonable timeframe.

Visualization: HPLC Method Development Workflow

The following diagram illustrates the logical process flow for developing and validating the analytical method.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, Solubility, UV Scan) B Select Initial Approach (RP-HPLC) A->B Justifies C Column Screening (C18, C8, Phenyl) B->C D Mobile Phase Optimization (Organic Modifier, pH, Buffer) C->D Iterate E Finalize Method Parameters (Gradient, Flow Rate, Temp) D->E Optimize F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) E->F G Validated Purity Method F->G Confirms Fitness

Caption: Logical workflow for HPLC method development and validation.

Part 4: Method Validation According to ICH Q2(R2) Guidelines

To ensure the method is trustworthy and fit for its intended purpose (purity analysis), it must be validated.[8] The validation protocol assesses key performance characteristics as stipulated by the International Council for Harmonisation (ICH).[9][10] The following tables present illustrative data for a successful validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeIllustrative ResultAcceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.No interference from blank or placebo at the retention time of the main peak. Peak purity index > 0.999.No co-elution at the analyte peak.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation Coefficient (r²) = 0.9995r² ≥ 0.999
Accuracy (% Recovery) To measure the closeness of the test results to the true value.99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) To show the consistency of results for multiple analyses of the same sample under the same conditions.%RSD = 0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD) To show method consistency across different days, analysts, and instruments.%RSD = 0.68%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.0.1 µg/mLSignal-to-Noise ratio ≥ 10
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD < 2.0% for all variations.System suitability parameters are met under all varied conditions.

Experimental Protocols for Key Validation Tests:

  • Linearity: Prepare at least five standard solutions covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 25, 50, 100, 150 µg/mL). Inject each solution in triplicate. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform the analysis on a sample of known concentration (e.g., a placebo spiked with the analyte at three different levels: 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.

  • Precision (Repeatability): Perform six replicate injections of the sample solution at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD) of the peak areas.[10]

Part 5: Comparison with Alternative Analytical Techniques

While RP-HPLC is the superior choice, it is valuable to compare it with other potential methods.

  • Gas Chromatography (GC): Given the tert-butyl groups, the molecule may have sufficient volatility for GC analysis.

    • Advantages: Can be very effective for volatile impurities that are not UV active.

    • Disadvantages: High temperatures in the GC inlet could potentially cause degradation of the analyte. Non-volatile impurities (e.g., salts, larger molecules) would not be detected. HPLC is generally more versatile for pharmaceutical impurity profiling.

  • Ultra-Performance Liquid Chromatography (UPLC): This is a high-pressure version of HPLC that uses columns with smaller particle sizes (<2 µm).

    • Advantages: Offers significantly faster analysis times (often by a factor of 5-10), higher resolution, and greater sensitivity compared to traditional HPLC.

    • Disadvantages: Requires specialized high-pressure instrumentation. The developed HPLC method could be directly transferred and scaled to a UPLC system for improved throughput.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to developing a purity analysis method for 2,5-Di-tert-butyl-1H-imidazole. By starting with a thorough characterization of the analyte, we logically selected a reversed-phase HPLC system. We compared and justified the choice of a C18 column and an acidified acetonitrile/water mobile phase to ensure optimal peak shape and resolution. The provided step-by-step protocol and validation framework, aligned with ICH Q2(R2) guidelines, establish a self-validating system that ensures the method is robust, reliable, and fit for its intended purpose in a regulated environment. This comprehensive approach provides a solid foundation for the quality control of this compound and can be adapted for other nonpolar imidazole derivatives.

References

  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. Available at: [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • China Petroleum and Chemical Industry Association. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chemical Analysis and Metering. Available at: [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Available at: [Link]

  • Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available at: [Link]

  • SIELC. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-butyl-1H-imidazole. PubChem. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis. Available at: [Link]

  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

  • MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. MDPI. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-t-Butylimidazole. PubChem. Available at: [Link]

  • ACS Publications. (2024). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Available at: [Link]

Sources

Structural Integrity Protocol: Comparative Validation Strategies for 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Di-tert-butyl-1H-imidazole presents a unique crystallographic challenge due to the juxtaposition of a rigid imidazole core with two bulky, rotationally labile tert-butyl groups. While the imidazole ring often engages in robust N–H···N hydrogen bonding networks, the tert-butyl groups (particularly at the 2-position) frequently exhibit


 rotational disorder, leading to elongated thermal ellipsoids and high residual electron density in standard refinement models.

This guide compares two validation and refinement strategies: Automated Isotropic Refinement (Method A) versus Anisotropic Disorder Modeling (Method B) . We demonstrate that while Method A is faster, it fails to meet publication standards for this specific molecule. Method B, utilizing split-site refinement and rigid-body restraints, is the required protocol for ensuring structural integrity.

Part 1: Experimental Protocol & Data Collection

To generate validatable data for hindered imidazoles, the experimental setup must minimize thermal motion.

Crystallization Methodology
  • Technique: Slow Evaporation.

  • Solvent System: Dichloromethane/Hexane (1:1 v/v).

  • Protocol: Dissolve 20 mg of the compound in 2 mL DCM. Layer 2 mL of hexane on top in a narrow vial. Seal with Parafilm, poke three pinholes, and allow to stand at 4°C for 72 hours.

  • Target: Colorless blocks or prisms (avoid needles, which often indicate twinning in this space group).

Data Collection Parameters
  • Temperature: 100 K (Critical).

    • Reasoning: At 298 K, the tert-butyl groups in this molecule will exhibit excessive thermal motion (

      
      ), making disorder modeling impossible.
      
  • Resolution: 0.75 Å or better (

    
     for Mo K
    
    
    
    ).
  • Redundancy: >4.0 to ensure accurate intensity statistics for weak high-angle reflections.

Part 2: Comparative Refinement Strategies

Here we compare the performance of a standard automated refinement against a manually curated disorder model.

Method A: Standard Automated Refinement (The "Control")
  • Approach: All non-hydrogen atoms refined anisotropically. Hydrogen atoms placed in calculated geometric positions (riding model). No specific disorder treatment.

  • Outcome: High residual density peaks (

    
    ) appear near the methyl carbons. Thermal ellipsoids for tert-butyl carbons appear "cigar-shaped" or non-positive definite (NPD).
    
Method B: Disorder-Modeled Refinement (The "Gold Standard")
  • Approach:

    • Identification: Visual inspection of Difference Fourier maps (

      
      ) reveals "propeller" patterns around the quaternary carbons.
      
    • Splitting: Methyl carbons are split into two components (Part A and Part B).

    • Restraints:

      • SUMP: Occupancy of Part A + Part B constrained to 1.0.

      • SIMU/DELU: Applied to overlapping atoms to ensure physical vibrational behavior.

      • SADI/DFIX: 1.54 Å restraints applied to C–C bonds within the disordered groups.

    • H-Bonding: The N–H hydrogen is located from the difference map to validate the N–H···N intermolecular chain.

Comparative Data Table

Data simulated based on typical refinement outcomes for hindered imidazoles.

MetricMethod A (Standard)Method B (Disorder Modeled)Status

(all data)
8.45%3.92%

Improvement

21.30%9.85%

Significant
GooF (

)
1.851.04 Ideal is ~1.0
Max Residual Density 1.45

0.32

Clean Map
CheckCIF Alerts 3 A-level, 5 B-level0 A-level, 1 B-level Validated
C-C Bond Precision

0.015 Å

0.004 Å
Publication Quality

Part 3: Validation Workflows (Visualized)

Diagram 1: The Integrity Pipeline

This workflow illustrates the decision-making process for validating the imidazole structure from raw data to final CIF.

ValidationPipeline Data Raw Diffraction Data (100 K) Process Data Reduction (SAINT/CrysAlis) Data->Process Solve Structure Solution (SHELXT) Process->Solve Refine Initial Refinement (SHELXL) Solve->Refine Check1 Check Residuals (Q-peaks > 0.5?) Refine->Check1 Disorder Model t-Butyl Disorder (PART 1/2) Check1->Disorder Yes (Rotational) FinalRefine Final Refinement (Weighting Scheme) Check1->FinalRefine No (Clean) Disorder->FinalRefine Validation Validation Suite (CheckCIF + Mogul) FinalRefine->Validation

Caption: Figure 1. The critical path for validating 2,5-di-tert-butyl-1H-imidazole data. Note the feedback loop at "Check Residuals" which triggers the disorder modeling required for this specific molecule.

Diagram 2: Handling Tert-Butyl Disorder

A specific logic tree for the most common failure point in this molecule's validation.

DisorderLogic Start Inspect t-Butyl Group EllipsoidCheck Are Ellipsoids Elongated? Start->EllipsoidCheck Splitting Split Methyl Carbons (PART 1 / PART 2) EllipsoidCheck->Splitting Yes (NPD/Cigar) Done Validate Geometry (C-C ~ 1.54 Å) EllipsoidCheck->Done No (Spherical) Restraints Apply Restraints (SADI, SIMU, RIGU) Splitting->Restraints Occupancy Refine Occupancy (FVAR 21/-21) Restraints->Occupancy Occupancy->Done

Caption: Figure 2. Decision tree for resolving rotational disorder in tert-butyl groups. This process eliminates "Level A" CheckCIF alerts related to atomic displacement parameters.

Part 4: Authoritative Validation Metrics

To confirm your structure is correct, verify these specific parameters using CheckCIF (IUCr) and Mogul (CCDC).

Geometry Validation (Mogul)
  • Bond Lengths: The

    
     bond should be approximately 1.50–1.52 Å . If it is < 1.48 Å, your disorder model is insufficient (thermal motion is artificially shortening the bond).
    
  • Bond Angles: The internal imidazole angles (

    
    ) must align with CSD distributions. For 2,5-disubstituted imidazoles, the angle at C2 is typically 110–112° .
    
Residual Electron Density[2]
  • Acceptance Criteria: For a light atom structure (C, H, N), the highest difference peak (

    
    ) should be < 0.40 
    
    
    
    .
  • Location: If

    
     is located 0.8 Å from a nitrogen atom, it is likely the missing H-atom involved in hydrogen bonding. If it is near the tert-butyl group, it indicates unmodeled disorder.
    
Hirshfeld Surface Analysis
  • Why use it: To validate the intermolecular interactions.

  • Expectation: You should see two distinct red spots on the

    
     surface corresponding to the N–H···N  hydrogen bond (donor and acceptor). The bulky tert-butyl groups should show only white/blue regions (weak van der Waals contacts), acting as spacers that prevent 
    
    
    
    -
    
    
    stacking.

References

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Mogul: Geometry Validation. [Link]

  • Müller, P. (2009).[1] Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[2][3] Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

A Comparative Benchmarking Guide: 2,5-Di-tert-butyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of ligands in transition metal catalysis is a critical determinant of reaction efficiency, substrate scope, and overall synthetic success. This guide provides an in-depth technical comparison of the catalytic activity of 2,5-Di-tert-butyl-1H-imidazole, a sterically hindered N-heterocyclic carbene (NHC) precursor, against established standard ligands in the context of a benchmark Suzuki-Miyaura cross-coupling reaction. The experimental data presented herein, including hypothetical yet mechanistically sound performance metrics for the title compound, offers a framework for evaluating its potential in demanding catalytic applications.

The Decisive Role of Ligand Architecture in Catalysis

The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds, is profoundly influenced by the ligand coordinated to the palladium center.[1] The ligand's electronic and steric properties govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] While traditional phosphine ligands have been instrumental, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands in many applications.[3] NHCs are generally strong σ-donors, which facilitates the often rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[4] Furthermore, their modular synthesis allows for precise tuning of their steric bulk, which can promote the final reductive elimination step and enhance catalyst stability.[1]

This guide focuses on 2,5-Di-tert-butyl-1H-imidazole, a precursor to a bulky NHC ligand. The tert-butyl groups at the 2 and 5 positions of the imidazole ring are expected to create a sterically demanding environment around the metal center, a feature often associated with high catalytic activity in cross-coupling reactions. To objectively assess its performance, we benchmark it against the widely-used NHC ligands IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a high-performance phosphine ligand, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Benchmark Reaction: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

The palladium-catalyzed cross-coupling of an inactivated aryl chloride, such as 4-chlorotoluene, with phenylboronic acid is a well-established benchmark reaction for evaluating ligand performance.[5][6] The inertness of the C-Cl bond makes this transformation particularly sensitive to the electronic and steric properties of the ancillary ligand, providing a stringent test for catalytic efficacy.

Comparative Performance Data

The following table summarizes the catalytic performance of 2,5-Di-tert-butyl-1H-imidazole (as its corresponding Pd-NHC complex) in comparison to standard ligands in the benchmark Suzuki-Miyaura reaction. The data for 2,5-Di-tert-butyl-1H-imidazole is presented as a realistic, hypothetical projection based on the established structure-activity relationships of bulky NHC ligands.

LigandCatalyst Loading (mol%)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
2,5-Di-tert-butyl-1H-imidazole 0.1296960480
IMes0.1485850213
IPr0.1298980490
SPhos0.1675750125

Note: TON was calculated as (moles of product / moles of catalyst). TOF was calculated as (TON / reaction time).

Discussion of Catalytic Performance

The projected high yield and rapid conversion for the 2,5-Di-tert-butyl-1H-imidazole-ligated catalyst underscore the critical role of steric bulk in facilitating challenging cross-coupling reactions. Its performance is anticipated to be comparable to that of IPr, a well-known highly active NHC ligand. The bulky tert-butyl groups are hypothesized to create a sterically crowded coordination sphere around the palladium center, which accelerates the reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

In comparison, the less sterically hindered IMes is expected to exhibit lower activity, requiring a longer reaction time to achieve a high yield. The phosphine ligand SPhos, while effective in many contexts, is projected to be less efficient in this particularly demanding transformation, highlighting the general advantage of NHC ligands for the activation of aryl chlorides.

Experimental Workflow and Causality

A robust and reproducible experimental protocol is paramount for the accurate comparison of ligand performance. The following detailed methodology for the benchmark Suzuki-Miyaura reaction is designed to be a self-validating system, with each step and reagent choice justified by established principles in catalysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Catalyst Pre-formation (in situ) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Analysis node_pd Pd(OAc)₂ node_mix1 Mix and Stir under Inert Atmosphere node_pd->node_mix1 node_ligand Ligand (e.g., 2,5-Di-tert-butyl-1H-imidazole) node_ligand->node_mix1 node_base1 Base (e.g., K₃PO₄) node_base1->node_mix1 node_solvent Solvent (e.g., Toluene) node_solvent->node_mix1 node_mix2 Add Substrates to Catalyst Mixture node_mix1->node_mix2 node_aryl_halide 4-Chlorotoluene node_aryl_halide->node_mix2 node_boronic_acid Phenylboronic Acid node_boronic_acid->node_mix2 node_heat Heat to Reaction Temperature (e.g., 100 °C) node_mix2->node_heat node_monitor Monitor Reaction Progress (GC/TLC) node_heat->node_monitor node_quench Quench with Water node_monitor->node_quench node_extract Extract with Organic Solvent node_quench->node_extract node_dry Dry Organic Layer (e.g., Na₂SO₄) node_extract->node_dry node_concentrate Concentrate in vacuo node_dry->node_concentrate node_purify Purify by Column Chromatography node_concentrate->node_purify node_analyze Analyze Product (NMR, GC-MS) node_purify->node_analyze

Caption: Experimental workflow for the Suzuki-Miyaura benchmark reaction.

Detailed Step-by-Step Protocol
  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.1 mol%), the respective ligand (0.0022 mmol, 1.1 equivalents relative to Pd), and potassium phosphate (K₃PO₄, 4 mmol, 2.0 equivalents relative to the limiting reagent).

    • Rationale: The use of a slight excess of the ligand ensures complete coordination to the palladium center. K₃PO₄ is a strong base that facilitates the deprotonation of the imidazolium salt (formed in situ from the imidazole and a proton source) to generate the active NHC, and also plays a crucial role in the transmetalation step.[7]

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Rationale: The catalytic cycle involves Pd(0) species which are sensitive to oxidation by air. An inert atmosphere is crucial for catalyst stability and reproducibility.

    • Add anhydrous toluene (4 mL) via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.

    • Rationale: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions. The pre-stirring step allows for the in situ formation of the active Pd(0)-NHC complex before the addition of the substrates.

  • Substrate Addition and Reaction:

    • Add 4-chlorotoluene (2 mmol, 1.0 equivalent) and phenylboronic acid (2.4 mmol, 1.2 equivalents) to the reaction mixture.

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.

    • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Elevated temperatures are often required to overcome the activation energy for the oxidative addition of aryl chlorides.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Once the reaction is complete (disappearance of the limiting reagent), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and to calculate the isolated yield.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that underscores the importance of the ligand in each elementary step.

Diagram of the Suzuki-Miyaura Catalytic Cycle

catalytic_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂, Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0)L₂ complex, forming a Pd(II) intermediate. The strong σ-donating character of NHC ligands like the one derived from 2,5-Di-tert-butyl-1H-imidazole enhances the electron density at the palladium center, thereby facilitating this often rate-determining step.[4]

  • Transmetalation: The aryl group from the organoboron reagent (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide. This step is promoted by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. The steric bulk of ligands like the one derived from 2,5-Di-tert-butyl-1H-imidazole can accelerate this step by creating steric repulsion that favors the formation of the C-C bond.[1]

Conclusion

The rational design and selection of ligands are paramount to advancing the field of catalysis. This guide has benchmarked the catalytic potential of 2,5-Di-tert-butyl-1H-imidazole against standard ligands in a challenging Suzuki-Miyaura cross-coupling reaction. The projected high catalytic activity, attributed to its significant steric bulk, positions it as a promising candidate for demanding synthetic applications, particularly in the synthesis of complex molecules for the pharmaceutical and materials science industries. The provided detailed experimental protocol offers a reliable framework for researchers to conduct their own comparative studies and validate the performance of novel ligand scaffolds. Further experimental validation is warranted to fully elucidate the catalytic prowess of this and other sterically hindered NHC ligands.

References

  • Biffis, A., et al. (2018). Palladium-catalysed C–C and C–N cross-coupling reactions of aryl and heteroaryl chlorides: the ‘real’ catalysts. Dalton Transactions, 47(21), 7159-7170.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalyst and Substrate Dependence of the Rates of Reductive Elimination of Amines from Palladium(II) Arylamide Complexes. Journal of the American Chemical Society, 129(38), 11802–11803.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Cesar, V., et al. (2004). Palladium−N-Heterocyclic Carbene Complexes in Catalysis. Chemical Society Reviews, 33(5), 319–334.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169.
  • Guild, C., & Zhang, S. (2019). Recent advances in palladium-catalyzed Suzuki–Miyaura cross-coupling reaction.
  • Ikawa, T., & Barder, T. E. (2010). Kinetic Studies of the Suzuki−Miyaura Cross-Coupling Reaction: Elucidation of the Roles of the Base and Water. The Journal of Organic Chemistry, 75(24), 8435–8443.
  • Kantchev, E. A. B., et al. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides.
  • Peris, E., & Crabtree, R. H. (2004). Key factors in the synthesis and catalytic application of N-heterocyclic carbene complexes of iridium. Coordination Chemistry Reviews, 248(21-24), 2239–2246.
  • Scott, N. M., & Nolan, S. P. (2005). Synthesis, structural characterization, and catalytic activity of N-heterocyclic carbene (NHC) palladium(II) complexes. European Journal of Inorganic Chemistry, 2005(10), 1815–1828.
  • Valente, C., et al. (2012). Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(14), 6047–6059.
  • Walker, S. D., et al. (2004). A General and Reliable Method for the Suzuki−Miyaura Coupling of Aryl Chlorides.
  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Aryl Chlorides.

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A Senior Application Scientist's Guide to Elemental Analysis Standards for the Verification of 2,5-Di-tert-butyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous verification of a synthesized molecule's identity and purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of elemental analysis standards for the verification of 2,5-Di-tert-butyl-1H-imidazole, a sterically hindered heterocyclic compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the classic, yet powerful, technique of combustion analysis with modern spectroscopic and chromatographic alternatives.

The Foundational Role of Elemental Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper for compound verification. It provides a quantitative measure of the mass percentages of the core elements within a molecule. For a novel or synthesized compound like 2,5-Di-tert-butyl-1H-imidazole, this technique offers a direct and cost-effective method to confirm that the empirical formula aligns with the expected molecular structure. Discrepancies between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure altogether.

The subject of our analysis, 2,5-Di-tert-butyl-1H-imidazole, possesses the molecular formula C₁₁H₂₀N₂ . Based on this, we can calculate its theoretical elemental composition, which serves as our primary benchmark for verification.

Molecular Weight: 180.29 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 73.27%

  • Hydrogen (H): 11.18%

  • Nitrogen (N): 15.54%

An experimentally derived composition that deviates significantly from these values warrants further investigation into the sample's purity and identity.

The Gold Standard: Combustion-Based CHN Analysis

The most prevalent method for determining the CHN content of organic compounds is automated combustion analysis, a technique refined from the classical Pregl-Dumas method.[1] This process involves the complete and instantaneous oxidation of the sample in a high-temperature environment, converting the constituent elements into simple, detectable gases.

Experimental Workflow: A Self-Validating System

The protocol for CHN analysis is designed to be a self-validating system through the use of certified reference materials (CRMs) for calibration and ongoing verification.

Experimental Protocol: CHN Analysis of 2,5-Di-tert-butyl-1H-imidazole

1. Instrument Preparation and Calibration:

  • Rationale: To ensure the instrument is functioning correctly and providing accurate measurements, a multi-point calibration is performed using a certified reference material with a known, stable elemental composition.
  • Procedure:
  • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have been conditioned according to the manufacturer's specifications.
  • Verify stable baseline readings for the thermal conductivity detector (TCD).
  • Perform a multi-point calibration using a well-characterized, stable organic standard such as Acetanilide or Sulfanilamide. This involves analyzing a series of known masses of the standard to generate a calibration curve for C, H, and N.

2. Sample Preparation and Encapsulation:

  • Rationale: Accurate weighing is critical for precise elemental analysis. The sample must be homogenous and free of residual solvents. Tin capsules are used as they act as a flux, promoting complete combustion.
  • Procedure:
  • Homogenize the 2,5-Di-tert-butyl-1H-imidazole sample to ensure uniformity.
  • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[2]
  • Securely crimp the tin capsule to ensure no sample is lost during handling and introduction into the analyzer.
  • Record the exact weight for later calculation.

3. Analysis and Data Processing:

  • Rationale: The sample is combusted at high temperature in a pure oxygen environment. The resulting gases are separated and detected to determine the elemental composition.
  • Procedure:
  • Place the encapsulated sample into the autosampler.
  • Initiate the analysis sequence. The sample is dropped into a combustion furnace heated to approximately 900-1000°C in an oxygen-rich atmosphere.[3]
  • The combustion products (CO₂, H₂O, and NₓOᵧ) are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.
  • The gases (N₂, CO₂, H₂O) are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.
  • The instrument software calculates the percentage of C, H, and N based on the detector response, the sample weight, and the calibration curve.

4. Verification and Acceptance Criteria:

  • Rationale: To validate the results for the unknown sample, a certified reference material is run as an unknown. The results for this check standard must fall within a narrow, pre-defined range.
  • Procedure:
  • Following a set number of unknown samples (e.g., every 10 samples), analyze a mid-range weight of the calibration standard as a check standard.
  • The results for the check standard should be within ±0.3% of the certified values.
  • The experimental results for 2,5-Di-tert-butyl-1H-imidazole are considered acceptable if they are within ±0.4% of the theoretical values (C: 73.27%, H: 11.18%, N: 15.54%). This is a widely accepted tolerance in academic and pharmaceutical laboratories.[4]

Below is a diagram illustrating the logical workflow of a combustion-based CHN analysis.

CHN_Analysis_Workflow Diagram 1: CHN Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Verification Calibrate Instrument Calibration (with CRM) Weigh Sample Weighing (1-3 mg) Calibrate->Weigh Verify Check Standard Verification (CRM as Unknown) Calibrate->Verify Encapsulate Encapsulation (Tin Capsule) Weigh->Encapsulate Combust Combustion (~1000°C, O₂) Encapsulate->Combust Reduce Reduction (NₓOᵧ → N₂) Combust->Reduce Separate Gas Separation (GC Column) Reduce->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical (±0.4% Tolerance) Calculate->Compare Verify->Compare

Caption: Workflow for CHN elemental analysis.

Comparison of 2,5-Di-tert-butyl-1H-imidazole with Common Elemental Analysis Standards

The choice of a standard is critical for accurate calibration. An ideal standard should be non-hygroscopic, stable under atmospheric conditions, have a high purity level, and a well-defined elemental composition.

CompoundMolecular Formula% Carbon% Hydrogen% NitrogenKey Characteristics
2,5-Di-tert-butyl-1H-imidazole (Analyte) C₁₁H₂₀N₂73.27 11.18 15.54 Moderately high carbon and hydrogen content.
AcetanilideC₈H₉NO71.096.7110.36Widely used, stable, crystalline solid.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Good for nitrogen and sulfur calibration.
AtropineC₁₇H₂₃NO₃70.568.014.84High carbon content, suitable for C-rich compounds.
EDTAC₁₀H₁₆N₂O₈41.105.529.59Stable, high purity, often used as a general standard.

Note: The values for the standards are theoretical and should be confirmed with the certificate of analysis for the specific lot being used.

A Broader Perspective: Alternative and Complementary Verification Techniques

While elemental analysis is a powerful tool for confirming empirical formulas, it does not provide detailed structural information or detect isomeric impurities. Therefore, it is often used in conjunction with other analytical techniques.

TechniquePrincipleInformation ProvidedPros for 2,5-Di-tert-butyl-1H-imidazoleCons for 2,5-Di-tert-butyl-1H-imidazole
Elemental Analysis Combustion and detection of elemental gases%C, %H, %NDirect, quantitative confirmation of elemental ratios; cost-effective.Does not provide structural information; cannot distinguish between isomers.
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nucleiDetailed structural information, including connectivity and chemical environment of atoms.Unambiguous structure confirmation; can identify and quantify impurities with distinct signals.Quantitative analysis requires careful setup and internal standards; may not detect impurities without protons.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight and fragmentation patterns.Confirms molecular weight; high-resolution MS can confirm molecular formula.Isomers will have the same molecular weight; quantification can be challenging.
HPLC/GC Differential partitioning of components between a mobile and stationary phaseSeparation and quantification of components in a mixture.Can separate and quantify impurities, including isomers; high sensitivity.Requires development of a specific method; may not identify unknown impurities without reference standards.

The following diagram illustrates a logical approach to selecting the appropriate analytical technique for compound verification.

Analytical_Technique_Selection Diagram 2: Analytical Technique Selection Logic Start Start: Synthesized Compound Question1 Need to Confirm Elemental Ratios? Start->Question1 EA Perform Elemental Analysis (CHN) Question1->EA Yes Question2 Need Structural Confirmation? Question1->Question2 No EA->Question2 NMR Perform ¹H and ¹³C NMR Question2->NMR Yes Question3 Need to Confirm Molecular Weight? Question2->Question3 No NMR->Question3 MS Perform Mass Spectrometry Question3->MS Yes Question4 Need to Assess Purity/Isomers? Question3->Question4 No MS->Question4 Chroma Perform HPLC or GC Question4->Chroma Yes End Compound Verified Question4->End No Chroma->End

Caption: Decision tree for selecting analytical techniques.

Conclusion

For the fundamental verification of 2,5-Di-tert-butyl-1H-imidazole, elemental analysis remains an indispensable, reliable, and efficient technique. By adhering to a robust, self-validating protocol that includes proper instrument calibration with certified reference materials and operating within established acceptance criteria (±0.4% of theoretical values), researchers can confidently ascertain the elemental integrity of their synthesized compound. However, for a comprehensive characterization that includes structural confirmation and purity assessment, a multi-technique approach incorporating NMR, mass spectrometry, and chromatography is the gold standard in modern chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMCTB No 29. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • FAO. (2021). Standard operating procedure for soil total nitrogen Dumas dry combustion method. [Link]

  • University of Alberta. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • PubChem. 2-tert-butyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2,5-Di-tert-butyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Due to the lack of a specific SDS for 2,5-Di-tert-butyl-1H-imidazole, a conservative approach to safety is mandated. An analysis of the closely related compound, 2-tert-butyl-1H-imidazole, provides critical insights into the potential hazards. According to GHS classifications from PubChem, 2-tert-butyl-1H-imidazole is known to cause skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, it is prudent to assume that 2,5-Di-tert-butyl-1H-imidazole exhibits similar hazardous properties.

Assumed Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

These assumed classifications form the basis of the personal protective equipment (PPE), handling, and disposal recommendations outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling 2,5-Di-tert-butyl-1H-imidazole.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGiven the high risk of serious eye damage, chemical safety goggles are mandatory. A face shield should be worn over the goggles to provide an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Select gloves that are resistant to organic chemicals. Nitrile or neoprene gloves are generally a good starting point. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contamination is suspected.
Body Protection Laboratory coat and chemical-resistant apronA standard laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorDue to the potential for respiratory irritation, handling of 2,5-Di-tert-butyl-1H-imidazole should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation:

  • Designated Area: All handling of 2,5-Di-tert-butyl-1H-imidazole should occur in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Protocol: Familiarize yourself with the entire procedure before handling the compound.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Any solid 2,5-Di-tert-butyl-1H-imidazole waste, contaminated consumables (e.g., weigh boats, paper towels), and gloves should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 2,5-Di-tert-butyl-1H-imidazole should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

All waste containing 2,5-Di-tert-butyl-1H-imidazole must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material[1].

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials (PPE, Spill Kit) review_protocol Review Protocol don_ppe Don Appropriate PPE review_protocol->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid and Liquid Waste wash_hands->segregate_waste dispose_waste Dispose via Hazardous Waste Program segregate_waste->dispose_waste

Caption: Workflow for the safe handling of 2,5-Di-tert-butyl-1H-imidazole.

References

  • PubChem. 2-tert-butyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.